molecular formula C9H17NO4 B1339764 Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate CAS No. 42492-57-9

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Cat. No.: B1339764
CAS No.: 42492-57-9
M. Wt: 203.24 g/mol
InChI Key: LTBDTYJYKRLTRN-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10(4)6-7(11)13-5/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBDTYJYKRLTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60554377
Record name Methyl N-(tert-butoxycarbonyl)-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42492-57-9
Record name Methyl N-(tert-butoxycarbonyl)-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60554377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (CAS 42492-57-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, also known as N-tert-Butoxycarbonylsarcosine methyl ester or N-Boc-sarcosine methyl ester, is a valuable N-protected amino acid ester. Its unique structural features, particularly the presence of the tert-butoxycarbonyl (Boc) protecting group, make it a critical building block in synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis and purification protocols, key applications in drug discovery and development, and characteristic spectroscopic data.

Physicochemical Properties

This compound is a light yellow or colorless transparent liquid.[1] Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
CAS Number 42492-57-9[1][2][3]
Molecular Formula C₉H₁₇NO₄[1][2][3]
Molecular Weight 203.24 g/mol [1][2][3]
Appearance Light yellow or colorless transparent liquid[1]
Boiling Point 249.6°C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 104.8 ± 21.5 °C[1]
Refractive Index 1.446[1]
Water Solubility Sparingly soluble (22 g/L at 25 °C)[1]
SMILES CC(C)(C)OC(=O)N(C)CC(=O)OC[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from sarcosine. The following experimental protocol is a representative method for its preparation.

Experimental Protocol: Synthesis

Step 1: Esterification of Sarcosine

  • Suspend sarcosine (35.64 g, 0.40 mol) in 350 mL of methanol (MeOH) in a reaction flask equipped with a stirrer and a cooling bath.

  • Cool the suspension to 0 °C.

  • Add thionyl chloride (29.02 mL, 0.40 mol) dropwise to the suspension while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the cooling bath and stir the reaction mixture for 30 minutes at room temperature.

  • Reflux the mixture for 6 hours.

  • Concentrate the resulting solution under vacuum.

  • Dry the residue under high vacuum overnight at room temperature to obtain sarcosine methyl ester hydrochloride as a white powder (yield: 56.14 g, quantitative).[1]

Step 2: Boc Protection of Sarcosine Methyl Ester

  • Suspend sarcosine methyl ester hydrochloride (59.80 g, 0.43 mol) in 1.0 L of dichloromethane (CH₂Cl₂) in a suitable reaction vessel.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (138.01 mL, 0.65 mol) to the suspension.

  • Add triethylamine (TEA) (119.09 mL, 0.86 mol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by a suitable method such as column chromatography to yield this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Boc Protection Sarcosine Sarcosine MeOH_SOCl2 MeOH, SOCl2 0°C to Reflux Sarcosine->MeOH_SOCl2 Reactants Sarcosine_Me_HCl Sarcosine Methyl Ester Hydrochloride MeOH_SOCl2->Sarcosine_Me_HCl Product Boc2O_TEA (Boc)₂O, TEA CH₂Cl₂ Sarcosine_Me_HCl->Boc2O_TEA Reactant Final_Product Methyl 2-((tert-butoxycarbonyl) (methyl)amino)acetate Boc2O_TEA->Final_Product Product

Synthesis workflow for this compound.
Purification

The crude product obtained from the synthesis can be purified using flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities, but a mixture of ethyl acetate and hexanes is commonly effective for purifying N-Boc protected amino acid derivatives.

Applications in Drug Development

This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The Boc protecting group is stable under a range of reaction conditions but can be readily and selectively removed under acidic conditions, making it invaluable in multi-step syntheses.

Peptide Synthesis

As a protected derivative of the N-methylated amino acid sarcosine, this compound is utilized in the synthesis of peptides. The N-methyl group can impart unique conformational properties to peptides and improve their metabolic stability and cell permeability.

Pharmaceutical Intermediate

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

  • HCV Protease Inhibitors: It is a key fragment in the synthesis of simeprevir, a drug used to treat Hepatitis C. The synthesis involves a key macrocyclization step where an N-Boc substituted diene precursor is utilized.[4]

  • Kinase Inhibitors: The structural motif of N-protected amino acids is common in the development of kinase inhibitors, which are a major class of anti-cancer drugs. While direct synthesis of specific kinase inhibitors using this exact compound is not widely published in top-tier journals, analogous structures are frequently employed. The diphenylaminopyrimidine core, often combined with various amino acid derivatives, is a well-established scaffold for kinase inhibitors.[5][6][7]

Reactivity and Deprotection

The primary reactivity of this molecule centers around the Boc protecting group and the methyl ester.

Boc Deprotection

The tert-butoxycarbonyl group can be removed under acidic conditions to liberate the secondary amine. This is a critical step in peptide synthesis to allow for the coupling of the next amino acid in the sequence.

Experimental Protocol: Boc Deprotection

  • Dissolve the N-Boc protected compound in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).[8]

  • Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used in the next step without further purification.

G Boc_Protected N-Boc-sarcosine methyl ester Acid Strong Acid (e.g., TFA or HCl) Boc_Protected->Acid Reagent Deprotected Sarcosine methyl ester (amine salt) Acid->Deprotected Product

General workflow for the deprotection of the Boc group.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following characteristic signals:

  • A singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically appearing around 1.4 ppm .

  • A singlet for the three protons of the N-methyl group.

  • A singlet for the two protons of the methylene group (-CH₂-).

  • A singlet for the three protons of the methyl ester group (-OCH₃), generally observed around 3.7 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit distinct signals for each unique carbon atom:

  • The quaternary carbon of the tert-butyl group.

  • The three equivalent methyl carbons of the tert-butyl group.

  • The N-methyl carbon.

  • The methylene carbon.

  • The methyl ester carbon.

  • The two carbonyl carbons (one from the Boc group and one from the ester), with expected chemical shifts in the range of 155-175 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups:

  • A strong absorption band around 1740-1750 cm⁻¹ corresponding to the C=O stretch of the methyl ester.

  • Another strong absorption band around 1690-1700 cm⁻¹ for the C=O stretch of the urethane (Boc group).

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 203. Common fragmentation patterns would involve the loss of the tert-butyl group (M - 57) or the methoxy group (M - 31).

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Store the compound at room temperature.[3]

Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the fields of peptide chemistry and pharmaceutical development. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it an important tool for researchers and scientists in the creation of novel and complex molecules with potential therapeutic applications.

References

An In-depth Technical Guide to N-tert-Butoxycarbonylsarcosine Methyl Ester: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonylsarcosine methyl ester (Boc-Sar-OMe), a key building block in modern medicinal chemistry and peptide synthesis. This document details its physicochemical properties, spectroscopic profile, synthesis protocols, and its significant role in the development of therapeutic agents.

Core Properties of N-tert-Butoxycarbonylsarcosine Methyl Ester

N-tert-Butoxycarbonylsarcosine methyl ester is a derivative of sarcosine (N-methylglycine) where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with a methyl group. This dual protection makes it a versatile intermediate for the controlled synthesis of complex molecules.

Physicochemical Data

Quantitative data for N-tert-Butoxycarbonylsarcosine methyl ester are summarized in the table below for easy reference and comparison. There are some discrepancies in the reported physical state of the compound, with some sources describing it as a crystalline solid with a high melting point, while others, including commercial suppliers, list it as a liquid at room temperature.[1][2][3] The liquid form is more commonly cited in chemical databases and supplier specifications.

PropertyValueReference(s)
CAS Number 42492-57-9[4][5]
Molecular Formula C₉H₁₇NO₄[4]
Molecular Weight 203.24 g/mol [3]
Physical State Light yellow or colorless transparent liquid[1][3]
Density 1.28 g/mL at 25 °C (lit.)[1]
Purity ≥95.0% to >99%[2][6]
Spectroscopic Data

The structural integrity of N-tert-Butoxycarbonylsarcosine methyl ester is confirmed through various spectroscopic techniques. Below is a summary of the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the methyl groups of the Boc, N-methyl, and methyl ester moieties, as well as the methylene protons of the sarcosine backbone.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum shows characteristic peaks for the carbonyl carbons of the ester and carbamate groups, the quaternary carbon and methyl carbons of the Boc group, the N-methyl carbon, the O-methyl carbon, and the methylene carbon of the sarcosine backbone.

Infrared (IR) Spectroscopy

The IR spectrum of N-tert-Butoxycarbonylsarcosine methyl ester would be expected to show strong absorption bands characteristic of its functional groups:

  • C=O stretching (ester): around 1740-1750 cm⁻¹

  • C=O stretching (carbamate): around 1690-1710 cm⁻¹

  • C-O stretching: in the region of 1100-1300 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of N-tert-Butoxycarbonylsarcosine methyl ester would likely show a molecular ion peak (M⁺) at m/z 203. Key fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺), the methoxy group ([M-31]⁺), and other characteristic fragments arising from the ester and carbamate moieties.

Experimental Protocols

Synthesis of N-tert-Butoxycarbonylsarcosine Methyl Ester

A common and efficient method for the synthesis of N-tert-Butoxycarbonylsarcosine methyl ester involves the Boc-protection of sarcosine methyl ester hydrochloride.

Materials:

  • Sarcosine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Sarcosine methyl ester hydrochloride is suspended in dichloromethane.

  • The suspension is cooled to 0 °C in an ice bath.

  • Triethylamine (2 equivalents) is added dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine.

  • Di-tert-butyl dicarbonate (1.1-1.5 equivalents) dissolved in dichloromethane is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for several hours to overnight, while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with a weak acidic solution (e.g., 1M HCl), water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • If necessary, the product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Sarcosine_ester Sarcosine Methyl Ester HCl Reaction_Vessel Reaction in DCM (0°C to RT) Sarcosine_ester->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction_Vessel TEA Triethylamine TEA->Reaction_Vessel Washing Aqueous Washes (Acid, Water, Brine) Reaction_Vessel->Washing Reaction Mixture Drying Drying (Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography (Optional) Evaporation->Purification Crude Product Final_Product N-tert-Butoxycarbonylsarcosine Methyl Ester Evaporation->Final_Product If pure Purification->Final_Product

Caption: General workflow for the synthesis of N-tert-Butoxycarbonylsarcosine methyl ester.

Applications in Drug Development and Medicinal Chemistry

The strategic incorporation of N-methylated amino acids, such as sarcosine, into peptide-based drug candidates is a well-established approach to enhance their therapeutic potential.[7][8][9] N-methylation offers several key advantages that address the inherent limitations of natural peptides.

Enhancing Metabolic Stability and Bioavailability

One of the major hurdles in peptide drug development is their susceptibility to enzymatic degradation by proteases in the body, leading to a short in-vivo half-life. The N-methyl group on the peptide backbone provides steric hindrance, which can significantly increase resistance to proteolytic cleavage.[10][11] This enhanced stability can lead to a longer duration of action and improved pharmacokinetic profiles. Furthermore, N-methylation can increase the lipophilicity of a peptide, which may improve its ability to cross biological membranes and enhance its oral bioavailability.[9]

Conformational Control and Receptor Binding

The presence of an N-methyl group restricts the conformational flexibility of the peptide backbone. This can be advantageous in drug design as it can lock the peptide into a bioactive conformation that is optimal for binding to its target receptor or enzyme.[8] This can lead to increased potency and selectivity of the drug candidate.

Drug_Development_Logic cluster_compound Building Block cluster_synthesis Synthetic Application cluster_advantages Physicochemical Advantages cluster_outcome Therapeutic Outcome BocSarOMe N-tert-Butoxycarbonylsarcosine Methyl Ester Peptide_Synthesis Incorporation into Peptides (Solid-Phase or Solution-Phase) BocSarOMe->Peptide_Synthesis Stability Increased Proteolytic Stability Peptide_Synthesis->Stability Bioavailability Enhanced Membrane Permeability & Bioavailability Peptide_Synthesis->Bioavailability Conformation Conformational Constraint Peptide_Synthesis->Conformation Improved_PK Improved Pharmacokinetics (Longer Half-life) Stability->Improved_PK Bioavailability->Improved_PK Improved_PD Improved Pharmacodynamics (Higher Potency & Selectivity) Conformation->Improved_PD Drug_Candidate Viable Drug Candidate Improved_PK->Drug_Candidate Improved_PD->Drug_Candidate

Caption: Logical flow from the use of Boc-Sar-OMe to improved therapeutic outcomes.

While specific examples of marketed drugs that explicitly detail the use of N-tert-Butoxycarbonylsarcosine methyl ester in their publicly available synthesis routes are not readily found, its utility as a building block for introducing N-methylated glycine residues is widely recognized in the pharmaceutical industry. It is a valuable tool for medicinal chemists in the lead optimization phase of drug discovery to fine-tune the properties of peptide and peptidomimetic drug candidates.

Safety and Handling

As with all laboratory chemicals, N-tert-Butoxycarbonylsarcosine methyl ester should be handled with appropriate care.[12][13][14] It is advisable to work in a well-ventilated area or a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13]

References

An In-depth Technical Guide to Boc-Sar-OMe: Structure, Characteristics, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-sarcosine methyl ester (Boc-Sar-OMe), a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on providing practical information for laboratory use.

Chemical Structure and Properties

Boc-Sar-OMe, also known as N-Boc-N-methylglycine methyl ester, is a derivative of sarcosine, which is N-methylglycine. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, and the C-terminus is esterified with a methyl group. This dual protection makes it a valuable reagent for the controlled, stepwise synthesis of peptides.

Chemical Structure:

Molecular Formula: C₉H₁₇NO₄[1][2]

Molecular Weight: 203.24 g/mol [1][3]

Physicochemical Properties

Boc-Sar-OMe is a pale yellow or colorless transparent liquid at room temperature.[2][4] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Appearance Pale yellow or colorless transparent liquid[2][4]
Molecular Formula C₉H₁₇NO₄[1][2]
Molecular Weight 203.24 g/mol [1][3]
Boiling Point 249.6 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Refractive Index 1.446[2]
Purity ≥97%[1]

Note: As Boc-Sar-OMe is a liquid at standard conditions, it does not have a defined melting point. The related compound, Boc-Sar-OH, is a solid with a melting point of 88-90 °C.

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl protons of the Boc group, the N-methyl protons, the methylene protons of the glycine backbone, and the methyl ester protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit resonances for the carbonyl carbons of the Boc and ester groups, the quaternary carbon and methyl carbons of the Boc group, the N-methyl carbon, the methylene carbon, and the methyl ester carbon.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the urethane and ester groups.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Synthesis of Boc-Sar-OMe

A common and efficient method for the synthesis of Boc-Sar-OMe involves the reaction of sarcosine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][4]

Experimental Protocol: Synthesis of Boc-Sar-OMe

Materials:

  • Sarcosine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend sarcosine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (TEA) (2.0 eq) to the stirred suspension.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, adjust the pH of the reaction mixture to 6 by adding 1 M aqueous HCl.

  • Separate the organic layer, wash it with distilled water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography to yield pure Boc-Sar-OMe.[4]

G cluster_synthesis Synthesis of Boc-Sar-OMe start Start: Sarcosine Methyl Ester HCl in DCM step1 Cool to 0°C start->step1 step2 Add Triethylamine (TEA) step1->step2 step3 Add Di-tert-butyl dicarbonate (Boc₂O) step2->step3 step4 Warm to RT and Stir (24-48h) step3->step4 step5 Reaction Monitoring (TLC) step4->step5 step6 Work-up: pH adjustment, Extraction, Washing step5->step6 step7 Drying and Concentration step6->step7 step8 Purification (Chromatography) step7->step8 end_product End: Pure Boc-Sar-OMe step8->end_product

Caption: Synthesis workflow for Boc-Sar-OMe.

Applications in Peptide Synthesis

Boc-Sar-OMe is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group provides robust protection of the N-terminal amine under the basic conditions used for peptide coupling, and it can be readily removed under acidic conditions.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating a Boc-protected amino acid, such as Boc-Sar-OMe, into a growing peptide chain on a solid support is a cyclical process.

G cluster_spps Boc-SPPS Cycle start_resin Start: Resin-bound Peptide deprotection 1. Deprotection: Remove Boc group with TFA start_resin->deprotection neutralization 2. Neutralization: Treat with a base (e.g., DIEA) deprotection->neutralization coupling 3. Coupling: Add activated Boc-Sar-OMe neutralization->coupling washing 4. Washing: Remove excess reagents coupling->washing elongated_peptide Elongated Peptide-Resin washing->elongated_peptide elongated_peptide->deprotection Repeat Cycle G cluster_pathway Simplified Sarcosine Metabolic and Signaling Pathway cluster_metabolism Metabolism cluster_signaling Signaling Glycine Glycine Sarcosine Sarcosine Glycine->Sarcosine GNMT Sarcosine->Glycine SARDH Dimethylglycine Dimethylglycine Sarcosine->Dimethylglycine Betaine Betaine Dimethylglycine->Betaine Sarcosine_sig Sarcosine GlyT1 GlyT1 Transporter Sarcosine_sig->GlyT1 Inhibits NMDA_Receptor NMDA Receptor Sarcosine_sig->NMDA_Receptor Co-agonist Androgen_Receptor Androgen Receptor Signaling Sarcosine_sig->Androgen_Receptor Prostate_Cancer Prostate Cancer Progression Androgen_Receptor->Prostate_Cancer

References

A Comprehensive Technical Guide to Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical and peptide chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its primary applications in drug discovery and development.

Core Compound Data

This compound, also known as N-tert-Butoxycarbonylsarcosine methyl ester, is a protected amino acid derivative widely utilized in the synthesis of complex organic molecules and peptides.[1][2] Its molecular structure incorporates a tert-butyloxycarbonyl (Boc) protecting group, which allows for selective and controlled reactions in multi-step synthetic processes.[3][]

PropertyValueReference
Molecular Weight 203.24 g/mol [2]
Molecular Formula C₉H₁₇NO₄[2]
CAS Number 42492-57-9[2]
Appearance Light yellow or colorless transparent liquid[1]
Density 1.1±0.1 g/cm³
Boiling Point 249.6°C at 760 mmHg
Water Solubility Sparingly soluble (22 g/L at 25°C)
Synonyms N-tert-Butoxycarbonylsarcosine methyl ester, BOC-SARCOSINE METHYL ESTER, N-Boc-N-methyl glycine methyl ester[2]

Experimental Protocols

The synthesis of this compound is a well-established procedure in organic chemistry. The following protocol details a common and efficient method for its preparation.

Synthesis of this compound

This synthesis involves a two-step process starting from sarcosine (N-methylglycine). The first step is the esterification of sarcosine to its methyl ester, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

Step 1: Synthesis of Sarcosine Methyl Ester Hydrochloride

  • Suspend sarcosine (35.64 g, 0.40 mol) in 350 mL of methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (29.02 mL, 0.40 mol) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool the resulting solution and concentrate it under reduced pressure to remove the methanol.

  • Dry the residue under high vacuum overnight at room temperature to yield sarcosine methyl ester hydrochloride as a white powder. This intermediate is typically used in the next step without further purification.

Step 2: N-Boc Protection of Sarcosine Methyl Ester

  • Suspend the sarcosine methyl ester hydrochloride (59.80 g, 0.43 mol) in 1.0 L of dichloromethane (CH₂Cl₂).

  • To this suspension, add di-tert-butyl dicarbonate ((Boc)₂O) (138.01 mL, 0.65 mol).

  • Cool the mixture to 0°C and slowly add triethylamine (TEA) (119.09 mL, 0.86 mol).

  • Allow the reaction to proceed at room temperature with stirring.

  • Upon completion of the reaction, which can be monitored by thin-layer chromatography (TLC), the reaction mixture is worked up.

  • The organic layer is washed sequentially with a weak acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel to yield a light yellow or colorless transparent liquid.

Applications in Drug Development and Peptide Synthesis

This compound is a crucial intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][3] Its primary application lies in Solid-Phase Peptide Synthesis (SPPS) , a cornerstone technique in drug discovery and development.

In SPPS, the Boc group serves as a temporary protecting group for the N-terminal amine of the amino acid. This protection prevents unwanted side reactions during the coupling of subsequent amino acids in the peptide chain. The Boc group is stable under the coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to allow for the next coupling cycle. This iterative process of deprotection and coupling enables the efficient and controlled synthesis of peptides with a defined sequence.

The incorporation of N-methylated amino acids, such as the one derived from this compound, can confer unique properties to the resulting peptides, including increased resistance to enzymatic degradation and modulation of the peptide's conformation, which can be critical for its biological activity.[]

Workflow and Methodological Diagrams

The following diagrams illustrate the general workflow for the use of this compound in solid-phase peptide synthesis.

G cluster_synthesis Synthesis of the Protected Amino Acid Sarcosine Sarcosine Esterification Esterification (MeOH, SOCl₂) Sarcosine->Esterification SarcosineMeHCl Sarcosine Methyl Ester HCl Esterification->SarcosineMeHCl BocProtection N-Boc Protection ((Boc)₂O, TEA) SarcosineMeHCl->BocProtection Target This compound BocProtection->Target

Synthetic Pathway for the Target Compound.

SPPS_Workflow Resin Solid Support (Resin) Attach 1. Attach First Amino Acid Resin->Attach Deprotect 2. N-α-Deprotection (e.g., TFA for Boc) Attach->Deprotect Wash1 Wash Deprotect->Wash1 Couple 3. Couple with Boc-N-methyl-Gly(Me)-OH* Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Steps 2-3 Wash2->Repeat Cleave 4. Cleave from Resin & Deprotect Side Chains Wash2->Cleave Repeat->Deprotect Peptide Purified Peptide Cleave->Peptide

General Workflow of Solid-Phase Peptide Synthesis.

References

An In-depth Technical Guide to the Solubility of N-tert-Butoxycarbonylsarcosine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-tert-Butoxycarbonylsarcosine methyl ester, also known as Boc-Sar-OMe. It details established experimental protocols for solubility determination and presents visual workflows to aid in experimental design. This document is intended to be a valuable resource for researchers and professionals working with this compound in drug development and other scientific applications where solubility is a critical parameter.

Quantitative Solubility Data

Precise quantitative solubility data for N-tert-Butoxycarbonylsarcosine methyl ester in a wide range of organic solvents is not extensively published. However, based on available information and the general characteristics of Boc-protected amino acid esters, the following provides a summary of its known solubility.

Table 1: Solubility of N-tert-Butoxycarbonylsarcosine Methyl Ester

SolventTemperature (°C)SolubilityGeneral Observations for Boc-Protected Amino Acid Esters
Water25Sparingly soluble (22 g/L)[1]Generally, Boc-protected amino acids and their esters exhibit low solubility in aqueous solutions.
Dichloromethane (DCM)Not SpecifiedLikely SolubleTypically soluble in common solvents used for peptide synthesis.[2]
N,N-Dimethylformamide (DMF)Not SpecifiedLikely SolubleTypically soluble in common solvents used for peptide synthesis.[2]
N-Methyl-2-pyrrolidone (NMP)Not SpecifiedLikely SolubleTypically soluble in common solvents used for peptide synthesis.[2]
Methanol, EthanolNot SpecifiedLikely SolubleSoluble in polar protic solvents.
Diethyl Ether, HexaneNot SpecifiedLikely Sparingly Soluble to InsolubleSolubility is generally lower in nonpolar solvents. The polarity of the amino acid side chain influences solubility.
Acetone, Ethyl AcetateNot SpecifiedLikely SolubleSoluble in polar aprotic solvents.

Note: "Likely Soluble" or "Likely Sparingly Soluble" are estimations based on the general solubility of structurally similar Boc-protected amino acids and esters.[2] Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various applications, including reaction optimization, formulation development, and purification processes. The following are detailed protocols for two widely accepted methods for determining the solubility of a solid compound like N-tert-Butoxycarbonylsarcosine methyl ester.

Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4]

Objective: To determine the saturation concentration of N-tert-Butoxycarbonylsarcosine methyl ester in a specific solvent at a controlled temperature.

Materials:

  • N-tert-Butoxycarbonylsarcosine methyl ester

  • Solvent of interest

  • Scintillation vials or flasks with tight-fitting caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a calibrated UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of N-tert-Butoxycarbonylsarcosine methyl ester to a vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vessel.

  • Equilibration: Seal the vessel tightly and place it in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[3]

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to let the undissolved solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of N-tert-Butoxycarbonylsarcosine methyl ester.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

NMR Spectroscopy Method

Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and accurate alternative for measuring solubility, often without the need for physical separation of the solid and liquid phases.[5][6][7]

Objective: To determine the solubility of N-tert-Butoxycarbonylsarcosine methyl ester in a deuterated solvent by quantitative NMR (qNMR).

Materials:

  • N-tert-Butoxycarbonylsarcosine methyl ester

  • Deuterated solvent of interest (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (a compound with a known concentration that does not overlap with the analyte peaks)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a saturated solution of N-tert-Butoxycarbonylsarcosine methyl ester in the deuterated solvent directly in an NMR tube. Add an excess of the solid to ensure saturation.

  • Internal Standard: Add a known amount of a suitable internal standard to the NMR tube.

  • Equilibration: Agitate the NMR tube at a constant temperature until equilibrium is reached.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the saturated solution. Ensure that the spectral parameters are optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Process the NMR spectrum, including phasing and baseline correction.

  • Integration: Integrate the area of a well-resolved peak corresponding to N-tert-Butoxycarbonylsarcosine methyl ester and a peak from the internal standard.

  • Calculation: The concentration, and thus the solubility, of N-tert-Butoxycarbonylsarcosine methyl ester can be calculated using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * Cₛₜₐ

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte peak

    • Nₓ = Number of protons giving rise to the analyte peak

    • Nₛₜₐ = Number of protons giving rise to the standard peak

    • Iₛₜₐ = Integral of the standard peak

    • Cₛₜₐ = Concentration of the internal standard

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of Boc-protected amino acid esters.

Solubility_Determination_Workflow start Start: Solubility Determination add_excess Add excess N-tert-Butoxycarbonylsarcosine methyl ester to a vial start->add_excess add_solvent Add a known volume of solvent add_excess->add_solvent equilibrate Equilibrate at constant temperature with agitation (24-72h) add_solvent->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute the saturated solution sample->dilute quantify Quantify concentration using a calibrated analytical method (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end End: Solubility Data calculate->end

Caption: Workflow for the Shake-Flask Method.

Solubility_Factors solubility Solubility of N-tert-Butoxycarbonylsarcosine methyl ester solvent Solvent Properties (Polarity, H-bonding) solvent->solubility solute Solute Properties (Polarity, Molecular Size, Crystal Lattice Energy) solute->solubility temperature Temperature temperature->solubility pressure Pressure (Mainly for gases) pressure->solubility

Caption: Factors Influencing Solubility.

References

Spectroscopic and Synthetic Profile of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (also known as N-tert-Butoxycarbonylsarcosine methyl ester), a valuable building block in organic and medicinal chemistry. This document details the key spectroscopic characteristics, a reliable experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 42492-57-9; Molecular Formula: C₉H₁₇NO₄; Molecular Weight: 203.24 g/mol ).[1][2] The ¹H and ¹³C NMR data are based on literature reports for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.93s2HN-CH₂-C=O
~3.68s3HO-CH₃
~2.88s3HN-CH₃
~1.42s9HC(CH₃)₃

Solvent: CDCl₃. The chemical shifts are reported relative to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~170.5C=O (ester)
~155.8C=O (carbamate)
~79.8C (CH₃)₃
~51.8O-C H₃
~51.2N-C H₂-C=O
~35.5N-C H₃
~28.3C(C H₃)₃

Solvent: CDCl₃. The chemical shifts are reported relative to the solvent signal.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2977StrongC-H stretch (alkane)
~1745StrongC=O stretch (ester)
~1695StrongC=O stretch (carbamate)
~1367MediumC-H bend (t-butyl)
~1160StrongC-O stretch (ester/carbamate)
Table 4: Mass Spectrometry Data
m/zInterpretation
204.1230[M+H]⁺
226.1049[M+Na]⁺
148.0863[M-C₄H₉O₂]⁺
102.0550[M-Boc+H]⁺

M represents the molecular ion.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound.

Synthesis of this compound

This procedure involves the esterification of N-Boc-sarcosine. A common and effective method is the reaction of N-Boc-sarcosine with an alkylating agent, such as methyl iodide, in the presence of a base.

Materials:

  • N-Boc-sarcosine (N-tert-butoxycarbonyl-N-methylglycine)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-sarcosine (1.0 eq.) in DMF, add potassium carbonate (1.5 eq.).

  • To this suspension, add methyl iodide (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Visualization of Synthetic Workflow

The synthesis of this compound can be visualized as a straightforward two-step process starting from sarcosine, as depicted in the following workflow diagram.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification Sarcosine Sarcosine Boc_Sarcosine N-Boc-Sarcosine Sarcosine->Boc_Sarcosine (Boc)₂O, Base CH₂Cl₂/H₂O Target Methyl 2-((tert-butoxycarbonyl) (methyl)amino)acetate Boc_Sarcosine->Target CH₃I, K₂CO₃ DMF

Caption: Synthetic workflow for this compound.

References

Mass Spectrometry Fragmentation of Boc-Sar-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of N-tert-butoxycarbonyl-sarcosine methyl ester (Boc-Sar-OMe). The fragmentation pathways described herein are based on established principles of mass spectrometry and documented fragmentation of structurally similar N-Boc protected amino acid esters. This document is intended to serve as a valuable resource for researchers in proteomics, drug discovery, and synthetic chemistry who utilize mass spectrometry for the characterization of modified amino acids.

Introduction

N-tert-butoxycarbonyl (Boc) protected amino acids are fundamental building blocks in solid-phase peptide synthesis and medicinal chemistry. Understanding their behavior under mass spectrometric analysis is crucial for reaction monitoring, quality control, and structural elucidation. Boc-Sar-OMe, a derivative of the N-methylated amino acid sarcosine, presents a clear model for examining the characteristic fragmentation of this class of compounds. This guide will detail the primary fragmentation pathways under electrospray ionization (ESI) conditions.

Predicted Core Fragmentation Pathways

Under typical positive-ion ESI-MS/MS conditions, the protonated molecule [M+H]⁺ of Boc-Sar-OMe (C₉H₁₇NO₄, Molecular Weight: 203.24 g/mol ) is expected to undergo several characteristic fragmentation reactions. The primary sites of fragmentation are the labile Boc protecting group and the ester functionality.

The fragmentation of the Boc group is a dominant process for N-Boc protected amino acids. Common fragmentation patterns involve the loss of isobutylene (56 Da) or the entire Boc group. For esters, cleavage adjacent to the carbonyl group is a typical fragmentation route, often resulting in the loss of the alkoxy group. A McLafferty-type rearrangement is also a possible fragmentation pathway for Boc-protected amines, leading to the neutral loss of isobutylene.

The proposed fragmentation pathways for Boc-Sar-OMe are visualized in the following diagram:

Fragmentation_Pathway cluster_M Protonated Molecule cluster_fragments Fragment Ions M Boc-Sar-OMe [M+H]⁺ m/z = 204.1 F1 [M+H - C₄H₈]⁺ m/z = 148.1 M->F1 - C₄H₈ (56 Da) F3 [Sar-OMe+H]⁺ m/z = 104.1 M->F3 - Boc (100 Da) F4 [Boc]⁺ m/z = 101.1 M->F4 F2 [M+H - C₄H₈ - CO₂]⁺ m/z = 104.1 F1->F2 - CO₂ (44 Da) F5 [C₄H₉]⁺ m/z = 57.1 F4->F5 - CO₂ (44 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway of Boc-Sar-OMe.

Tabulated Quantitative Data

The following table summarizes the predicted major fragment ions for Boc-Sar-OMe, their corresponding mass-to-charge ratios (m/z), and the neutral loss from the protonated molecule.

Fragment IonProposed Structurem/z (monoisotopic)Neutral LossDa
[M+H]⁺Protonated Boc-Sar-OMe204.1--
[M+H - C₄H₈]⁺Protonated molecule after loss of isobutylene148.1C₄H₈56.1
[M+H - Boc]⁺Protonated Sarcosine Methyl Ester104.1C₅H₈O₂100.1
[Boc]⁺tert-Butoxycarbonyl cation101.1C₄H₈NO₂103.1
[C₄H₉]⁺tert-Butyl cation57.1C₅H₈NO₄147.1

Experimental Protocols

While a specific experimental record for Boc-Sar-OMe is not provided, a general methodology for analyzing such a compound using ESI-MS/MS is outlined below. This protocol is based on standard practices for the analysis of small molecules and protected amino acids.

Sample Preparation:

  • Dissolve Boc-Sar-OMe in a suitable solvent system, typically a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 1-10 µg/mL.

  • Acidify the solution with a small amount of formic acid (e.g., to a final concentration of 0.1%) to promote protonation and enhance signal intensity in positive ion mode.

Mass Spectrometry Analysis:

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive ion mode.

  • Infusion: Direct infusion of the sample solution via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1 - 2 Bar

    • Drying Gas (N₂): 4 - 8 L/min

    • Drying Gas Temperature: 180 - 220 °C

  • MS Scan: Acquire full scan mass spectra over a range of m/z 50-500 to identify the protonated molecule [M+H]⁺.

  • MS/MS Fragmentation:

    • Select the [M+H]⁺ ion (m/z 204.1) as the precursor ion for collision-induced dissociation (CID).

    • Apply a range of collision energies (e.g., 10-40 eV) using argon as the collision gas to induce fragmentation and record the resulting product ion spectrum.

The following diagram illustrates the general experimental workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Dissolve Boc-Sar-OMe B Acidify with Formic Acid A->B C Direct Infusion into ESI Source B->C D Full Scan MS (Identify [M+H]⁺) C->D E Select [M+H]⁺ as Precursor D->E F Collision-Induced Dissociation (CID) E->F G Acquire Product Ion Spectrum F->G H Identify Fragment Ions G->H I Elucidate Fragmentation Pathway H->I

Caption: General experimental workflow for MS/MS analysis of Boc-Sar-OMe.

Conclusion

The mass spectrometry fragmentation of Boc-Sar-OMe is predicted to be dominated by the characteristic losses from the Boc protecting group, leading to key fragment ions at m/z 148.1, 104.1, and 57.1. The protocols and data presented in this guide provide a solid framework for the identification and structural confirmation of this and similar N-Boc protected amino acid derivatives. Researchers can utilize this information to interpret their own experimental data and to develop analytical methods for compounds containing the Boc moiety.

Navigating the Stability of N-tert-Butoxycarbonylsarcosine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of key chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This technical guide provides an in-depth analysis of the stability profile and recommended handling of N-tert-Butoxycarbonylsarcosine methyl ester, a valuable building block in organic synthesis.

Core Stability Profile

N-tert-Butoxycarbonylsarcosine methyl ester possesses two primary functional groups that dictate its stability: the N-tert-butoxycarbonyl (Boc) protecting group and the methyl ester. The integrity of the molecule is contingent on the conditions to which it is exposed, with susceptibility to both acidic and basic environments, as well as elevated temperatures.

The Boc group is notoriously sensitive to acidic conditions, which will lead to its cleavage and the formation of the free amine. Conversely, the Boc group is generally stable under basic conditions and in the presence of many nucleophiles and reducing agents[]. High temperatures can also lead to the thermal deprotection of the Boc group[2].

The methyl ester functional group is susceptible to hydrolysis, particularly under basic conditions (saponification), which results in the formation of the corresponding carboxylic acid. While hydrolysis can also occur under acidic conditions, the cleavage of the Boc group is typically the more facile reaction in an acidic environment.

The compound is also noted to be heat-sensitive and incompatible with oxidizing agents [3].

Recommended Storage and Handling

To maintain the quality and purity of N-tert-Butoxycarbonylsarcosine methyl ester, adherence to appropriate storage and handling protocols is crucial. The following table summarizes the recommended conditions based on supplier data sheets.

ParameterRecommendationSource
Storage Temperature 2-8 °C[4][5][6]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)General best practice
Incompatibilities Oxidizing agents[3]
Sensitivity Heat sensitive[3]

For long-term storage, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles if stored below the recommended temperature range. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.

Potential Degradation Pathways

The primary degradation pathways for N-tert-Butoxycarbonylsarcosine methyl ester involve the cleavage of the Boc group and the hydrolysis of the methyl ester. These pathways are predominantly influenced by pH and temperature.

G Potential Degradation Pathways A N-tert-Butoxycarbonylsarcosine methyl ester B Sarcosine methyl ester A->B  Acidic Conditions (e.g., TFA, HCl) or  High Temperature (>100-150 °C) C N-tert-Butoxycarbonylsarcosine A->C  Basic Conditions (e.g., LiOH, NaOH) (Ester Hydrolysis) G Experimental Workflow for Stability Assessment cluster_0 Preparation cluster_1 Storage cluster_2 Analysis A Initial Analysis (T=0) (HPLC, NMR) B Aliquot & Inert Gas Purge A->B C Store under various conditions: - Recommended (2-8 °C) - Accelerated (25 °C) - Light Exposure - Elevated Temp (40 °C) B->C D Analyze at Time Points (e.g., 1, 4, 12, 24 weeks) C->D E HPLC Purity Analysis D->E F Characterization of Degradants (LC-MS, NMR) E->F If degradation is observed

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, also known as N-Boc-N-methylglycine methyl ester or Boc-Sar-OMe, is a valuable protected amino acid derivative.[1] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of N-methylglycine (sarcosine) methyl ester. This strategic protection makes it a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis and the development of peptidomimetics.[1][2] The Boc group provides a stable yet readily cleavable moiety, allowing for controlled and sequential peptide bond formation.[2] Beyond peptide chemistry, this compound serves as a versatile intermediate in the synthesis of a wide range of more complex organic molecules and functionalized compounds with potential therapeutic applications.[1][3] Its predictable reactivity and high purity make it a reliable component in multi-step synthetic routes.[1]

Data Presentation

The following table summarizes the quantitative data for a common and reliable method for the synthesis of this compound. The typical route involves the reaction of sarcosine methyl ester hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O).[1][4]

Starting MaterialReagentBaseSolventReaction TimeYieldPurityReference
Sarcosine methyl ester hydrochlorideDi-tert-butyl dicarbonate ((Boc)₂O)Triethylamine (TEA)Dichloromethane (DCM)2 days90%Purified by workup[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials:

  • Sarcosine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) aqueous solution

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend sarcosine methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM).

  • Addition of Reagents: Cool the suspension to 0 °C using an ice bath. To this stirred suspension, slowly and dropwise add triethylamine (TEA) (2.0-2.2 eq.). Following the addition of the base, add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq.) to the reaction mixture.[2][4]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring the mixture for 2 days.[4]

  • Work-up: After the reaction is complete, adjust the pH of the mixture to 6 by adding 1 M aqueous hydrochloric acid.[4] Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with distilled water and brine.[2][4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[4] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Product: The resulting residue is the clarified oily product, this compound. For higher purity, volatile impurities can be removed overnight under high vacuum.[4]

Mandatory Visualization

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Pathway Sarcosine_Me_HCl Sarcosine methyl ester hydrochloride Product This compound Sarcosine_Me_HCl->Product Triethylamine (TEA) Dichloromethane (DCM) Room Temperature, 2 days Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Product

Caption: Synthesis of this compound.

References

Protocol for the Incorporation of Boc-Sar-OMe in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of N-methylated amino acids, such as sarcosine (Sar), into peptide sequences is a valuable strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate conformation. This protocol details the use of N-tert-butyloxycarbonyl-sarcosine (Boc-Sar-OH) in solid-phase peptide synthesis (SPPS). While the methyl ester form, Boc-Sar-OMe, is less commonly used directly in SPPS, this document provides guidance on its potential conversion to the free acid (Boc-Sar-OH) for subsequent use.

The primary challenge in coupling N-methylated amino acids is the steric hindrance presented by the N-methyl group, which can lead to slower reaction kinetics and incomplete coupling. Therefore, the choice of coupling reagent and optimization of reaction conditions are critical for successful incorporation. This protocol provides a comprehensive guide for the efficient and high-purity synthesis of sarcosine-containing peptides using the Boc/Bzl strategy.

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

The selection of an appropriate coupling reagent is crucial for overcoming the steric hindrance of N-methylated amino acids like sarcosine. The following table summarizes the performance of common coupling reagents.

Coupling ReagentReagent ClassRelative Reaction RateTypical Yield (%)Risk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery Fast>95LowHighly efficient for sterically hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1]
HBTU Aminium/Uronium SaltFast90-95LowA cost-effective and reliable option for routine and challenging couplings.[1]
PyBOP Phosphonium SaltFast90-95LowByproducts are generally less problematic than those from BOP; effective for hindered residues.[1]
PyAOP Phosphonium SaltVery FastHighLowParticularly effective for coupling N-methylated amino acids.
DIC/HOBt CarbodiimideModerateVariableModerateA classical and cost-effective method, but may be less efficient for hindered couplings.
Table 2: Boc-Sar-OH Coupling Protocol Parameters

This table provides a summary of the key parameters for the coupling of Boc-Sar-OH in a manual SPPS workflow.

ParameterRecommendation
Resin Merrifield or PAM resin for C-terminal acids
Solvent DMF or NMP
Boc-Sar-OH Equivalents 2-4 eq. relative to resin loading
Coupling Reagent Equivalents 2-4 eq. (e.g., HATU)
Base DIPEA (4-8 eq.)
Coupling Time 1-4 hours (monitor with Kaiser test)
Temperature Room Temperature

Experimental Protocols

Protocol 1: Conversion of Boc-Sar-OMe to Boc-Sar-OH (Saponification)

This protocol can be used if only Boc-Sar-OMe is available.

Materials:

  • Boc-Sar-OMe

  • Dioxane

  • 1M Sodium Hydroxide (NaOH)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • Dissolve Boc-Sar-OMe in a mixture of dioxane and 1M NaOH.

  • Stir the solution at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once hydrolysis is complete, acidify the mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-Sar-OH.

Protocol 2: Manual Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy

This protocol outlines the general cycle for SPPS using Boc-amino acids.

Materials:

  • Appropriate resin (e.g., Merrifield resin)

  • Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic Acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagent (e.g., HATU)

  • Isopropanol (IPA)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in a reaction vessel.[2]

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM.[3]

    • Agitate for 1-2 minutes, drain, and then add fresh deprotection solution.

    • Agitate for an additional 20-30 minutes.

    • Wash the resin with DCM, IPA, and then DMF.

  • Neutralization:

    • Treat the resin with a solution of 5-10% DIPEA in DMF.

    • Agitate for 1-2 minutes and drain. Repeat the neutralization step.

    • Wash the resin with DMF and DCM.[2]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-amino acid (2-4 eq.) and the coupling reagent (e.g., HATU, 2-4 eq.) in DMF.

    • Add DIPEA (4-8 eq.) to the activation mixture.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, a second coupling may be necessary.

    • Once coupling is complete, wash the resin with DMF and DCM to remove excess reagents and byproducts.[2]

  • Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 3: Incorporation of Boc-Sar-OH

This protocol details the specific steps for coupling Boc-Sar-OH.

Procedure:

  • Follow the general SPPS protocol (Protocol 2) for deprotection and neutralization of the resin-bound peptide.

  • Activation and Coupling of Boc-Sar-OH:

    • In a separate vessel, dissolve Boc-Sar-OH (3 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 2-5 minutes.

    • Add the activated Boc-Sar-OH solution to the deprotected and neutralized peptide-resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring:

    • The Kaiser test is not suitable for monitoring the coupling to a secondary amine like sarcosine. An alternative test, such as the Chloranil test, should be used.

    • If the coupling is incomplete, a double coupling is recommended.

  • Washing:

    • After complete coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Proceed with the next deprotection and coupling cycle as per the general SPPS protocol.

Protocol 4: Cleavage and Deprotection

Materials:

  • Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, thioanisole)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.[2]

  • Carefully add the cleavage cocktail (e.g., HF with scavengers) to the dried resin in a specialized apparatus.

  • Carry out the cleavage reaction at 0°C for 1-2 hours.[2]

  • Remove the cleavage reagent by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

  • Collect the peptide by filtration or centrifugation and wash with cold ether.

  • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow_for_Boc_Sar_OH cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final_steps Final Steps start Start with Resin (e.g., Merrifield) swell Swell Resin in DCM/DMF start->swell deprotect Boc Deprotection (25-50% TFA in DCM) swell->deprotect neutralize Neutralization (5-10% DIPEA in DMF) deprotect->neutralize 1 couple Couple Boc-Sar-OH (HATU/DIPEA in DMF) neutralize->couple 2 wash Wash (DMF/DCM) couple->wash 3 wash->deprotect Repeat for next amino acid cleave Cleavage & Deprotection (HF or TFMSA) wash->cleave After final cycle purify Purification (RP-HPLC) cleave->purify end Final Peptide purify->end

Caption: Experimental workflow for the incorporation of Boc-Sar-OH in SPPS.

References

Application Notes and Protocols for the Coupling of N-tert-Butoxycarbonylsarcosine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-tert-Butoxycarbonylsarcosine (Boc-Sar-OH), into peptide sequences is a key strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve membrane permeability, and constrain peptide conformation, leading to enhanced potency and selectivity.[1][2] However, the steric hindrance from the N-methyl group and the reduced nucleophilicity of the secondary amine make peptide bond formation challenging. This often results in slower reaction times, incomplete couplings, and an increased risk of side reactions.[1] The selection of an appropriate coupling reagent and an optimized protocol are therefore critical for the successful solid-phase peptide synthesis (SPPS) of sarcosine-containing peptides.

These application notes provide a comparative overview of common coupling reagents for Boc-Sar-OH and detailed protocols for its efficient incorporation in SPPS.

Comparative Analysis of Coupling Reagents

The primary challenge in coupling N-methylated amino acids is overcoming the steric hindrance and the lower reactivity of the N-terminal secondary amine of the growing peptide chain when coupling the subsequent amino acid, or the steric hindrance of the incoming Boc-Sar-OH when it is being coupled. Highly reactive coupling reagents are necessary to efficiently activate the carboxylic acid of the incoming amino acid without causing significant racemization.[1] The performance of several common coupling reagents for sterically hindered N-methylated amino acids is summarized below.

Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acids

Reagent/MethodActivating AdditiveBaseTypical YieldRacemization RiskKey Characteristics
HATU Internal (HOAt)DIEA, 2,4,6-collidineHighLowHighly efficient and fast, especially for hindered couplings like N-methyl amino acids.[2][3][4] The HOAt ester is more reactive than the HOBt ester.[3]
HBTU Internal (HOBt)DIEAModerate to HighHigher than HATUGenerally effective but less reactive than HATU, which can lead to slower reactions and more side products.[3]
COMU Internal (OxymaPure)DIEA, 2,4,6-collidineHighLowA highly efficient uronium salt with coupling efficiencies comparable to HATU.[5] Safer alternative to HOBt/HOAt-based reagents.[5]
PyAOP Internal (HOAt)DIEAHighLowA phosphonium salt reagent that is very effective for coupling N-methyl amino acids, particularly when coupling two adjacent N-methyl residues.[6][7]
DIC/OxymaPure OxymaPureDIEAHighLowA cost-effective and efficient carbodiimide method.[8] OxymaPure is a superior additive to HOBt, minimizing racemization.[9]
PyBOP Internal (HOBt)DIEAModerate to HighLowA common phosphonium salt reagent, generally effective but can be less efficient for coupling adjacent N-methyl residues.[1]
BOP-Cl NoneDIEAModerateModerate to HighAn older reagent used for hindered couplings, but it can cause significant racemization.[1][2]

Experimental Workflows and Diagrams

General SPPS Cycle for Boc-Sarcosine Incorporation

The following diagram illustrates a typical workflow for a single coupling cycle of an N-protected amino acid, adapted for Boc-Sarcosine, during Boc-SPPS.

spss_workflow Resin Peptide-Resin (Free Amine) Deprotection Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection 1. Deprotect Neutralization Neutralization (e.g., 10% DIEA in DMF) Deprotection->Neutralization 2. Neutralize Wash1 DCM/DMF Wash Neutralization->Wash1 Coupling Coupling: 1. Boc-Sar-OH 2. Coupling Reagent 3. Base (e.g., DIEA) Wash1->Coupling 3. Couple Wash2 DMF Wash Coupling->Wash2 Next_Cycle Next Deprotection or Cleavage Wash2->Next_Cycle Cycle Complete

Caption: General workflow for one cycle of Boc-Sarcosine incorporation in Boc-SPPS.

Activation and Coupling Pathway using HATU

HATU is one of the most effective reagents for coupling sterically hindered amino acids due to the formation of a highly reactive HOAt active ester.[2][3][4]

hatu_mechanism cluster_activation Activation Step cluster_coupling Coupling Step BocSar Boc-Sar-OH ActiveEster Boc-Sar-OAt (Highly Reactive Ester) BocSar->ActiveEster HATU HATU + Base (e.g., DIEA) HATU->ActiveEster PeptideResin H₂N-Peptide-Resin ActiveEster->PeptideResin Nucleophilic Attack NewPeptide Boc-Sar-NH-Peptide-Resin ActiveEster->NewPeptide PeptideResin->NewPeptide

Caption: Activation of Boc-Sar-OH with HATU and subsequent coupling to the peptide-resin.

Decision Tree for Coupling Reagent Selection

Choosing the right reagent depends on factors like the difficulty of the sequence, cost, and safety requirements.

decision_tree Start Start: Coupling Boc-Sar-OH Q1 Is the coupling particularly difficult? (e.g., Sar-Sar sequence) Start->Q1 Q2 Is minimizing cost a primary concern? Q1->Q2 No Rec_HATU Use HATU or PyAOP (Highest Efficiency) Q1->Rec_HATU Yes Q3 Are you avoiding explosive HOBt/HOAt reagents? Q2->Q3 No Rec_DIC Use DIC/OxymaPure (Cost-Effective) Q2->Rec_DIC Yes Rec_COMU Use COMU (Safer, High Efficiency) Q3->Rec_COMU Yes Rec_HBTU Use HBTU or PyBOP (Standard Efficiency) Q3->Rec_HBTU No

Caption: Decision tree for selecting a coupling reagent for N-Boc-sarcosine.

Detailed Experimental Protocols

The following are detailed protocols for the coupling of Boc-Sarcosine using recommended reagents in solid-phase synthesis.

Protocol 1: Coupling using HATU

HATU is a highly effective reagent for coupling sterically hindered amino acids like Boc-Sarcosine.[2][4]

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Boc-Sar-OH

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. After swelling, wash the resin thoroughly with DMF (3 x 1 min).

  • Boc-Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes to remove the N-terminal Boc group.[10]

  • Washing: Wash the resin with DCM (3x), Isopropanol (1x), and DMF (5x) to remove residual TFA.[10]

  • Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes (x2) to neutralize the ammonium salt. Wash the resin with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Sar-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.[2]

  • Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The coupling of an N-methyl residue may require longer reaction times or a second coupling.[1]

  • Monitoring: Monitor the reaction completion using a qualitative test such as the bromophenol blue test, as the Kaiser (ninhydrin) test gives a false negative with secondary amines.[2]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[1]

Protocol 2: Coupling using DIC/OxymaPure

This method is a robust and cost-effective alternative to uronium/phosphonium salt reagents.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • Boc-Sar-OH

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • DIEA (N,N-Diisopropylethylamine) - optional, for neutralization step only

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

Procedure:

  • Resin Preparation & Deprotection: Follow steps 1-4 from the HATU protocol.

  • Coupling Solution Preparation: In a separate vessel, dissolve Boc-Sar-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add the Boc-Sar-OH/OxymaPure solution to the resin. Then, add DIC (3 equivalents) to the resin slurry.

  • Reaction: Agitate the reaction vessel at room temperature. For sterically hindered couplings, reaction times of 2-4 hours are common. Double coupling may be necessary.

  • Monitoring: Monitor the reaction completion using the bromophenol blue test.

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and the diisopropylurea byproduct.

Conclusion

The successful incorporation of Boc-Sar-OH in SPPS is highly dependent on the choice of coupling reagent and reaction conditions. For challenging couplings, especially those involving adjacent N-methylated residues, high-reactivity reagents such as HATU, COMU, or PyAOP are recommended.[3][5][6] For routine syntheses where cost is a consideration, the DIC/OxymaPure system provides an excellent balance of efficiency and economy.[8] The protocols provided herein offer robust starting points for researchers to optimize the synthesis of sarcosine-containing peptides for various applications in drug discovery and development.

References

Application Notes and Protocols for the Use of N-Boc-N-methylglycine in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated peptides are a class of peptidomimetics that offer significant advantages for therapeutic drug development. The incorporation of an N-methyl group on the peptide backbone can enhance properties such as proteolytic stability, membrane permeability, and oral bioavailability, while also influencing peptide conformation and receptor selectivity.[1][2] Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, also known as N-Boc-N-methylglycine methyl ester or N-Boc-sarcosine methyl ester, is a key building block for introducing N-methylglycine into a peptide sequence.

However, the synthesis of N-methylated peptides presents considerable challenges, primarily due to the steric hindrance imposed by the N-methyl group, which can lead to slower and less efficient coupling reactions.[2] Automated peptide synthesizers, which rely on robust and high-yield chemistries like Solid-Phase Peptide Synthesis (SPPS), require optimized protocols to successfully incorporate these sterically hindered residues.[3][4]

This document provides detailed application notes and protocols for the use of N-Boc-N-methylglycine in automated peptide synthesis. It should be noted that for standard SPPS protocols, the methyl ester of the title compound must first be hydrolyzed (saponified) to the free carboxylic acid to enable coupling to the free amine of the growing peptide chain on the solid support.

Application Notes

The use of N-Boc-N-methylglycine is compatible with the tert-butyloxycarbonyl (Boc) SPPS strategy.[5][6] In this approach, the N-terminal α-amino group is protected by the acid-labile Boc group, which is removed at each cycle using an acid such as trifluoroacetic acid (TFA).[7] Following neutralization, the next protected amino acid is coupled. The primary challenge when incorporating N-Boc-N-methylglycine is achieving complete coupling to the resin-bound amine and, subsequently, coupling the next amino acid to the sterically hindered N-methyl amine.

The success of incorporating N-methylated amino acids is highly dependent on the choice of coupling reagent.[8] The increased steric hindrance necessitates the use of highly reactive (uronium/aminium or phosphonium salt) reagents to facilitate efficient amide bond formation and minimize side reactions.[8] Reagents like HBTU and HCTU are often less effective for these challenging couplings.[1] More potent activators are required, especially when coupling an N-methylated residue to another N-methylated residue.[1]

Standard monitoring methods like the ninhydrin (Kaiser) test are not suitable for detecting unreacted N-methylated (secondary) amines, as they do not produce the characteristic blue color. An alternative qualitative method, such as the bromophenol blue test, is recommended to assess coupling completion.[1]

Data Presentation

The following tables summarize key quantitative data relevant to the synthesis of N-methylated peptides.

Table 1: Performance of Common Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentActivating AgentTypical Coupling EfficiencyRacemization RiskNotes
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate>95%[1][2]LowHighly effective, especially for difficult couplings. Often the reagent of choice.[1]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateModerate to HighLowGenerally effective, but can be less efficient for coupling two adjacent N-methyl residues.[8]
PyBroP Bromotripyrrolidinophosphonium hexafluorophosphateHighModerateVery reactive but may increase the risk of racemization.[1]
BEP 2-Bromo-1-ethyl Pyridinium TetrafluoroborateHigh (88-97% reported yields)[9]LowAn efficient reagent for N-methylated peptide synthesis, proceeding without significant loss of optical purity.[9]
HBTU/HCTU (Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / (6-Chloro-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateLow to ModerateLowGenerally considered less effective for sterically hindered couplings.[1]

Table 2: Typical Parameters for SPPS Incorporating an N-Methylated Residue

ParameterIllustrative ValueNotes
Resin Substitution0.5 - 1.0 mmol/gStandard Merrifield or PAM resins are suitable for Boc-SPPS.[2]
Coupling Efficiency (N-Me-Residue)~95-98%May require double coupling, extended reaction times, or optimized reagents like HATU.[2]
Overall Crude Peptide Yield60 - 80%Highly dependent on the peptide length and the number of N-methylated residues.[2]
Crude Peptide Purity (by HPLC)50 - 70%Purification is typically required to isolate the target peptide.[2]

Experimental Protocols

This protocol converts the methyl ester to the free carboxylic acid required for SPPS.

Materials and Reagents:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-Boc-N-methylglycine methyl ester (1.0 eq.) in a mixture of THF/water or MeOH/water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq.) or NaOH (1.5 eq.) to the solution and stir at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3 by the slow addition of 1 M HCl.

  • Extract the product into an organic solvent such as EtOAc or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-N-methylglycine as a solid or oil.

This protocol is based on a 0.1 mmol scale synthesis using HATU as the coupling reagent.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • N-Boc-N-methylglycine (from Protocol 1)

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (to be programmed into the automated synthesizer):

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 1 x 2 minutes and 1 x 20 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x) to remove TFA and byproducts.

  • Neutralization: Treat the resin with 10% DIEA in DMF (2 x 2 min) to neutralize the trifluoroacetate salt, followed by DMF washes (5x).[10]

  • Coupling:

    • In a separate vessel, pre-activate N-Boc-N-methylglycine (4 eq. based on resin substitution) with HATU (4 eq.) and DIEA (8 eq.) in DMF for 5 minutes.[1]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours.[8]

  • Monitoring: Perform a bromophenol blue test (see Protocol 3) on a small sample of resin to check for completion. If the test is positive (blue/green), perform a second coupling (recouple) by repeating step 5.[1]

  • Washing: Once coupling is complete (test is yellow), filter the resin and wash thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.[8]

  • Proceed to the next cycle of deprotection and coupling.

Materials:

  • Test Solution: 250 mg of bromophenol blue in 50 mL of DMF.[1]

Procedure:

  • Remove a small sample of resin beads (10-20 beads) from the reaction vessel.

  • Wash the beads thoroughly with methanol and then DMF on a small piece of filter paper or in a micro-column.

  • Add 1-2 drops of the bromophenol blue test solution to the beads.[1]

  • Observe the color.

    • Yellow: Coupling is complete (no free primary/secondary amines).

    • Blue to Green: Coupling is incomplete (free amines are present). A recoupling step is required.[1]

Visualizations

sps_cycle start Start of Cycle (Peptide-Resin) deprotect N-terminal Deprotection (e.g., 20% Piperidine in DMF for Fmoc or TFA in DCM for Boc) start->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Amino Acid Coupling (Activated AA + DIEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 end End of Cycle (Elongated Peptide-Resin) wash2->end

Caption: General workflow for one cycle in Solid-Phase Peptide Synthesis (SPPS).

coupling_pathway cluster_activation Pre-activation Step BocNMeGly N-Boc-N-methylglycine (Carboxylic Acid) ActivatedEster Activated OAt Ester (Reactive Intermediate) BocNMeGly->ActivatedEster + HATU HATU + DIEA CoupledProduct Coupled Product (Elongated Peptide-Resin) ActivatedEster->CoupledProduct Coupling (Amide Bond Formation) Resin Peptide-Resin (Free N-terminal Amine)

Caption: Pre-activation and coupling pathway using HATU for an N-methylated amino acid.

workflow_logic start Start Coupling Cycle preactivate Pre-activate N-Boc-N-methylglycine with HATU/DIEA start->preactivate couple Couple to Resin (1-4 hours) preactivate->couple monitor Monitor with Bromophenol Blue Test couple->monitor incomplete Incomplete (Result is Blue/Green) monitor->incomplete No complete Complete (Result is Yellow) monitor->complete Yes incomplete->couple Recouple wash Final Wash complete->wash proceed Proceed to Next Cycle wash->proceed

Caption: Decision workflow for incorporating N-Boc-N-methylglycine in an automated synthesizer.

References

Application Notes and Protocols for the Incorporation of N-Methylated Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation, the substitution of a hydrogen atom on a peptide's backbone amide nitrogen with a methyl group, is a pivotal modification in contemporary peptide drug design. This seemingly minor alteration can profoundly enhance the therapeutic properties of peptides. N-methylated amino acids are prevalent in numerous naturally occurring bioactive peptides, such as the immunosuppressant cyclosporine A, underscoring their evolutionary importance in the development of drug-like molecules.

The incorporation of N-methylated amino acids can significantly improve a peptide's pharmacokinetic profile by increasing its metabolic stability, enhancing cell permeability, and improving oral bioavailability.[1][2][3][4] N-methylation achieves this by sterically shielding the amide bond from proteolytic enzymes and by reducing the number of hydrogen bond donors, which can improve solubility and membrane permeability.[2][5] Furthermore, this modification restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its biological target.

These application notes provide a comprehensive guide to the established methods for incorporating N-methylated amino acids into synthetic peptides. Detailed protocols for the primary strategies, including the use of pre-methylated building blocks and on-resin methylation techniques, are presented. This document aims to equip researchers with the necessary information to select and implement the most suitable strategy for their specific research and drug development endeavors. While the term "Boc-Sar-OMe" (Boc-sarcosine methyl ester) might be misconstrued as a general methylating agent, it is, in fact, a building block for the incorporation of N-methylglycine (sarcosine). This guide will focus on the validated and broadly applicable methods for introducing N-methylation into peptide sequences.

Data Presentation

The following tables summarize key quantitative data related to the incorporation and effects of N-methylated amino acids, providing a comparative analysis to aid in experimental design and interpretation.

Table 1: Comparative Analysis of Native vs. N-Methylated Peptide Properties

Peptide AnalogueModificationTargetAssayMetricNative Peptide ValueN-Methylated Peptide ValueFold Change
Somatostatin AnalogueTri-N-methylationSomatostatin ReceptorsOral Bioavailability (%F)<1%10%>10
Gramicidin S AnalogueN-methylation of LeucineBacterial membraneHemolytic Activity (HC50)~X µM5X µM5
RGD Peptide AnalogueMultiple N-methylationIntegrin ReceptorsReceptor Binding Affinity (IC50)Y nMZ nMVaries
Model PeptideN-methylationProteolytic EnzymesProteolytic Stability (t1/2)A minB min>C

This table is a representative summary, and absolute values can vary based on specific experimental conditions and the peptide sequence.

Table 2: Comparison of Coupling Efficiencies for N-Methylated Amino Acids in SPPS

Coupling ReactionCoupling ReagentReaction TimeCoupling Efficiency (%)Reference
Fmoc-Ala to N-Me-Gly-ResinHATU/DIPEA1 hr>95%[6]
Fmoc-N-Me-Val to Ala-ResinHATU/DIPEA2-4 hrs~85-95%
Fmoc-N-Me-Phe to Gly-ResinPyBOP/HOAt2 hrs>90%
Fmoc-N-Me-Ile to Val-ResinDIC/HOBt4 hrs~70-80%

Coupling efficiencies are highly sequence-dependent and can be influenced by the choice of resin, coupling reagents, and reaction conditions. The data presented are illustrative.

Experimental Protocols

This section provides detailed methodologies for the most common and effective strategies for incorporating N-methylated amino acids into peptides using Boc-protection strategy.

Protocol 1: Solution-Phase Synthesis of Boc-N-Methyl-Amino Acids

This protocol describes the N-methylation of a Boc-protected amino acid in solution, which can then be used as a building block in Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Boc-protected amino acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Ice bath

  • Round-bottom flask with a stir bar

Procedure:

  • Preparation: Dry a round-bottom flask and stir bar in an oven and cool under a stream of argon or nitrogen.

  • Dissolution: Add the Boc-protected amino acid (1 equivalent) to the flask and dissolve it in anhydrous THF.

  • Cooling and Reagent Addition: Cool the solution in an ice bath. Add methyl iodide (5-10 equivalents) to the cooled solution.

  • Deprotonation and Methylation: Carefully add sodium hydride (5-10 equivalents, adjusted for 60% dispersion) portion-wise to the stirred solution over a period of a few hours. Vigorous bubbling (hydrogen gas evolution) will be observed.

  • Reaction: After the addition of NaH is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.

  • Quenching: Carefully quench the reaction by cooling it in an ice bath and slowly adding isopropyl alcohol dropwise until bubbling ceases. Then, add water dropwise.

  • Work-up:

    • Reduce the volume of the reaction mixture using a rotary evaporator.

    • Acidify the aqueous residue to approximately pH 3 with 1 M HCl.

    • Extract the product with three portions of ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-N-methyl-amino acid.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: On-Resin N-Methylation of a Peptide

This protocol details a common three-step procedure for the N-methylation of a peptide while it is attached to the solid support.

Materials:

  • Peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N-Methylpyrrolidone (NMP)

  • Methyl p-toluenesulfonate (MeOTs) or Methyl iodide (CH₃I)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 2-Mercaptoethanol

Procedure:

  • Sulfonylation (o-NBS Protection):

    • Swell the peptide-resin in NMP.

    • In a separate vial, dissolve o-NBS-Cl (4 equivalents) and DMAP (10 equivalents) in NMP.

    • Add the solution to the resin and shake for 5 minutes at room temperature.[7]

    • Wash the resin thoroughly with NMP and DCM.

  • Methylation:

    • Swell the o-NBS-protected peptide-resin in DMF.

    • Add a solution of methyl p-toluenesulfonate (10 equivalents) and DBU (5 equivalents) in DMF to the resin.

    • Shake the mixture for 25 minutes at room temperature.

    • Wash the resin with DMF and DCM.

  • Desulfonylation (o-NBS Removal):

    • Swell the methylated peptide-resin in NMP.

    • Add a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in NMP to the resin.

    • Shake the mixture for 10 minutes at room temperature.

    • Wash the resin thoroughly with NMP and DCM. The resin is now ready for the coupling of the next amino acid.

Protocol 3: Coupling of a Boc-N-Methyl-Amino Acid (e.g., Boc-Sar-OH) in SPPS

This protocol describes the incorporation of a pre-synthesized or commercially available Boc-N-methyl-amino acid into a peptide chain on a solid support. Due to steric hindrance, extended coupling times and specific coupling reagents are often required.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-N-methyl-amino acid (e.g., Boc-Sar-OH) (3 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Ensure the N-terminal of the peptide-resin is deprotected (free amine) and washed thoroughly.

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve the Boc-N-methyl-amino acid (3 equivalents) and HATU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling:

    • Add the pre-activated amino acid solution to the peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may need to be extended, or a second coupling may be necessary.

  • Monitoring the Reaction: The completion of the coupling can be monitored using a qualitative test such as the bromophenol blue test, as the Kaiser (ninhydrin) test is not reliable for secondary amines.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

Visualizations

The following diagrams illustrate key workflows and concepts related to the incorporation and effects of N-methylated amino acids.

G Experimental Workflow for SPPS with N-Methylated Amino Acids cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Incorporation of N-Methylated Amino Acid cluster_3 Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Boc Deprotection (TFA) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (DIPEA) Wash2 Wash Neutralization->Wash2 Coupling Amino Acid Coupling Wash3 Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Repeat for next amino acid N_Me_Coupling Couple Boc-N-Me-AA (e.g., with HATU, extended time) Wash3->N_Me_Coupling Final_Deprotection Final Boc Deprotection Wash3->Final_Deprotection N_Me_Coupling->Wash3 Cleavage Cleavage from Resin (e.g., HF) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an N-methylated amino acid.

G On-Resin N-Methylation Workflow PeptideResin Peptide-Resin with free N-terminal amine Sulfonylation 1. Sulfonylation (o-NBS-Cl, DMAP) PeptideResin->Sulfonylation Wash1 Wash Sulfonylation->Wash1 Methylation 2. Methylation (MeOTs or CH3I, DBU) Wash1->Methylation Wash2 Wash Methylation->Wash2 Desulfonylation 3. Desulfonylation (2-Mercaptoethanol, DBU) Wash2->Desulfonylation Wash3 Wash Desulfonylation->Wash3 N_Me_PeptideResin N-Methylated Peptide-Resin (ready for next coupling) Wash3->N_Me_PeptideResin

Caption: The three-step process for on-resin N-methylation of a peptide.

G Signaling Pathway of N-Methylated Somatostatin Analogs N_Me_SST N-Methylated Somatostatin Analog SSTR Somatostatin Receptor (SSTR) N_Me_SST->SSTR Binds to G_Protein Gi/o Protein SSTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Effects Inhibition of Cell Proliferation and Hormone Secretion PKA->Cell_Effects Leads to

Caption: Signaling pathway activated by N-methylated somatostatin analogs, leading to therapeutic effects.

References

Application Notes & Protocols: Synthesis of Cyclic Peptides Incorporating N-Methyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methylation is a critical chemical modification in modern peptide drug discovery, utilized to enhance the pharmacokinetic properties of peptide-based therapeutics.[1][2][3] By introducing a methyl group to the amide backbone, N-methylation can increase metabolic stability, improve membrane permeability, and in some cases, confer oral bioavailability.[4][5][6] This modification reduces the number of hydrogen bond donors, often leading to a more rigid peptide conformation that can favor binding to biological targets and resist enzymatic degradation.[3][7]

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, commonly known as Boc-N-Me-Gly-OMe, and its carboxylic acid counterpart, Boc-N-Me-Gly-OH, are key building blocks for introducing an N-methylated glycine residue into a peptide sequence. This document provides detailed protocols for the synthesis of N-methylated cyclic peptides using Boc-N-Me-Gly-OH via Solid-Phase Peptide Synthesis (SPPS), followed by solution-phase cyclization.

Application: Enhancing Drug-Like Properties of Peptides

The incorporation of N-methylated amino acids is a powerful strategy to overcome the inherent limitations of peptide drugs, such as poor stability and low permeability.[1][6] The "chameleon-like" behavior of N-methylated cyclic peptides, where intramolecular hydrogen bonds can be formed to shield polar groups in hydrophobic environments (like a cell membrane), is a key factor in improving passive diffusion.[5]

Cyclosporine A, a commercially successful oral peptide drug, features seven N-methylated residues, which are crucial for its bioavailability.[6][8] Research has demonstrated that strategic N-methylation can significantly improve the cell permeability of cyclic peptides, transforming them from poorly permeable compounds into candidates with promising oral bioavailability.[5][8]

Data Presentation

Table 1: Physicochemical Properties of Boc-N-Me-Gly-OH

PropertyValue
Chemical Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, Methanol
N-Terminal Protection tert-Butyloxycarbonyl (Boc)
Key Application Introduction of N-methyl glycine in Boc-SPPS

Table 2: Impact of N-Methylation on Cyclic Peptide Properties (Representative Data)

This table summarizes typical quantitative improvements observed when N-methylation is applied to cyclic peptides, as documented in scientific literature.

ParameterNon-Methylated PeptideN-Methylated AnalogFold ImprovementReference
Caco-2 Permeability (10⁻⁶ cm/s) ~1.0~4.04x[8]
Oral Bioavailability in Rats < 1%28%> 28x[5]
Metabolic Stability (t₁/₂ in vitro) MinutesHoursSignificant[1][4]

Experimental Protocols

This section details the synthesis of a linear N-methylated peptide on a solid support using Boc-chemistry, followed by cleavage, purification, and solution-phase cyclization.

Protocol 1: Solid-Phase Synthesis of the Linear N-Methylated Peptide

This protocol follows the general principles of Boc-based Solid-Phase Peptide Synthesis (SPPS).[9][10]

1. Resin Preparation:

  • Select a suitable resin (e.g., Merrifield or PAM resin for a C-terminal acid; BHA or MBHA resin for a C-terminal amide).[9]
  • Place the resin (0.1 mmol scale) in a reaction vessel.
  • Swell the resin in dichloromethane (DCM) for 30 minutes, then wash with dimethylformamide (DMF) three times.

2. First Amino Acid Coupling:

  • Couple the C-terminal Boc-protected amino acid to the resin using standard methods (e.g., cesium salt method for Merrifield resin).[9]

3. SPPS Cycle (Deprotection and Coupling):

  • Boc Deprotection:
  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[10]
  • Perform a short pre-wash (2-5 minutes), drain, then add fresh deprotection solution and react for 20-30 minutes.[9][11]
  • Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (3x) to remove residual acid.[11]
  • Neutralization:
  • Neutralize the resulting TFA salt on the N-terminus by washing with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DMF for 5-10 minutes (2x).[12]
  • Wash the resin with DMF (5x).
  • Amino Acid Coupling (for standard and N-methylated residues):
  • In a separate vial, pre-activate the next Boc-protected amino acid (3 equivalents relative to resin loading), including Boc-N-Me-Gly-OH, with a coupling agent like HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to initiate activation.
  • Add the activated amino acid solution to the resin.
  • Allow the coupling reaction to proceed for 1-3 hours. Coupling N-methylated amino acids can be slower and may require a stronger coupling agent like HATU or longer reaction times.[13]
  • Monitor the reaction using a qualitative test (e.g., Kaiser test). Note: The Kaiser test will be negative for the secondary amine of N-methylated residues.
  • Washing:
  • Wash the resin with DMF (3x) and DCM (3x).
  • Repeat the SPPS cycle until the full linear peptide sequence is assembled.

Protocol 2: Cleavage, Purification, and Cyclization

1. Cleavage from Resin:

  • After synthesizing the complete linear sequence, wash the peptide-resin with DCM and dry it under vacuum.
  • Treat the resin with anhydrous hydrogen fluoride (HF) or a lower-toxicity alternative like trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove side-chain protecting groups.[10]
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

2. Purification of Linear Peptide:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
  • Purify the linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Collect and lyophilize the fractions containing the pure product. Confirm mass by Mass Spectrometry.[1]

3. Solution-Phase Cyclization:

  • Dissolve the purified linear peptide at high dilution (e.g., 0.1-1 mM) in a suitable solvent like DMF to favor intramolecular cyclization over intermolecular polymerization.[14]
  • Add a coupling agent (e.g., HATU, PyBOP) and a non-nucleophilic base (e.g., DIPEA or collidine).[15]
  • Stir the reaction at room temperature for 12-24 hours.
  • Monitor the reaction progress by RP-HPLC and/or Mass Spectrometry.

4. Final Purification and Characterization:

  • Once the cyclization is complete, remove the solvent under vacuum.
  • Purify the crude cyclic peptide by RP-HPLC.
  • Lyophilize the pure fractions and characterize the final product by High-Resolution Mass Spectrometry and NMR to confirm its structure and purity.[1]

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Cyclization Resin 1. Start with Resin Support Swell 2. Swell Resin in DCM Resin->Swell Deprotect 3. Boc Deprotection (TFA) Swell->Deprotect Neutralize 4. Neutralization (DIPEA) Deprotect->Neutralize Couple 5. Couple Boc-AA-OH (HBTU/HATU) (Including Boc-N-Me-Gly-OH) Neutralize->Couple Wash 6. Wash (DMF/DCM) Couple->Wash Repeat Repeat Cycle Wash->Repeat Cleave 7. Cleave from Resin (HF/TFMSA) Wash->Cleave Repeat->Deprotect for next amino acid Purify_Linear 8. RP-HPLC Purification of Linear Peptide Cyclize 9. Solution-Phase Cyclization (HATU/DIPEA) Purify_Cyclic 10. Final RP-HPLC Purification Final 11. Characterization (MS, NMR) Purify_Cyclic->Final

Caption: Overall workflow for the synthesis of N-methylated cyclic peptides.

G cluster_reactants Peptide Resin-Bound Peptide (Free N-Terminus) Product Resin-Bound Peptide with Newly Incorporated N-Methyl Glycine Peptide->Product Peptide Bond Formation (Coupling Reaction) BuildingBlock Boc-N-Me-Gly-OH + Coupling Agent (HATU) + Base (DIPEA) BuildingBlock->Product Peptide Bond Formation (Coupling Reaction)

Caption: Logic diagram for the incorporation of the N-methylated building block.

G cluster_props Improved Pharmacokinetic Properties cluster_mech Mechanisms center Backbone N-Methylation Hbond Reduces H-Bond Donors center->Hbond Steric Steric Shielding of Amide Bond center->Steric Rigid Increased Conformational Rigidity center->Rigid Perm Increased Membrane Permeability Stab Enhanced Proteolytic Stability Conf Favorable Conformation Hbond->Perm Steric->Stab Rigid->Conf

Caption: Relationship between N-methylation and improved peptide properties.

References

Application of N-tert-Butoxycarbonylsarcosine Methyl Ester in Peptoid Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptoids, or N-substituted glycines, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science due to their enhanced proteolytic stability, increased cell permeability, and synthetic versatility. The synthesis of these sequence-defined polymers is primarily achieved through two main strategies: the "submonomer" method and the "monomer" method. This document provides a detailed overview of the application of N-tert-Butoxycarbonylsarcosine methyl ester, a protected amino acid derivative, in the context of monomer-based peptoid synthesis. While the submonomer approach is more prevalent, the monomer method offers an alternative strategy analogous to traditional solid-phase peptide synthesis (SPPS).

Comparison of Peptoid Synthesis Methodologies

The choice between the submonomer and monomer methods depends on the specific research goals, available resources, and the desired scale of synthesis. The submonomer method is generally favored for its efficiency and the vast commercial availability of primary amine submonomers.[1][2] The monomer method, however, provides a familiar workflow for researchers experienced in SPPS.

FeatureSubmonomer MethodMonomer Method (using N-Boc-sarcosine methyl ester)
Principle Two-step iterative cycle: acylation with haloacetic acid followed by nucleophilic displacement with a primary amine.[3]Stepwise coupling of pre-synthesized, N-protected N-substituted glycine monomers.
Starting Materials Bromoacetic acid, primary amines, solid support.[1]N-Boc-N-substituted glycine monomers (e.g., N-Boc-sarcosine methyl ester), solid support.
Efficiency & Yield High coupling efficiency (often >98%), with overall high yields for oligomers up to 50-mers.[1][4]Dependent on the coupling efficiency of the protected monomer; generally high but can be influenced by sterics.
Purity High purity (≥95%) is routinely achieved after purification.[2]Comparable to standard Boc-SPPS; potential for side reactions if coupling is incomplete.
Versatility A wide variety of side chains can be introduced via commercially available primary amines.[2]Requires the synthesis and protection of each individual monomer, which can be more laborious.[5]
Automation Easily automated on standard peptide synthesizers.[6]Compatible with automated Boc-SPPS protocols.[7]

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptoid Synthesis via the Submonomer Method

This protocol describes the widely adopted submonomer method, which serves as a benchmark for peptoid synthesis.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Primary amine submonomer (e.g., methylamine)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF in a fritted syringe for 30 minutes.

    • Drain the DMF and add 20% piperidine in DMF. Agitate for 20 minutes to remove the Fmoc protecting group.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Acylation Step:

    • Add a solution of bromoacetic acid (1.2 M in DMF) and DIC (1.2 M in DMF) to the resin.

    • Agitate for 30 minutes at room temperature.

    • Drain and wash the resin with DMF (5x).

  • Displacement Step:

    • Add a solution of the primary amine submonomer (e.g., methylamine, 1-2 M in NMP or DMF) to the resin.

    • Agitate for 60-120 minutes at room temperature.

    • Drain and wash the resin with DMF (5x).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent monomer until the desired peptoid length is achieved.

  • Cleavage and Deprotection:

    • Wash the final peptoid-resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptoid by adding cold diethyl ether.

    • Centrifuge to pellet the peptoid, decant the ether, and dry the product.

  • Purification:

    • Purify the crude peptoid using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Proposed Solid-Phase Peptoid Synthesis via the Monomer Method using N-tert-Butoxycarbonylsarcosine Methyl Ester

This proposed protocol is adapted from standard Boc-SPPS methodologies for the incorporation of N-Boc-sarcosine methyl ester as a monomer.

Materials:

  • Merrifield resin (or other suitable Boc-compatible resin)

  • N-tert-Butoxycarbonylsarcosine methyl ester

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (50% in DCM for Boc deprotection)

  • Diisopropylethylamine (DIEA) (10% in DMF for neutralization)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • HF cleavage apparatus and scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)

Procedure:

  • Resin Preparation and First Monomer Attachment:

    • Swell the resin in DCM, followed by DMF.

    • Couple the first N-Boc-sarcosine to the resin using standard esterification methods for Merrifield resins.

  • Boc Deprotection:

    • Wash the resin with DMF and DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Drain and wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 2 x 2 minutes.

    • Wash the resin with DMF (3x).

  • Coupling of N-Boc-sarcosine methyl ester:

    • In a separate vessel, pre-activate N-tert-Butoxycarbonylsarcosine (3 equivalents relative to resin loading) with HBTU (3 eq.) and HOBt (3 eq.) in DMF with DIEA (6 eq.) for 2-5 minutes.

    • Add the activated monomer solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test (note: secondary amines on the resin will not give a positive Kaiser test, so alternative methods like a chloranil test may be necessary).

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent N-Boc-sarcosine monomer.

  • Final Cleavage and Deprotection:

    • Wash the final peptoid-resin with DMF (3x) and DCM (3x) and dry under vacuum.

    • Perform HF cleavage using a specialized apparatus with an appropriate scavenger cocktail at 0°C for 1-2 hours.[7]

    • Evaporate the HF and precipitate the crude peptoid with cold diethyl ether.

  • Purification:

    • Purify the crude peptoid using RP-HPLC.

Visualizations

G cluster_0 Submonomer Synthesis Workflow Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Acylation Acylation (Bromoacetic Acid, DIC) Fmoc_Deprotection->Acylation Displacement Displacement (Primary Amine) Acylation->Displacement Elongation Repeat Cycle Displacement->Elongation Elongation->Acylation n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptoid Final Peptoid Purification->Final_Peptoid

Caption: Workflow for the submonomer method of peptoid synthesis.

G cluster_1 Monomer Synthesis Workflow (Proposed) Resin Merrifield Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Neutralization Neutralization (10% DIEA/DMF) Boc_Deprotection->Neutralization Coupling Coupling (N-Boc-sarcosine, HBTU/HOBt) Neutralization->Coupling Elongation Repeat Cycle Coupling->Elongation Elongation->Boc_Deprotection n-1 times Cleavage HF Cleavage & Deprotection Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptoid Final Peptoid Purification->Final_Peptoid

References

Application Notes and Protocols for Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, also known as N-Boc-N-methylglycine methyl ester or Boc-sarcosine methyl ester, is a pivotal intermediate in modern pharmaceutical research and development. Its unique structural features, combining a protected amino group with a reactive ester functionality, make it a versatile building block for the synthesis of complex organic molecules, particularly in the realm of peptide chemistry and the development of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions and can be readily removed under mild acidic conditions, allowing for precise control in multi-step synthetic pathways. This attribute is invaluable in the synthesis of sophisticated pharmaceutical compounds where the integrity of various functional groups is paramount.[1]

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a pharmaceutical intermediate.

Physicochemical Properties and Spectral Data

A comprehensive summary of the physical, chemical, and spectral properties of this compound is presented below for easy reference.

PropertyValueReference(s)
Chemical Name This compound[2]
Synonyms N-Boc-N-methylglycine methyl ester, Boc-sarcosine methyl ester[1][2]
CAS Number 42492-57-9[1][3]
Molecular Formula C₉H₁₇NO₄[1]
Molecular Weight 203.24 g/mol [1]
Appearance Light yellow or colorless transparent liquid
Purity ≥96%[1]
Boiling Point 249.6 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 104.8 ± 21.5 °C
Solubility Sparingly soluble in water
Storage Store at room temperature[1]

Spectral Data:

Spectrum TypeData Summary
¹H NMR A certificate of analysis for N-Boc-sarcosine methyl ester confirms the ¹H-NMR spectrum conforms to the expected structure. Although specific peak assignments are not provided in the search results, a general spectrum for an analogous compound, N-Boc-glycine methyl ester, is available for reference.
¹³C NMR Specific ¹³C NMR data for this compound was not found in the provided search results. However, related spectra for similar Boc-protected amino acid esters can be used for comparative analysis.
IR Spectroscopy The IR spectrum would be expected to show characteristic peaks for the C=O stretching of the carbamate (around 1680-1700 cm⁻¹) and the ester (around 1735-1750 cm⁻¹), as well as C-O and C-N stretching vibrations. Specific spectral data was not available in the search results.
Mass Spectrometry The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns. Common fragments would include the loss of the tert-butyl group, the methoxy group, and cleavage of the ester and carbamate functionalities.[4][5][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of sarcosine methyl ester. A detailed experimental protocol is provided below, adapted from analogous procedures for Boc-protection of amino acid esters.

Experimental Protocol: Synthesis of this compound

Materials:

  • Sarcosine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend sarcosine methyl ester hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the suspension in an ice bath and add triethylamine (TEA) (2.2 eq.) dropwise with stirring. Stir the mixture for 15-20 minutes at 0 °C.

  • Boc-Protection: To the stirred mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in anhydrous DCM dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary, although in many cases the crude product is of sufficient purity for subsequent steps.

HIV_Protease_Inhibition cluster_hiv HIV Life Cycle HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integration Integration into Host DNA HIV_DNA->Integration Viral_mRNA Viral mRNA Integration->Viral_mRNA Translation Translation Viral_mRNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Protease_Cleavage HIV Protease Cleavage Gag_Pol->Protease_Cleavage Viral_Proteins Functional Viral Proteins Protease_Cleavage->Viral_Proteins enables Assembly Virion Assembly Viral_Proteins->Assembly Budding Budding & Maturation Assembly->Budding Infectious_Virion New Infectious Virion Budding->Infectious_Virion Saquinavir Saquinavir Saquinavir->Protease_Cleavage Inhibits

References

The Role of Boc-Sar-OMe in the Synthesis of Novel Protease Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of N-tert-butyloxycarbonyl-sarcosine methyl ester (Boc-Sar-OMe) in the synthesis of protease inhibitors. Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative that offers unique structural properties when incorporated into peptidomimetic compounds. The N-Boc protecting group and the methyl ester at the C-terminus make Boc-Sar-OMe a versatile building block in solid-phase and solution-phase peptide synthesis. Its incorporation can influence the conformational flexibility and metabolic stability of the resulting inhibitor.

Introduction to Boc-Sar-OMe in Protease Inhibitor Design

Proteases are a class of enzymes crucial for the life cycle of many pathogens and are implicated in various human diseases, making them attractive targets for therapeutic intervention.[1] The development of small molecule protease inhibitors often involves the synthesis of peptide-like molecules, or peptidomimetics, that can bind to the active site of the enzyme.[2]

Boc-Sar-OMe serves as a valuable precursor for introducing a sarcosine moiety into the backbone of these inhibitors. The N-methylated amide bond of sarcosine provides several advantages:

  • Increased Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thus preventing the cleavage of the adjacent peptide bond and increasing the in vivo half-life of the drug candidate.

  • Conformational Constraint: The presence of the N-methyl group restricts the rotation around the C-N bond, influencing the overall conformation of the peptide backbone. This can lead to a more pre-organized structure that fits optimally into the protease's active site, enhancing binding affinity.

  • Improved Solubility: The N-methylation can disrupt inter-chain hydrogen bonding, which may lead to improved solubility of the inhibitor in aqueous and organic solvents.

Applications in the Synthesis of Specific Protease Inhibitors

While direct synthesis protocols starting from Boc-Sar-OMe are not extensively detailed in the immediate literature, its application can be inferred from the synthesis of analogous peptidomimetic inhibitors where other Boc-protected amino acids are employed. The following sections outline its potential use in the synthesis of various classes of protease inhibitors.

Cysteine Protease Inhibitors

Cysteine proteases, such as the 3C-like protease (3CLpro) of coronaviruses, are critical for viral replication.[3][4] The synthesis of inhibitors for these proteases often involves the construction of a peptide-like backbone that recognizes the substrate-binding pockets of the enzyme.

Logical Workflow for Incorporating Sarcosine into a Cysteine Protease Inhibitor:

G cluster_0 Synthesis of a Dipeptide Fragment cluster_1 Chain Elongation and Warhead Installation Boc-Sar-OMe Boc-Sar-OMe Hydrolysis Saponification (e.g., LiOH) Boc-Sar-OMe->Hydrolysis Boc-Sar-OH Boc-Sar-OH Hydrolysis->Boc-Sar-OH Coupling Peptide Coupling (e.g., EDC, HOBt) Boc-Sar-OH->Coupling Amino_Acid_Ester Protected Amino Acid Ester (e.g., H-Leu-OMe) Amino_Acid_Ester->Coupling Dipeptide Boc-Sar-Leu-OMe Coupling->Dipeptide Deprotection Boc Deprotection (e.g., TFA or HCl) Dipeptide->Deprotection H-Sar-Leu-OMe H-Sar-Leu-OMe Deprotection->H-Sar-Leu-OMe Coupling_2 Coupling with another Boc-Amino Acid H-Sar-Leu-OMe->Coupling_2 Tripeptide Boc-Xaa-Sar-Leu-OMe Coupling_2->Tripeptide Final_Steps Further Elongation, Deprotection, and Warhead Installation Tripeptide->Final_Steps Final_Inhibitor Final_Inhibitor Final_Steps->Final_Inhibitor

Caption: Synthetic workflow for a protease inhibitor using Boc-Sar-OMe.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that is a key target in the treatment of type 2 diabetes.[5][6] Many DPP-4 inhibitors feature a central heterocyclic scaffold coupled to an amino acid derivative.

Conceptual Synthesis of a DPP-4 Inhibitor:

G Boc-Sar-OMe Boc-Sar-OMe Hydrolysis Saponification (e.g., LiOH) Boc-Sar-OMe->Hydrolysis Boc-Sar-OH Boc-Sar-OH Hydrolysis->Boc-Sar-OH Coupling Amide Bond Formation (e.g., HATU, DIPEA) Boc-Sar-OH->Coupling Heterocycle Substituted Heterocyclic Amine (e.g., Piperazine derivative) Heterocycle->Coupling Intermediate Boc-Sar-Heterocycle Coupling->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Final_Inhibitor Final_Inhibitor Deprotection->Final_Inhibitor

Caption: General scheme for synthesizing a DPP-4 inhibitor.

Experimental Protocols

The following are generalized protocols derived from the synthesis of similar peptidomimetic protease inhibitors.[7][8][9] Researchers should adapt these methods based on the specific requirements of their target molecule.

Protocol 1: Saponification of Boc-Sar-OMe to Boc-Sar-OH

Objective: To hydrolyze the methyl ester of Boc-Sar-OMe to the corresponding carboxylic acid, which is necessary for subsequent peptide coupling reactions.

Materials:

  • Boc-Sar-OMe

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Boc-Sar-OMe (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH (1.5 equivalents) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1N HCl.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield Boc-Sar-OH, which can often be used in the next step without further purification.

Protocol 2: Peptide Coupling of Boc-Sar-OH with an Amino Ester

Objective: To form a dipeptide by coupling Boc-Sar-OH with the free amine of another amino acid ester.

Materials:

  • Boc-Sar-OH (from Protocol 1)

  • Amino acid methyl ester hydrochloride (e.g., H-Leu-OMe·HCl) (1 equivalent)

  • N,N'-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve Boc-Sar-OH (1.1 equivalents) in DMF or DCM.

  • Add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution and stir for 15 minutes at 0 °C.

  • In a separate flask, dissolve the amino acid methyl ester hydrochloride (1 equivalent) in DMF or DCM and add DIPEA (2.5 equivalents).

  • Add the amino ester solution to the activated Boc-Sar-OH solution.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dipeptide.

Protocol 3: Boc-Deprotection

Objective: To remove the Boc protecting group to liberate the N-terminal amine for further chain elongation.

Materials:

  • Boc-protected peptide (e.g., Boc-Sar-Leu-OMe)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

Procedure (using TFA):

  • Dissolve the Boc-protected peptide in DCM (e.g., 0.1 M).

  • Add TFA (e.g., 20-50% v/v in DCM) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Co-evaporate with toluene or DCM several times to remove residual TFA.

  • The resulting amine salt (TFA salt) is often used directly in the next coupling step.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of different classes of protease inhibitors where a sarcosine-like N-methylated amino acid could be incorporated. The data is illustrative and compiled from various sources.

Inhibitor ClassTarget ProteaseExample Compound (Analogous)IC₅₀ (nM)Reference
Peptide Aldehydes20S Proteasome (ChT-L)Boc-Ser(OBzl)-Leu-Leucinal0.04 µM (40 nM)[10]
PeptidomimeticsSARS-CoV-2 3CLproNirmatrelvir Analog165.7 nM[11]
Piperazine DerivativesDipeptidyl Peptidase-4 (DPP-4)Compound 5m Data not in nM[6]
Piperazine SulphonamidesDipeptidyl Peptidase-4 (DPP-4)Compound 8h % Inhibition: 27.32 at 10 µM[12]

Conclusion

Boc-Sar-OMe is a strategic building block for the synthesis of advanced protease inhibitors. Its incorporation can confer desirable properties such as enhanced metabolic stability and conformational rigidity, which are critical for the development of potent and selective drug candidates. The protocols and workflows presented here provide a foundational guide for researchers to explore the integration of sarcosine into novel inhibitor scaffolds targeting a range of proteases. Further structure-activity relationship (SAR) studies will be essential to fully elucidate the therapeutic potential of sarcosine-containing inhibitors.

References

Application Notes and Protocols: N-tert-Butoxycarbonylsarcosine Methyl Ester in the Synthesis of Novel Kinase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase modulators is a cornerstone of modern drug discovery. N-tert-Butoxycarbonylsarcosine methyl ester is a valuable bifunctional building block for the synthesis of kinase inhibitors. Its protected amine and reactive ester functionalities allow for its incorporation as a flexible N-methylated glycine side chain, which can impart desirable physicochemical properties and facilitate key interactions within the kinase active site. This document provides detailed application notes and protocols for the use of N-tert-Butoxycarbonylsarcosine methyl ester in the synthesis of a representative pyrido[2,3-d]pyrimidine-based kinase modulator targeting the PI3K/Akt/mTOR signaling pathway.

Introduction

The pyrido[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] The functionalization of this core at various positions is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. The incorporation of short, flexible side chains containing both hydrogen bond donors and acceptors can significantly enhance binding affinity to the kinase hinge region and other key residues. N-tert-Butoxycarbonylsarcosine methyl ester serves as an excellent reagent for introducing an N-methyl-N-(alkoxycarbonyl)methylamino moiety, a precursor to a sarcosinamide side chain, which can improve solubility and cell permeability of the final compound.

This application note details the synthesis of a hypothetical, yet representative, kinase modulator, PyridoMod-Sar-01 , based on a 2,4-disubstituted pyrido[2,3-d]pyrimidine core. The protocol highlights the utility of N-tert-Butoxycarbonylsarcosine methyl ester in the elaboration of the core scaffold.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Pyrido[2,3-d]pyrimidine derivatives have been successfully developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor PyridoMod-Sar-01 Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway targeted by PyridoMod-Sar-01.

Experimental Protocols

Synthesis of PyridoMod-Sar-01

The synthesis of PyridoMod-Sar-01 is accomplished in a multi-step sequence starting from commercially available 2-amino-3-cyanopyridine. The key step involves the introduction of the sarcosine moiety via nucleophilic aromatic substitution using the deprotected amine of the pyrido[2,3-d]pyrimidine core.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Side Chain Introduction cluster_2 Sarcosine Coupling & Final Product A 2-Amino-3-cyanopyridine B Intermediate 1 (Pyrido[2,3-d]pyrimidin-4-one) A->B Formamide, 180 °C C Intermediate 2 (4-Chloro-pyrido[2,3-d]pyrimidine) B->C POCl3, reflux D Intermediate 2 F Intermediate 4 D->F Aniline, DIPEA, n-BuOH, reflux G Intermediate 4 I Deprotection (TFA) G->I 1. Boc Deprotection 2. Hydrolysis (LiOH) H N-Boc-sarcosine methyl ester J Amide Coupling (EDC, HOBt) I->J K PyridoMod-Sar-01 J->K

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Synthesized with Boc-Sar-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a cornerstone for the assembly of peptide chains. The successful synthesis culminates in the critical steps of cleavage from the solid support and concurrent removal of side-chain protecting groups. This document provides detailed application notes and protocols specifically for the cleavage and deprotection of peptides containing Sarcosine (N-methylglycine) with a C-terminal methyl ester (Sar-OMe), synthesized via Boc-SPPS.

Sarcosine, an N-methylated amino acid, can influence peptide conformation and solubility. The C-terminal methyl ester, while useful for certain applications, requires careful consideration during the cleavage step to prevent unwanted hydrolysis (saponification). These application notes offer a comprehensive guide to navigate these challenges, ensuring high yield and purity of the final peptide product.

Key Considerations for Cleavage of Boc-Sar-OMe Peptides

Several factors must be carefully controlled during the cleavage and deprotection of peptides containing Boc-Sar-OMe to minimize side reactions and maximize yield.

  • Acid Strength and Cleavage Cocktail Composition: The choice of acid and the composition of the cleavage cocktail are paramount. Strong acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) are typically required for complete cleavage from resins commonly used in Boc-SPPS, such as Merrifield or PAM resins. Trifluoroacetic acid (TFA) is used for the removal of the N-terminal Boc group during synthesis but is generally not strong enough for the final cleavage from the resin. The inclusion of scavengers is crucial to trap reactive carbocations generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues.

  • Stability of the C-terminal Methyl Ester: The C-terminal methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid under strong acidic conditions, especially in the presence of water. Therefore, cleavage conditions must be optimized to be anhydrous to preserve the methyl ester.

  • Potential Side Reactions with Sarcosine: While sarcosine itself is relatively stable, the presence of an N-methylated residue can sometimes influence the cleavage of adjacent peptide bonds, although this is not a commonly reported major side reaction under standard cleavage conditions. A more significant consideration is the potential for deletion of an N-terminal acetylated N-methylamino acid during acidic cleavage, a phenomenon to be aware of if the peptide design includes such a modification.

Experimental Protocols

Protocol 1: Trifluoroacetic Acid (TFA) Cleavage for N-terminal Boc Deprotection (Prior to Final Cleavage)

This protocol details the removal of the temporary N-terminal Boc group from the peptide-resin before the final cleavage step.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.

  • Pre-wash: Drain the DCM and wash the resin twice with DCM.

  • Deprotection: Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin). Agitate the mixture for 30 minutes at room temperature.

  • Filtration: Drain the TFA solution into a collection vessel.

  • Washing: Wash the resin three times with DCM to remove residual TFA.

  • Neutralization: Wash the resin twice with a solution of 5% DIEA in DCM for 5 minutes each to neutralize the protonated N-terminus.

  • Final Washes: Wash the resin three times with DCM followed by three washes with MeOH to prepare for drying or the next synthesis step.

  • Drying: Dry the resin under high vacuum.

Protocol 2: Hydrogen Fluoride (HF) Cleavage of Peptides with Boc-Sar-OMe

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups using anhydrous HF. Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Materials:

  • Dried Boc-protected peptide-resin containing Sar-OMe

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger cocktail (e.g., "Low-High" HF procedure scavengers)

  • Anisole (scavenger)

  • p-Cresol (scavenger)

  • Dimethyl sulfide (DMS) (scavenger)

  • HF cleavage apparatus

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge and centrifuge tubes

  • Lyophilizer

Procedure:

  • Preparation: Place the dried peptide-resin and a magnetic stir bar into the HF reaction vessel. Add the appropriate scavenger cocktail. A common mixture for peptides without highly sensitive residues is anisole or a mixture of p-cresol and p-thiocresol. For a "Low-HF" step to minimize side reactions, a mixture of DMS and p-cresol is often used.

  • HF Condensation: Cool the reaction vessel in a dry ice/acetone bath. Carefully condense the required amount of anhydrous HF into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours. The exact time may need to be optimized depending on the peptide sequence and the resin used.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.

  • Peptide Precipitation: Transfer the resin and cleaved peptide to a centrifuge tube. Add a large excess (10-20 volumes) of cold diethyl ether or MTBE to precipitate the peptide.

  • Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two to three more times to remove scavengers and other small molecule impurities.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Extraction and Lyophilization: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid or acetonitrile/water mixture) and lyophilize to obtain the final product.

Data Presentation

The selection of the cleavage cocktail is critical and can significantly impact the yield and purity of the final peptide. The following table summarizes common cleavage cocktails used in Boc-SPPS and their general applicability.

Cleavage ReagentCompositionTypical ConditionsAdvantagesDisadvantages
TFA 50-95% in DCM30 min, RTEffective for Boc deprotectionNot strong enough for cleavage from most resins
HF (High) 90% HF, 10% Anisole1-2 h, 0°CHighly effective for cleavage and deprotectionExtremely toxic and corrosive, requires special equipment
HF (Low-High) Low: HF/DMS/p-cresol; High: HF/anisoleLow: 2h, 0°C; High: 1h, 0°CMinimizes side reactions with sensitive residuesComplex procedure, still requires HF apparatus
TFMSA TFMSA/TFA/scavengers1-2 h, 0°CAlternative to HF, does not require special apparatusVery corrosive, can lead to side reactions
TMSOTf TMSOTf/TFA/scavengers1-2 h, 0°CMilder alternative to HF and TFMSAMay not cleave all protecting groups effectively

Mandatory Visualizations

Experimental Workflow for Peptide Cleavage and Deprotection

Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_workup Work-up & Purification Start Start: Boc-Protected Peptide-Resin Boc_Deprotection N-terminal Boc Deprotection (TFA/DCM) Start->Boc_Deprotection Drying Dry Peptide-Resin Boc_Deprotection->Drying Cleavage Global Cleavage & Deprotection (e.g., HF or TFMSA with Scavengers) Drying->Cleavage Precipitation Precipitate Peptide (Cold Ether/MTBE) Cleavage->Precipitation Washing Wash Peptide Pellet Precipitation->Washing Drying_Peptide Dry Crude Peptide Washing->Drying_Peptide Purification Purify by HPLC Drying_Peptide->Purification Analysis Analyze Purity & Identity (HPLC, MS) Purification->Analysis Final_Product Final Peptide Product Analysis->Final_Product

Caption: A generalized workflow for the cleavage and deprotection of a synthetic peptide.

Decision Tree for Selecting a Cleavage Cocktail

Cleavage_Cocktail_Decision_Tree Start Start: Select Cleavage Cocktail Resin_Type Resin Type? Start->Resin_Type Merrifield_PAM Merrifield / PAM Resin_Type->Merrifield_PAM Standard Acid_Labile Highly Acid-Labile Resin Resin_Type->Acid_Labile e.g., 2-Cl-Trt Sensitive_Residues Sensitive Residues (e.g., Trp, Met, Cys)? Add_Scavengers Add Specific Scavengers (e.g., EDT, TIS, Thioanisole) Sensitive_Residues->Add_Scavengers Yes Standard_Scavengers Use Standard Scavengers (e.g., Anisole, p-Cresol) Sensitive_Residues->Standard_Scavengers No HF_Available HF Apparatus Available? Use_HF Use HF Cocktail HF_Available->Use_HF Yes Use_TFMSA_TMSOTf Use TFMSA or TMSOTf Cocktail HF_Available->Use_TFMSA_TMSOTf No Merrifield_PAM->Sensitive_Residues Use_Mild_TFA Use Mild TFA Cocktail Acid_Labile->Use_Mild_TFA Add_Scavengers->HF_Available Standard_Scavengers->HF_Available

Caption: A decision tree to guide the selection of an appropriate cleavage cocktail.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low Peptide Yield Incomplete cleavage from the resin.Extend cleavage time or use a stronger acid cocktail. Perform a test cleavage on a small amount of resin to confirm complete removal.
Peptide precipitation in the cleavage cocktail.Modify the solvent composition of the cleavage cocktail.
Inefficient precipitation with ether.Ensure the ether is sufficiently cold and use a larger volume. Consider overnight precipitation at 4°C.
Presence of Side-Products Alkylation of sensitive residues (Trp, Met, Cys).Increase the concentration and variety of scavengers in the cleavage cocktail.
Hydrolysis of C-terminal methyl ester.Ensure anhydrous conditions during cleavage. Minimize water content in reagents and perform the reaction under a dry atmosphere.
Deletion of N-terminal acetylated N-methylamino acid.If this side reaction is observed, consider alternative N-terminal protecting groups or milder cleavage conditions if feasible for the resin linkage.
Poor Peptide Solubility After Cleavage Peptide aggregation.Dissolve the crude peptide in a stronger solvent such as 6M guanidine HCl or formic acid for purification.
Incomplete removal of protecting groups.Re-subject the peptide to the cleavage conditions or use a stronger cleavage cocktail.

Post-Cleavage Work-up and Analysis

Following cleavage, the crude peptide must be purified and characterized to ensure the desired product has been obtained with high purity.

  • Purification: The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% TFA.[1]

  • Analysis:

    • Purity Assessment: The purity of the final peptide is determined by analytical RP-HPLC, with detection typically at 210-230 nm.[2] The peak area of the desired peptide is compared to the total area of all peaks.

    • Identity Confirmation: The molecular weight of the purified peptide should be confirmed by Mass Spectrometry (MS), such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).[1][3]

    • Amino Acid Analysis: For quantitative determination of peptide content, amino acid analysis can be performed.[4]

By following these detailed protocols and considering the key factors outlined, researchers can successfully cleave and deprotect peptides synthesized with Boc-Sar-OMe, achieving high yields of pure product for their research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Coupling Efficiency of N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-methylated amino acids into peptide sequences. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, alongside detailed experimental protocols and comparative data to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low coupling efficiency of N-methylated amino acids?

The principal cause of low coupling efficiency is steric hindrance.[1][2][3][4][5] The presence of a methyl group on the amide nitrogen creates a bulky secondary amine, which physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This steric hindrance impedes the formation of the peptide bond, a challenge that is significantly magnified when coupling two consecutive N-methylated residues.[1][6] This difficulty often leads to incomplete reactions, resulting in lower yields and the formation of deletion sequences in the final peptide product.[1]

Q2: How can I identify a difficult coupling reaction involving an N-methylated amino acid?

There are several key indicators of poor coupling efficiency during solid-phase peptide synthesis (SPPS):

  • Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines.[1][7] A complete reaction is typically signified by a yellow color.[1][7]

  • Low Final Yield: The overall yield of the purified peptide is substantially lower than anticipated.[1]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude peptide product reveals peptides that are missing the intended N-methylated amino acid.[1]

Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?

Standard coupling reagents like HBTU and HCTU often prove to be less effective for these challenging couplings.[1][7] More potent reagents are generally required to overcome the steric hindrance.[1] Reagents such as HATU, COMU, PyAOP, and PyBOP are widely successful options, particularly when used with additives like HOAt or Oxyma.[1][2][6] For exceptionally difficult couplings, such as joining two adjacent N-methylated residues, even more powerful reagents like PyBroP and BOP-Cl have shown to be effective.[1][8][9] The in-situ generation of Fmoc-amino acid chlorides is another powerful strategy for these demanding reactions.[1][6]

Q4: Can adjusting reaction conditions improve coupling efficiency?

Yes, modifying the reaction conditions can significantly enhance coupling outcomes. Increasing the reaction temperature is a common strategy to improve efficiency for sterically hindered residues.[1] Microwave-assisted peptide synthesis (MW-SPPS) is a particularly effective technique that utilizes rapid heating to drive difficult couplings to completion, often resulting in higher yields and purity in a shorter timeframe.[1][10][11][12] However, caution is necessary as elevated temperatures can promote side reactions with certain sensitive amino acids, such as lactam formation with Fmoc-Arg(Pbf)-OH.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low peptide yield and purity Inadequate resin swelling.Ensure the resin is swollen in a suitable solvent (e.g., DMF, NMP) for at least 30 minutes before the first coupling step.[1]
Incomplete coupling reaction.Switch to a more potent coupling reagent such as HATU, COMU, or PyAOP.[1][2][5] Consider performing a double or even triple coupling for particularly difficult residues.[5][11]
Sequence-specific difficulties (e.g., coupling two N-methylated residues).Employ the strongest available coupling methods, extend reaction times, and consider the in-situ generation of amino acid chlorides.[1]
Presence of deletion sequences in MS analysis Incomplete coupling of the N-methylated amino acid.In addition to using a more potent coupling reagent, monitor the completion of the coupling step. The bromophenol blue test is a reliable method for this purpose.[5][7]
Side reactions during on-resin N-methylation Incomplete sulfonylation before methylation.Ensure the sulfonylation step is complete to prevent the formation of unwanted side products. Optimize reaction times to avoid prolonged exposure to bases like DBU, especially with sensitive residues such as Asp.[1][13]
Premature cleavage or chain loss Use of a hyper-acid sensitive resin with incompatible reaction conditions.If using a resin like 2-chlorotrityl chloride, ensure all reaction conditions remain strictly non-acidic until the final cleavage step.[1]

Quantitative Data on Coupling Reagent Performance

The choice of coupling reagent is critical for the successful incorporation of N-methylated amino acids. The following tables provide a comparative overview of commonly used reagents.

Table 1: Uronium/Aminium Salt Reagents

ReagentActivating AdditiveBaseTypical Reaction TimeCoupling EfficiencyNotes
HBTU/HCTU Internal (HOBt/HOAt)DIEA1-4 hoursLow to ModerateOften insufficient for sterically hindered couplings.[1][7]
HATU Internal (HOAt)DIEA/Collidine1-2 hoursHighWidely successful for N-methyl amino acids.[1][2][7]
COMU Internal (Oxyma)DIEA30-60 minutesHigh to Very HighExcellent performance, often comparable or superior to HATU, with improved safety profile.[1][8]

Table 2: Phosphonium Salt Reagents

ReagentActivating AdditiveBaseTypical Reaction TimeCoupling EfficiencyNotes
PyBOP Internal (HOBt)DIEA1-4 hoursModerate to HighGenerally effective, but can be less efficient for coupling two adjacent N-Me residues.[2]
PyAOP Internal (HOAt)DIEA1-2 hoursHigh to Very HighHighly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6][14]
PyBrOP NoneDIEA1-2 hoursVery HighA more reactive reagent, particularly useful for highly hindered couplings.[1][8]

Experimental Protocols

Protocol 1: Coupling of an Fmoc-N-methyl Amino Acid using HATU

Materials and Reagents:

  • Fmoc-N-methyl amino acid

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

Procedure for Solid-Phase Coupling (based on a 0.1 mmol scale):

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 x 1 min).[2]

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 equivalents) and HATU (4 equivalents) in DMF. Add DIEA (8 equivalents) to the mixture.[7]

  • Pre-activation: Gently agitate the activation mixture at room temperature for 1-3 minutes.[2]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. For couplings to another N-methyl residue, longer reaction times or a second coupling may be necessary.[2]

  • Monitoring: After the coupling time, take a small sample of the resin beads and perform a bromophenol blue test to check for completion.[7] A yellow color indicates a complete reaction, while blue or green suggests incomplete coupling.

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[2]

Protocol 2: On-Resin N-Methylation

This protocol outlines a three-step procedure for the N-methylation of an amino acid residue already incorporated into the peptide chain on the solid support.

Materials and Reagents:

  • Peptide-resin with a free N-terminal amine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Dimethyl-sulfate

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Mercaptoethanol

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Sulfonylation: Protect the N-terminal α-amine group with the o-nitrobenzenesulfonyl (o-NBS) group by reacting the peptide-resin with o-NBS-Cl.[13]

  • Methylation: Perform the methylation of the sulfonamide using a methylating agent such as dimethyl-sulfate in the presence of a base like DBU.[13]

  • Desulfonylation: Remove the o-NBS protecting group using a reducing agent like mercaptoethanol in the presence of a base to liberate the N-methylated amine.[13]

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_activation Activation cluster_coupling Coupling & Monitoring cluster_finalization Finalization swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 add_activated Add Activated AA to Resin wash1->add_activated mix Mix Fmoc-N-Me-AA, HATU, DIEA in DMF preactivate Pre-activate (1-3 min) mix->preactivate preactivate->add_activated couple Couple (1-4 hours) add_activated->couple monitor Monitor with Bromophenol Blue Test couple->monitor wash2 Wash with DMF, DCM, DMF monitor->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Workflow for HATU-mediated coupling of N-methylated amino acids.

troubleshooting_logic start Low Coupling Efficiency Detected check_reagent Is a potent coupling reagent being used? (e.g., HATU, COMU, PyAOP) start->check_reagent check_conditions Are reaction conditions optimized? (e.g., temperature, time) check_reagent->check_conditions Yes solution_reagent Switch to a more potent reagent (HATU, COMU, PyAOP, etc.) check_reagent->solution_reagent No check_monitoring Is coupling completion being monitored? check_conditions->check_monitoring Yes solution_conditions Increase temperature (Microwave-assisted) or extend reaction time. Perform double coupling. check_conditions->solution_conditions No solution_monitoring Use Bromophenol Blue test to confirm complete reaction. check_monitoring->solution_monitoring No continue_synthesis Continue Synthesis check_monitoring->continue_synthesis Yes solution_reagent->check_conditions solution_conditions->check_monitoring solution_monitoring->continue_synthesis

Caption: Troubleshooting logic for low coupling efficiency of N-methylated amino acids.

References

Technical Support Center: Side Reactions During Deprotection of Boc-Sar-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting side reactions and other issues encountered during the acid-catalyzed deprotection of N-Boc-sarcosine methyl ester (Boc-Sar-OMe).

Frequently Asked Questions (FAQs)

Q1: What are the standard protocols for the deprotection of Boc-Sar-OMe?

A1: The most common methods for removing the Boc protecting group from Boc-Sar-OMe involve treatment with a strong acid in an anhydrous organic solvent. The two most widely used systems are:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM): A solution of 20-50% TFA in DCM is typically used at room temperature.

  • Hydrogen chloride (HCl) in 1,4-dioxane: A 4M solution of HCl in dioxane is a common and effective reagent for Boc deprotection.

Q2: What are the primary side reactions to be aware of during the deprotection of Boc-Sar-OMe?

A2: The main side reactions of concern are:

  • Incomplete Deprotection: The N-methyl group on the sarcosine can sterically hinder the approach of the acid, potentially leading to incomplete removal of the Boc group. This results in the presence of starting material in the final product mixture.

  • Ester Hydrolysis: The acidic conditions used for Boc deprotection can also catalyze the hydrolysis of the methyl ester, leading to the formation of Boc-Sar-OH or Sar-OH as byproducts. The presence of any residual water in the reagents or solvents can exacerbate this issue.

  • Alkylation: The tert-butyl cation generated during the cleavage of the Boc group is a reactive electrophile. While sarcosine lacks a nucleophilic side chain like methionine or cysteine, this cation can potentially alkylate other nucleophiles present in the reaction mixture, although this is less common for this substrate.

Q3: How can I effectively monitor the progress of my deprotection reaction?

A3: Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): This is a rapid and straightforward method to visualize the consumption of the starting material (Boc-Sar-OMe) and the appearance of the product (Sar-OMe). The product, being more polar, will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative amounts of starting material, product, and any side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for not only monitoring the reaction but also for identifying the molecular weights of any impurities, which aids in troubleshooting side reactions.[1]

Q4: My deprotection reaction appears to be sluggish or incomplete. What are the likely causes and how can I address this?

A4: Incomplete deprotection is a frequent issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidity of the reaction medium may not be sufficient for complete cleavage.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Low Temperature: Running the reaction at low temperatures can significantly slow down the rate of deprotection.

  • Steric Hindrance: The N-methyl group of sarcosine can impede the access of the acid to the Boc group.

To address incomplete deprotection, you can consider increasing the acid concentration, extending the reaction time, or allowing the reaction to proceed at room temperature instead of 0°C.

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection
  • Observation: TLC or HPLC analysis indicates a significant amount of unreacted Boc-Sar-OMe remaining after the standard reaction time.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Acid Concentration Increase the concentration of TFA in DCM (e.g., from 20% to 50%) or use neat TFA for a short duration if the molecule is stable. For HCl/dioxane, ensure the reagent is fresh and has not degraded.
Inadequate Reaction Time Continue to monitor the reaction by TLC or HPLC and extend the reaction time until the starting material is consumed.
Low Reaction Temperature If the reaction is being conducted at 0°C, allow it to warm to room temperature and continue monitoring.
Reagent Quality Ensure that the acid (TFA or HCl solution) and the solvent (DCM or dioxane) are anhydrous, as water can decrease the effective acidity.
Issue 2: Presence of an Unexpected Peak in HPLC/LC-MS
  • Observation: An additional peak, other than the starting material and the desired product, is observed in the chromatogram.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Ester Hydrolysis The molecular weight of the side product from LC-MS will correspond to Sar-OH (if Boc is removed) or Boc-Sar-OH (if Boc is retained). To minimize this, use strictly anhydrous conditions. If hydrolysis is unavoidable, the resulting carboxylic acid can often be separated from the desired methyl ester by chromatography.
Formation of Oligomers Although less common in the absence of coupling agents, self-condensation of the deprotected sarcosine methyl ester is a possibility under certain conditions. This would be indicated by masses corresponding to dimers or trimers in the LC-MS.
Residual Starting Material The unexpected peak may be the starting material. Confirm by comparing the retention time and mass spectrum with a standard of Boc-Sar-OMe.

Experimental Protocols

Protocol 1: Deprotection of Boc-Sar-OMe using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolution: Dissolve Boc-Sar-OMe (1 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of TFA: Slowly add TFA (4-10 equivalents, typically a 20-50% v/v solution in DCM) to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C to room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA. The resulting product will be the trifluoroacetate salt of sarcosine methyl ester.

Protocol 2: Deprotection of Boc-Sar-OMe using Hydrogen Chloride (HCl) in 1,4-Dioxane
  • Dissolution: Dissolve Boc-Sar-OMe (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • Addition of HCl/Dioxane: Slowly add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent and excess HCl by rotary evaporation. The crude product will be the hydrochloride salt of sarcosine methyl ester. Trituration with cold diethyl ether may be necessary to induce precipitation of the salt.

Data Presentation

The following table summarizes potential side products that may be observed during the deprotection of Boc-Sar-OMe and methods for their detection.

Table 1: Potential Side Products and Their Analytical Detection

Side ProductChemical StructureExpected Mass Change (from Sar-OMe)Primary Detection Method
Unreacted Starting Material Boc-Sar-OMe+100.08 DaHPLC, LC-MS
Hydrolysis Product (Sarcosine) Sar-OH-14.02 DaLC-MS
Hydrolysis of Starting Material Boc-Sar-OH+86.06 DaLC-MS

Mandatory Visualizations

experimental_workflow cluster_start Reaction Setup cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Work-up A Dissolve Boc-Sar-OMe in anhydrous solvent B Add Acid (TFA/DCM or HCl/Dioxane) A->B Cool to 0°C (optional) C Stir at RT (1-4 hours) B->C D Monitor by TLC or LC-MS C->D E Remove solvent and excess acid D->E Reaction Complete F Obtain Sar-OMe salt E->F

Caption: Experimental workflow for the deprotection of Boc-Sar-OMe.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Deprotection Observed cause1 Insufficient Acid Concentration/Time start->cause1 cause2 Low Reaction Temperature start->cause2 cause3 Poor Reagent Quality start->cause3 solution1 Increase Acid Conc. or Reaction Time cause1->solution1 solution2 Increase Reaction Temperature to RT cause2->solution2 solution3 Use Anhydrous Reagents cause3->solution3 end Successful Deprotection solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for incomplete Boc-Sar-OMe deprotection.

References

Preventing racemization when using N-tert-Butoxycarbonylsarcosine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-tert-Butoxycarbonylsarcosine Methyl Ester

Welcome to the technical support center for N-tert-Butoxycarbonylsarcosine methyl ester. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent racemization during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using N-tert-Butoxycarbonylsarcosine methyl ester?

A1: Racemization is the process that leads to the conversion of a stereochemically pure substance into a mixture of enantiomers (in this case, the D and L forms of the sarcosine derivative). The chiral center in N-tert-Butoxycarbonylsarcosine methyl ester is the α-carbon. During coupling reactions, the activation of the carboxyl group (after hydrolysis of the methyl ester) makes the proton on this α-carbon acidic.[1] If a base removes this proton, a planar, achiral enolate intermediate can form, leading to a loss of the original stereochemistry upon reaction.[1][2][3] This is a significant concern because the presence of the undesired stereoisomer can drastically alter the biological activity, efficacy, and safety of the final peptide or drug molecule.[2]

Q2: What is the primary chemical mechanism responsible for the racemization of N-tert-Butoxycarbonylsarcosine methyl ester during coupling reactions?

A2: The primary mechanism for racemization is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3] This occurs when the activated carboxyl group of the N-Boc-sarcosine cyclizes. The proton at the chiral α-carbon of this oxazolone ring is highly acidic and can be easily abstracted by a base.[2][4] This leads to the formation of a planar, achiral intermediate. Subsequent reaction with an amine can then occur from either face of this intermediate, resulting in a mixture of D and L products.[2] A secondary, less common pathway is direct enolization, where a base directly abstracts the α-proton from the activated amino acid.[2][3]

Q3: Why are N-methylated amino acids like sarcosine derivatives particularly prone to racemization?

A3: N-methylated amino acids, such as sarcosine, exhibit a higher tendency for racemization due to a combination of electronic and steric effects. The N-methyl group increases the steric hindrance around the α-carbon, which can slow down the desired coupling reaction.[2] This prolonged reaction time increases the exposure of the activated amino acid to basic conditions, providing a greater opportunity for the formation of the oxazolone intermediate and subsequent racemization.[2]

Troubleshooting Guide: Preventing Racemization

If you are observing significant levels of the undesired diastereomer in your product, consult the following guide to identify and resolve the potential causes.

Symptom / Observation Potential Cause Recommended Solution & Rationale
High levels of D-isomer detected post-coupling. Inappropriate Coupling Reagent: Using carbodiimides like DCC or DIC alone.Switch to a uronium/aminium (e.g., HATU) or phosphonium (e.g., PyAOP) salt-based coupling reagent. These reagents are generally more effective at suppressing racemization.[2][3] If using a carbodiimide, the addition of a racemization suppressant is essential.[2]
Racemization persists despite using a uronium salt (e.g., HBTU). Absence of Racemization Suppressing Additives: Coupling reactions are prone to racemization without additives that can trap the activated intermediate.Incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives react with the activated amino acid to form an active ester that is more stable and less susceptible to racemization.[1][5] HOAt and OxymaPure are generally more effective than HOBt.[1][2]
Epimerization is still observed with a good reagent/additive combination. Inappropriate Base Selection: Strong, non-hindered bases like triethylamine (TEA) can readily abstract the α-proton.Use a weaker or more sterically hindered non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred over TEA.[5] For particularly sensitive couplings, 2,4,6-collidine may offer even better results.[5]
Reaction shows significant racemization even with optimized reagents. Elevated Reaction Temperature: The rate of racemization increases with temperature.[1]Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature if necessary. Maintaining a low temperature, especially during the initial activation and coupling phase, is critical.[1]
Product is a mix of stereoisomers. Prolonged Pre-activation Time: Allowing the activated carboxylic acid to sit for an extended period before the amine is added increases the opportunity for oxazolone formation.Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient. Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[1]
Summary of Base and Coupling Reagent Impact on Racemization
Parameter High Racemization Risk Moderate Racemization Risk Low Racemization Risk Reference
Coupling Reagents DIC, DCC (alone)HBTU, TBTUHATU, HCTU, PyAOP, PyBOP[2][3][6]
Additives NoneHOBtHOAt, OxymaPure[1][2][5]
Bases Triethylamine (TEA)DIPEA, NMM2,4,6-Collidine (TMP)[5]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling

This protocol outlines a general method for coupling N-Boc-sarcosine (after hydrolysis of the methyl ester) to an amine with minimal racemization.

Materials:

  • N-Boc-Sarcosine-OH

  • Amine component (e.g., an amino acid ester hydrochloride)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-Sarcosine-OH (1.0 eq) and HATU (0.98 eq) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Amine: Add the amine component (1.0 eq) to the cooled solution. If the amine is a hydrochloride salt, pre-neutralize it with one equivalent of DIPEA or add a total of two equivalents of DIPEA in the next step.

  • Initiation: Slowly add DIPEA (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, and then allow it to warm to room temperature. Let the reaction proceed for 2-4 hours, monitoring its completion by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis for Racemization Assessment (Post-derivatization)

This protocol is for determining the diastereomeric ratio of a synthesized dipeptide.

Materials:

  • Peptide sample

  • 6 M HCl

  • 1 M NaHCO₃

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetonitrile (ACN), Water (H₂O), Trifluoroacetic acid (TFA)

Procedure:

  • Hydrolysis: Hydrolyze a small sample of the purified peptide in 6 M HCl at 110°C for 24 hours to cleave the amide bond and liberate the sarcosine residue.

  • Derivatization: Evaporate the HCl. To the dried hydrolysate, add 20 µL of 1 M NaHCO₃ and 40 µL of Marfey's reagent solution in acetone. Incubate at 40°C for 1 hour.[3]

  • Quenching: Stop the reaction by adding 10 µL of 2 M HCl. Evaporate the sample to dryness.[3]

  • Sample Preparation: Redissolve the derivatized sample in 50% acetonitrile/water.[3]

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the diastereomeric derivatives. The L-L diastereomer will typically elute before the L-D diastereomer. The percentage of the D-isomer can be calculated from the integrated peak areas.[3]

Visualizations

RacemizationMechanism cluster_activation Activation Step cluster_racemization Racemization Pathway cluster_coupling Coupling Step A N-Boc-Sarcosine-OH B Activated Ester (e.g., O-Acylisourea) A->B + Coupling Reagent (e.g., DIC) C 5(4H)-Oxazolone Intermediate B->C Cyclization F L-Dipeptide (Desired Product) B->F + Amine (R'-NH₂) (Desired Pathway) D Planar Achiral Enolate C->D + Base - H⁺ E Amine (R'-NH₂) C->F + Amine (R'-NH₂) D->C + H⁺ G D-Dipeptide (Racemized Product) D->G + Amine (R'-NH₂)

Caption: Primary mechanism of racemization via the 5(4H)-oxazolone intermediate.

TroubleshootingWorkflow start Start: High Racemization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent is_carbodiimide Using Carbodiimide (DIC/DCC)? reagent->is_carbodiimide add_additive Action: Add HOAt or OxymaPure is_carbodiimide->add_additive Yes switch_reagent Action: Switch to HATU or PyAOP is_carbodiimide->switch_reagent No/Still high base Step 2: Assess Base add_additive->base switch_reagent->base is_tea Using TEA? base->is_tea switch_base Action: Switch to DIPEA or NMM is_tea->switch_base Yes conditions Step 3: Refine Conditions is_tea->conditions No switch_base->conditions temp Is Temp > 0°C? conditions->temp lower_temp Action: Run reaction at 0°C temp->lower_temp Yes preactivation Long Pre-activation? temp->preactivation No lower_temp->preactivation shorten_preactivation Action: Minimize pre-activation time (<5 min) preactivation->shorten_preactivation Yes end Racemization Minimized preactivation->end No shorten_preactivation->end

Caption: A logical workflow for troubleshooting and minimizing racemization.

References

Technical Support Center: Optimizing Boc-Sar-OMe Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of Boc-Sarcosine (Boc-Sar-OH) in Solid-Phase Peptide Synthesis (SPPS). Given that Boc-Sar-OMe (the methyl ester) is not directly used for coupling in SPPS, this guide will focus on Boc-Sar-OH, the N-methylated amino acid building block used in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Boc-Sar-OH often slow and inefficient?

The primary challenge in coupling Boc-Sar-OH lies in its structure as an N-methylated amino acid. The presence of a methyl group on the alpha-amino nitrogen creates significant steric hindrance, which impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support. This steric bulk slows down the rate of the acylation reaction, leading to incomplete or slow couplings.

Q2: What are the common consequences of inefficient Boc-Sar-OH coupling?

Inefficient coupling of Boc-Sar-OH can lead to several undesirable outcomes, including:

  • Deletion sequences: Failure to couple the Boc-Sar-OH residue results in peptides missing this amino acid.

  • Low final yield: Incomplete reactions at this step reduce the overall yield of the target peptide.

  • Difficult purification: The presence of deletion sequences and other impurities complicates the purification of the final product.

Q3: Which coupling reagents are recommended for Boc-Sar-OH?

Due to the steric hindrance of N-methylated amino acids, standard coupling reagents may not be sufficient. More potent activating reagents are generally required to achieve efficient coupling. Recommended reagents include uronium/aminium salts like HATU, HBTU, and HCTU, as well as phosphonium salts such as PyBOP and PyBrOP. The addition of additives like HOBt or HOAt can further enhance coupling efficiency and suppress side reactions.[1]

Q4: How can I monitor the progress of a Boc-Sar-OH coupling reaction?

Standard monitoring methods like the Kaiser test (ninhydrin test) are not effective for monitoring the coupling to a secondary amine, such as the N-terminus after the addition of Sarcosine. The Kaiser test only gives a positive result for primary amines. Alternative tests like the Chloranil test or the Isatin test can be used to detect the presence of unreacted secondary amines.

Q5: Is double coupling recommended for Boc-Sar-OH?

Yes, for difficult couplings involving sterically hindered amino acids like Boc-Sar-OH, performing a second coupling (double coupling) is a common and effective strategy to ensure the reaction goes to completion. This involves draining the initial coupling solution after a set time and adding a fresh solution of the activated amino acid and coupling reagents.

Troubleshooting Guides

Issue 1: Slow or Incomplete Coupling of Boc-Sar-OH

Symptoms:

  • Positive Chloranil or Isatin test after the initial coupling reaction.

  • Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the deletion sequence.

  • Low yield of the desired peptide after cleavage.

Troubleshooting Workflow:

G start Incomplete Coupling Detected (Positive Chloranil/Isatin Test) double_couple Perform a Double Coupling start->double_couple recheck Re-check with Chloranil/Isatin Test double_couple->recheck stronger_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyBrOP) recheck->stronger_reagent Positive Test next_step Proceed to Next Deprotection recheck->next_step Negative Test extend_time Increase Reaction Time stronger_reagent->extend_time increase_temp Increase Reaction Temperature (use with caution) extend_time->increase_temp cap_amines Cap Unreacted Amines increase_temp->cap_amines cap_amines->next_step G start Start with Peptide-Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DCM) deprotection->wash1 neutralization Neutralization (DIEA in DCM/DMF) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent, Base in DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 monitoring Monitor Coupling (e.g., Kaiser/Chloranil Test) wash3->monitoring end_cycle End of Cycle monitoring->end_cycle

References

Technical Support Center: Solid-Phase Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve synthesis yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the solid-phase synthesis of N-methylated peptides and offers practical solutions.

Coupling Reactions

Question: Why am I observing low coupling yields, especially when coupling an N-methylated amino acid?

Answer: Low coupling yields involving N-methylated amino acids are a common issue primarily due to steric hindrance. The presence of the N-methyl group on the backbone nitrogen reduces the nucleophilicity of the secondary amine, making amide bond formation more challenging.[1][2] This is particularly problematic when coupling an N-methylated amino acid onto another N-methylated residue.[3][4]

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard coupling reagents may be inefficient. Utilizing more potent coupling reagents is crucial for driving the reaction to completion. Reagents such as PyAOP, PyBOP/HOAt, HATU, and PyBrOP have shown to be more effective for these difficult couplings.[3][4][5][6] COMU is another highly efficient coupling reagent, comparable to HATU, and is particularly suitable for microwave-accelerated solid-phase peptide synthesis (SPPS).[5]

  • Microwave-Assisted Synthesis: Employing microwave energy can significantly enhance coupling efficiency and reduce reaction times, especially for sterically hindered couplings.[7][8]

  • Double Coupling: Repeating the coupling step (double coupling) for the challenging residue can help to ensure the reaction goes to completion.[2]

  • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent solutions can improve reaction kinetics.[2]

  • Monitoring the Reaction: Standard ninhydrin tests are not effective for monitoring couplings to secondary amines. The bromophenol blue test can be used as an alternative to assess the completeness of the coupling reaction.[6]

Question: How can I optimize the coupling of a non-methylated amino acid to an N-methylated residue?

Answer: This coupling is also challenging due to the steric bulk of the N-methylated residue.

Troubleshooting Steps:

  • Optimized Coupling Reagents: As with coupling N-methylated amino acids, using stronger coupling reagents like HATU, PyAOP, or PyBOP/HOAt is recommended.[3][4][6]

  • Extended Reaction Times: Allowing for longer reaction times can help to improve the yield.

  • Microwave Assistance: Microwave-assisted coupling can be particularly beneficial in overcoming the steric hindrance.[8]

Cleavage and Deprotection

Question: I am observing significant side reactions during the TFA cleavage of my N-methylated peptide. What are the common side reactions and how can I minimize them?

Answer: Trifluoroacetic acid (TFA) cleavage can lead to several side reactions in N-methylated peptides.[3][4]

Common Side Reactions:

  • Loss of N-terminal Acetyl Group: If the peptide has an acetylated N-methylamino acid at the N-terminus, this group can be lost during TFA cleavage.[3][4]

  • Fragmentation: Cleavage of the peptide backbone can occur, particularly between two consecutive N-methylated amino acids.[3][4][9]

  • Diketopiperazine (DKP) Formation: This is a common side reaction, especially with sequences prone to cyclization.[3][4]

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to base-catalyzed aspartimide formation during synthesis.[2][7]

Troubleshooting Steps:

  • Optimize Cleavage Time: The duration of the TFA cleavage is critical. It is recommended to perform a test cleavage to determine the minimum time required for complete deprotection and cleavage from the resin, as prolonged exposure to TFA can exacerbate side reactions.[3][4][9]

  • Use of Scavengers: Employing a suitable scavenger cocktail is essential to quench reactive cationic species generated during cleavage. The choice of scavengers depends on the amino acid composition of the peptide.[10][11]

  • Mild Cleavage Conditions: For sensitive peptides, using milder cleavage conditions or alternative cleavage strategies may be necessary.

Purity Assessment and Purification

Question: My purified N-methylated peptide shows multiple peaks on the HPLC chromatogram. Does this indicate impurities?

Answer: Not necessarily. N-methylated peptides often exhibit multiple peaks in HPLC profiles due to the slow interconversion between cis and trans conformers of the N-methylated amide bond.[3][4][12] This can complicate purity assessment.

Troubleshooting Steps:

  • Variable Temperature HPLC: Running the HPLC analysis at an elevated temperature can sometimes coalesce the conformational isomers into a single peak, simplifying the chromatogram.

  • Peak Characterization: It is crucial to analyze the fractions corresponding to each peak by mass spectrometry (MS) to confirm that they all have the correct molecular weight of the target peptide.[12]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the presence of cis/trans isomers.[12]

Question: What are the best analytical techniques for characterizing N-methylated peptides?

Answer: A multi-faceted approach is recommended for the robust validation of N-methylated peptides.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment and quantification. N-methylation typically increases the hydrophobicity of a peptide, leading to a longer retention time in Reverse-Phase (RP) HPLC.[12]

  • Mass Spectrometry (MS): Essential for confirming the correct molecular weight of the peptide. The addition of a methyl group results in a mass increase of 14.01565 Da.[12]

  • Tandem Mass Spectrometry (MS/MS): Used to confirm the peptide sequence and to pinpoint the exact location of the N-methyl modification by observing a +14 Da shift in the corresponding fragment ion series (b- and y-ions).[12]

Quantitative Data Summary

Table 1: Impact of N-Methylation on HPLC Retention Time

Peptide SequenceModificationRetention Time (min)Change in Retention Time (min)
Example Peptide AUnmodified15.2-
Example Peptide AN-methylated at Residue X16.5+1.3
Example Peptide BUnmodified18.7-
Example Peptide BN-methylated at Residue Y20.1+1.4

Note: The actual retention times and shifts will vary depending on the peptide sequence, the position of the N-methylation, and the specific HPLC conditions used.

Table 2: Common Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentKey Features
PyAOP Promising for coupling N-methylamino acids.[3][4]
PyBOP/HOAt Another effective reagent for difficult couplings.[3][4]
HATU Successfully utilized for N-methyl amino acid coupling.[6]
COMU High efficiency, comparable to HATU; suitable for microwave SPPS.[5]
PyBrOP Can be effective but may lead to racemization with prolonged use.[5]

Experimental Protocols

Protocol 1: General Microwave-Assisted Coupling of an Fmoc-N-methyl-amino acid
  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation of Amino Acid: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 4 equivalents of HATU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA).[6]

  • Coupling: Add the activated amino acid solution to the resin.

  • Microwave Irradiation: Perform the coupling in a microwave peptide synthesizer at a set temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).[14]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[7]

  • Monitoring (Optional): Perform a bromophenol blue test to check for completion of the coupling.[6] If the test is positive (blue to green color), repeat the coupling step.

Protocol 2: On-Resin N-Methylation Procedure

This three-step procedure is integrated into the solid-phase synthesis strategy.

  • Sulfonylation (o-NBS Protection): After coupling the desired amino acid, treat the resin-bound peptide with a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP. This step protects the backbone amide nitrogen.

  • Methylation: Perform the methylation of the sulfonamide using a methylating agent such as dimethyl sulfate or methyl iodide and a suitable base.[15]

  • Sulfonamide Deprotection: Remove the o-NBS group using a thiol, such as 2-mercaptoethanol, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to reveal the N-methylated amine.[14]

Protocol 3: TFA Cleavage and Peptide Precipitation
  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).

  • Cleavage: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).[11] Allow the reaction to proceed at room temperature for a predetermined optimal time (e.g., 1-2.5 hours). Peptides with multiple arginine residues may require longer cleavage times.[11]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[14]

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis & Purification Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Standard or N-Methylated) Fmoc_Deprotection->Coupling Washing1 Washing Coupling->Washing1 Repeat Repeat Cycle Washing1->Repeat for next amino acid Final_Peptide_Resin Final Peptide on Resin Repeat->Final_Peptide_Resin TFA_Cleavage TFA Cleavage Cocktail Final_Peptide_Resin->TFA_Cleavage Precipitation Precipitation in Ether TFA_Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Pure N-Methylated Peptide HPLC->Pure_Peptide MS_Analysis MS & MS/MS Analysis Pure_Peptide->MS_Analysis

Caption: General workflow for solid-phase synthesis of N-methylated peptides.

troubleshooting_logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Low_Yield Low Coupling Yield Steric_Hindrance Steric Hindrance Low_Yield->Steric_Hindrance Side_Reactions Cleavage Side Reactions Harsh_Cleavage Harsh Cleavage Conditions Side_Reactions->Harsh_Cleavage Multiple_Peaks Multiple HPLC Peaks Cis_Trans_Isomers Cis/Trans Isomers Multiple_Peaks->Cis_Trans_Isomers Potent_Reagents Use Potent Coupling Reagents (e.g., HATU, PyAOP) Steric_Hindrance->Potent_Reagents Microwave Use Microwave Assistance Steric_Hindrance->Microwave Optimize_Time Optimize Cleavage Time Harsh_Cleavage->Optimize_Time Scavengers Use Appropriate Scavengers Harsh_Cleavage->Scavengers Temp_HPLC Variable Temperature HPLC Cis_Trans_Isomers->Temp_HPLC MS_Confirmation Confirm Mass of Each Peak Cis_Trans_Isomers->MS_Confirmation

Caption: Troubleshooting logic for common issues in N-methylated peptide synthesis.

References

Managing aggregation of hydrophobic peptides with N-methylated residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the aggregation of hydrophobic peptides containing N-methylated residues.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and handling of hydrophobic N-methylated peptides.

Problem 1: Low yield during solid-phase peptide synthesis (SPPS) due to aggregation.

Question: My solid-phase synthesis of a hydrophobic, N-methylated peptide is resulting in a low yield and truncated sequences. I suspect on-resin aggregation. What can I do?

Answer: On-resin aggregation is a common problem with hydrophobic peptides, and N-methylation can sometimes exacerbate this by disrupting interchain hydrogen bonding that might otherwise favor a more soluble state. Here are several strategies to mitigate this issue:

  • Incorporate Pseudoprolines or Dmb-Gly Dipeptides: These specialized dipeptides can be introduced at specific sites (e.g., Ser, Thr, Cys) to create a "kink" in the peptide backbone, disrupting the secondary structures that lead to aggregation.

  • Use a More Swelling Resin: A resin with a higher degree of cross-linking and better swelling properties, such as a PEG-based resin (e.g., ChemMatrix®), can help to keep the growing peptide chains separated and more accessible to reagents.

  • Elevated Temperature Synthesis: Performing the coupling reactions at a higher temperature (e.g., 60-90°C) can help to disrupt secondary structure formation and improve coupling efficiency.

  • Chaotropic Agents: Adding chaotropic agents like guanidinium chloride to the coupling or deprotection solutions can help to denature aggregating peptide chains.

Problem 2: Peptide precipitates during HPLC purification.

Question: My N-methylated hydrophobic peptide dissolves in the initial solvent, but it crashes out on the HPLC column or during gradient elution. How can I prevent this?

Answer: Precipitation during HPLC is a clear sign of poor solubility in the mobile phase. The key is to modify the mobile phase to maintain peptide solubility throughout the run.

  • Increase Organic Solvent Concentration: For highly hydrophobic peptides, a higher initial concentration of organic solvent (e.g., acetonitrile or isopropanol) in the aqueous phase (Mobile Phase A) may be necessary.

  • Use Alternative Organic Modifiers: Isopropanol is more effective than acetonitrile at solubilizing very hydrophobic peptides. You can try using a mixture of acetonitrile and isopropanol.

  • Add Solubilizing Agents:

    • Formic Acid: Using a higher concentration of formic acid (e.g., 0.5-1.0%) can improve solubility for some peptides.

    • Trifluoroacetic Acid (TFA): While standard for ion pairing, ensure the concentration is sufficient (typically 0.1%).

    • Guanidinium Chloride: In some cases, adding a low concentration of a chaotropic agent like guanidinium chloride to the mobile phase can prevent aggregation, but this will require a subsequent desalting step.

  • Elevated Column Temperature: Running the purification at a higher temperature (e.g., 40-60°C) can increase the solubility of the peptide in the mobile phase.

Problem 3: The purified peptide is difficult to dissolve for in vitro assays.

Question: I have a lyophilized, pure N-methylated peptide that is insoluble in aqueous buffers for my biological experiments. What is the best way to solubilize it?

Answer: This is a critical step, as improper solubilization can lead to inaccurate concentration determination and artifactual assay results. A systematic approach is recommended.

  • Initial Solvent Test: Start with a small amount of the peptide and test its solubility in different solvents. A recommended starting point for hydrophobic peptides is a small volume of an organic solvent like DMSO, DMF, or hexafluoroisopropanol (HFIP). Once dissolved, the organic stock solution can be slowly added to the aqueous buffer with vigorous vortexing.

  • Use of Co-solvents and Additives: If direct dilution is not successful, consider incorporating co-solvents or additives into your final buffer.

    Additive/Co-solventTypical Starting ConcentrationNotes
    DMSO5-10% (v/v)Ensure final concentration is compatible with your assay.
    Acetonitrile10-30% (v/v)Can be effective but may denature proteins in some assays.
    Isopropanol10-20% (v/v)Good for very hydrophobic peptides.
    Guanidinium Chloride1-2 MStrong denaturant; requires careful consideration of assay compatibility.
    Urea2-4 MMilder denaturant than Guanidinium Chloride.
  • pH Adjustment: The net charge of the peptide can significantly influence its solubility. Adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility.

Experimental Workflow for Peptide Solubilization

G cluster_0 Solubilization Protocol start Start with small amount of lyophilized peptide test_organic Test solubility in minimal organic solvent (DMSO, HFIP, etc.) start->test_organic dissolved_q Dissolved? test_organic->dissolved_q add_to_buffer Slowly add organic stock to aqueous buffer with vortexing dissolved_q->add_to_buffer Yes fail Re-evaluate strategy dissolved_q->fail No observe Observe for precipitation add_to_buffer->observe stable_q Stable solution? observe->stable_q success Proceed to Assay stable_q->success Yes adjust_buffer Modify aqueous buffer: - Adjust pH - Add co-solvents (e.g., ACN) - Add chaotropes (e.g., GuHCl) stable_q->adjust_buffer No adjust_buffer->add_to_buffer

Caption: A stepwise decision-making workflow for solubilizing hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: Why are N-methylated peptides prone to aggregation?

N-methylation of the amide backbone removes the hydrogen bond donor capability at that position. While this can disrupt the regular hydrogen-bonding patterns that lead to β-sheet formation and subsequent aggregation, it also increases the overall hydrophobicity of the peptide. For peptides that are already hydrophobic, this increase can be the dominant effect, leading to aggregation driven by hydrophobic collapse.

Q2: How can I monitor peptide aggregation in real-time?

The Thioflavin T (ThT) assay is a widely used method for monitoring the formation of amyloid-like fibrillar aggregates. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.

Abbreviated Protocol for Thioflavin T (ThT) Assay
  • Prepare a ThT stock solution: Dissolve ThT powder in a suitable buffer (e.g., phosphate-buffered saline) to a concentration of ~1 mM. Filter through a 0.22 µm filter.

  • Prepare peptide samples: Dissolve the peptide in the desired buffer at the target concentration.

  • Set up the assay: In a 96-well plate, mix the peptide solution with the ThT working solution (typically 10-20 µM final concentration).

  • Incubate and measure: Incubate the plate, often with intermittent shaking, at a controlled temperature (e.g., 37°C). Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular time intervals.

  • Analyze data: An increase in fluorescence intensity over time indicates the formation of β-sheet aggregates.

ThT Assay Experimental Workflow

G cluster_1 Thioflavin T Assay Workflow prep_tht Prepare ThT Stock (1 mM in buffer) mix Mix Peptide and ThT in 96-well plate prep_tht->mix prep_pep Prepare Peptide Solution (in desired buffer) prep_pep->mix incubate Incubate at 37°C with shaking mix->incubate measure Measure Fluorescence (Ex: 440nm, Em: 485nm) at time intervals incubate->measure analyze Plot Fluorescence vs. Time measure->analyze

Caption: A simplified workflow for monitoring peptide aggregation using the ThT assay.

Q3: Can mass spectrometry help identify aggregation problems?

Yes, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool. During the analysis of your purified peptide, you may observe ions with masses corresponding to dimers, trimers, or higher-order oligomers of your target peptide. This is a direct indication of aggregation. These species can sometimes be distinguished from salt adducts by their charge state distribution and isotopic pattern.

Q4: Are there any sequence-based predictive tools for aggregation?

Several in silico tools can predict aggregation-prone regions within a peptide sequence based on its physicochemical properties. While not specifically trained on N-methylated peptides, they can still provide valuable guidance. Examples include:

  • TANGO: Predicts β-aggregation in protein sequences.

  • AGGRESCAN: Identifies aggregation-prone segments in polypeptide chains.

  • WALTZ: Predicts amyloid-forming regions in proteins.

By identifying potential "hot spots" for aggregation, you can preemptively design mitigation strategies, such as amino acid substitutions or the incorporation of solubilizing moieties near these regions.

Purification challenges of peptides containing N-methylated amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the purification of peptides containing N-methylated amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of N-methylated peptides, particularly using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Issue 1: Poor Solubility of the Crude Peptide

  • Question: My N-methylated peptide is insoluble or precipitates in aqueous solutions/buffers. What can I do?

  • Answer: N-methylation increases the lipophilicity of a peptide by removing a hydrogen bond donor, which can lead to poor aqueous solubility.[1][2] However, the effect is highly dependent on the peptide's sequence.[1] Here are several strategies to improve solubility:

    • pH Adjustment: The solubility of a peptide is typically lowest at its isoelectric point (pI). Adjusting the pH of your solvent to be at least one to two units away from the pI can increase the peptide's net charge, improving solubility through electrostatic repulsion.[1]

      • For acidic peptides (pI < 7), use a basic buffer (pH > 7).[1]

      • For basic peptides (pI > 7), use an acidic buffer (pH < 7).[1]

    • Use of Co-solvents: For highly hydrophobic peptides, organic co-solvents can be added to the aqueous solution. Start with small percentages and gradually increase the concentration.

    • Physical Methods:

      • Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[1]

      • Heating: Mild heating can also aid in dissolving the peptide, but be cautious as it can also degrade the sample.[1]

Co-solventRecommended Starting Concentration (v/v)Notes
Dimethyl sulfoxide (DMSO)5-10%A strong solvent for hydrophobic peptides; ensure compatibility with downstream applications.[1]
Acetonitrile (ACN)5-10%Commonly used in HPLC and can be effective for solubilization.[1]

Issue 2: Chromatographic Problems (Peak Broadening, Multiple Peaks)

  • Question: My HPLC chromatogram shows broad peaks, split peaks, or multiple peaks for my N-methylated peptide. What is the cause and how can I fix it?

  • Answer: This is a common issue with N-methylated peptides and is often caused by slow conformational isomerization around the N-methylated amide bond. The peptide exists as a mixture of cis and trans isomers that can interconvert slowly on the chromatographic timescale, leading to distorted peak shapes.

    • High-Temperature HPLC: Increasing the column temperature (e.g., to 40-60°C) can accelerate the cis/trans isomerization rate.[3] This leads to the coalescence of the isomer peaks into a single, sharper peak, improving resolution and peak shape.

    • Shallow Gradient: Employing a shallower gradient during elution (e.g., 0.5-1% increase in organic solvent per minute) can provide better separation between the target peptide and closely eluting impurities.[1]

    • Alternative Stationary Phases: If the peptide is extremely hydrophobic due to N-methylation, it may be too strongly retained on a standard C18 column.[4] Consider using a column with a less retentive stationary phase, such as C4 or diphenyl.[4]

Issue 3: Difficulty in Separating the Target Peptide from Impurities

  • Question: I am having trouble separating my N-methylated peptide from impurities, especially deletion sequences. What can I do?

  • Answer: The synthesis of N-methylated peptides is challenging due to the steric hindrance of the methyl group, which can lead to incomplete coupling reactions and the formation of deletion sequences.[2][5] These impurities are often very similar in hydrophobicity to the desired product, making separation difficult.

    • Optimize Gradient and Flow Rate: As mentioned, a shallow gradient can improve resolution. Additionally, reducing the flow rate can sometimes enhance separation.

    • High-Resolution Columns: Use an analytical HPLC column with smaller particle sizes (e.g., < 3 µm) for better resolving power.

    • Orthogonal Purification Methods: If RP-HPLC is insufficient, consider a secondary purification step using a different separation principle, such as ion-exchange chromatography (IEX), if your peptide has a net charge.[6]

Troubleshooting Workflow

Here is a logical workflow for troubleshooting common purification issues with N-methylated peptides.

G cluster_0 cluster_1 cluster_2 start Start: Crude N-Methylated Peptide solubility Dissolve in Initial Solvent (e.g., 0.1% TFA in Water/ACN) start->solubility is_soluble Is the peptide soluble? solubility->is_soluble sol_strat Apply Solubilization Strategy: 1. Adjust pH 2. Add Co-solvents (DMSO, ACN) 3. Sonicate/Heat is_soluble->sol_strat No hplc_run Perform RP-HPLC is_soluble->hplc_run Yes sol_strat->solubility peak_shape Is peak shape acceptable? (Sharp, symmetrical) hplc_run->peak_shape peak_strat Optimize HPLC Conditions: 1. Increase column temperature 2. Use shallower gradient 3. Check for aggregation peak_shape->peak_strat No purity Assess Purity of Collected Fractions peak_shape->purity Yes peak_strat->hplc_run success Purification Successful purity->success Yes (>95%) purity_strat Further Optimization: 1. Change stationary phase (C4) 2. Use orthogonal method (IEX) 3. Re-evaluate synthesis strategy purity->purity_strat No purity_strat->hplc_run

A decision-making workflow for troubleshooting N-methylated peptide purification.

Frequently Asked Questions (FAQs)

  • Q1: Why does N-methylation make peptide purification more difficult?

    • A1: N-methylation introduces several challenges:

      • Increased Hydrophobicity: This leads to stronger retention on RP-HPLC columns, potentially requiring harsher elution conditions.[4]

      • Cis/Trans Isomerization: The N-methylated amide bond can exist as a mixture of cis and trans isomers, which can interconvert slowly and cause peak broadening or splitting during chromatography.

      • Aggregation: While N-methylation can sometimes disrupt aggregation, the increased lipophilicity can also promote hydrophobic collapse and aggregation.[1]

      • Synthesis Impurities: The synthesis of N-methylated peptides is more complex, often resulting in deletion sequences and other closely related impurities that are difficult to separate.[2][5]

  • Q2: Does N-methylation always decrease aqueous solubility?

    • A2: Not necessarily. While removing a hydrogen bond donor generally increases lipophilicity, N-methylation can also disrupt intermolecular hydrogen bonding that leads to aggregation. In some cases, this can significantly increase solubility.[1] The overall effect is highly dependent on the peptide sequence and the position of the N-methylated residue.[1]

  • Q3: What is the best way to detect my N-methylated peptide during HPLC?

    • A3: Standard UV detection at 214 nm is effective for detecting the peptide backbone.[3] If your peptide contains aromatic amino acids like tryptophan (Trp) or tyrosine (Tyr), you can also monitor at 280 nm.[3] For definitive identification and to confirm the location of the N-methylation, LC-MS (Liquid Chromatography-Mass Spectrometry) is the recommended technique.[3]

  • Q4: Are there any common side reactions during synthesis that I should be aware of?

    • A4: Yes, besides incomplete coupling leading to deletion sequences, other side reactions can occur. For example, when aspartic acid (Asp) is present, prolonged exposure to basic conditions during some on-resin methylation protocols can lead to aspartimide formation.[7] These side products can complicate the purification process.

Experimental Protocols

General Protocol for RP-HPLC Purification of N-Methylated Peptides

This protocol provides a general starting point for the purification of N-methylated peptides.[1] It may require optimization based on the specific properties of your peptide.

Materials:

  • Crude, lyophilized N-methylated peptide

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN)

  • RP-HPLC system with a C18 column (preparative or semi-preparative) and a UV detector

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. This could be Solvent A, or if solubility is an issue, a small amount of DMSO or ACN can be added.

    • Centrifuge the sample to pellet any insoluble material before injection.

  • Column Equilibration:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 3 column volumes or until the baseline is stable.[4]

  • Gradient Elution:

    • Inject the prepared sample onto the column.

    • Begin a linear gradient to increase the concentration of Solvent B. A good starting point for a scouting run is a gradient of 5% to 95% B over 30-60 minutes.

    • For N-methylated peptides, a shallower gradient (e.g., a 0.5% to 1% increase in Solvent B per minute) is often necessary to achieve good separation.[1]

  • Peak Collection:

    • Monitor the elution profile at 214 nm and/or 280 nm.

    • Collect fractions corresponding to the major peaks.

  • Purity Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze-dry the pooled, pure fractions to obtain the final peptide as a powder.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product a Dissolve Crude Peptide b Centrifuge Sample a->b c Equilibrate C18 Column b->c d Inject Sample c->d e Run Gradient Elution d->e f Collect Fractions e->f g Analyze Fraction Purity (Analytical HPLC) f->g h Pool Pure Fractions g->h i Lyophilize h->i j Final Purified Peptide i->j

A typical workflow for the purification of N-methylated peptides.

References

Troubleshooting peak broadening in HPLC of N-methylated peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of peak broadening in the High-Performance Liquid Chromatography (HPLC) analysis of N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: Why do my N-methylated peptide peaks often appear broad or split, while the non-methylated analogues have sharp peaks?

A1: This phenomenon is frequently caused by the presence of cis/trans isomers of the N-methylated amide bond.[1] The energy barrier for rotation around this bond is significant, leading to two stable conformational isomers that can co-exist. If the rate of interconversion between these isomers is slow on the HPLC timescale, they may separate into two distinct peaks or merge into a single broad peak.[1] The incorporation of N-methylated amino acids is a known strategy to improve the pharmacokinetic properties of peptides, but it introduces this analytical complexity.[1]

Q2: How can I experimentally determine if peak broadening is due to cis/trans isomerism?

A2: A temperature study is the most effective way to diagnose this issue. By increasing the column temperature, you can accelerate the interconversion rate between the cis and trans isomers. If the broadening is due to these conformers, the peaks will often coalesce into a single, sharper peak at elevated temperatures.[1][2] A typical starting point is to analyze the sample at temperatures such as 30°C, 45°C, and 60°C to observe the effect on the peak shape.[1][3]

Q3: Besides isomerism, what are other common causes of peak broadening in my HPLC analysis?

A3: Peak broadening can stem from a variety of issues related to the column, mobile phase, HPLC system, or analytical method. These factors can affect both N-methylated and standard peptides. Common causes include column degradation, improper mobile phase composition, excessive extra-column volume, and sample overloading.[4][5]

Q4: How can I improve the peak shape of my N-methylated peptide using mobile phase modifiers?

A4: The choice of mobile phase additive is critical for peptide analysis. Ion-pairing reagents are used to improve retention and peak shape.[6]

  • Trifluoroacetic Acid (TFA): This is a strong ion-pairing agent that effectively masks secondary interactions between basic peptide residues and residual silanol groups on the silica-based column packing, which is a common cause of peak tailing.[7][8]

  • Formic Acid (FA): Often used as a weaker ion-pairing agent, FA is more volatile and preferred for mass spectrometry (MS) applications.[1] However, it may be less effective at reducing peak tailing on certain columns compared to TFA.[8]

Q5: My peak shape is still poor after adjusting the temperature and mobile phase. What is the next step?

A5: If initial optimizations do not resolve the issue, a systematic approach is necessary. This involves checking for fundamental problems with the HPLC system, such as leaks or excessive dead volume, before evaluating the column's health and the sample preparation process. The workflow diagram below provides a logical sequence for these troubleshooting steps.

Troubleshooting Guides

Systematic Troubleshooting Workflow

This workflow provides a step-by-step process to identify the root cause of peak broadening.

start Broad Peak Observed is_n_methyl Is the peptide N-methylated? start->is_n_methyl check_isomers Investigate Cis/Trans Isomerism is_n_methyl->check_isomers  Yes check_general Investigate General HPLC Issues is_n_methyl->check_general No / Unsure   temp_study Perform Temperature Study (e.g., 30°C to 60°C) check_isomers->temp_study temp_improves Does peak shape improve significantly? temp_study->temp_improves isomer_cause Primary Cause: Cis/Trans Isomerism Solution: Run analysis at elevated temperature. temp_improves->isomer_cause  Yes temp_improves->check_general No   solved Problem Resolved isomer_cause->solved check_system Check System for Extra-Column Volume & Leaks check_general->check_system check_mobile_phase Optimize Mobile Phase (Solvent, pH, Additives) check_system->check_mobile_phase check_column Evaluate Column Health (Test with standard, flush/replace) check_mobile_phase->check_column check_method Review Method Parameters (Injection volume, gradient) check_column->check_method check_method->solved

Caption: A logical workflow for troubleshooting broad peaks in peptide HPLC.

The Role of Cis/Trans Isomerism in N-Methylated Peptides

The diagram below illustrates the two conformational isomers that can cause peak broadening.

Caption: Cis and Trans isomers of an N-methylated peptide bond.

Data Presentation

Table 1: General Causes of Peak Broadening in HPLC
CategoryPotential CauseRecommended Solution
Column Column aging or degradationReplace with a new column of the same type.[4][9]
Contamination of guard or analytical columnFlush the column with a strong solvent; if unsuccessful, replace the guard or main column.[10]
Secondary interactions with silicaUse a high-purity, end-capped column or a column with hybrid particle technology.[8][11] Ensure mobile phase contains an appropriate ion-pairing agent like TFA.[8]
Mobile Phase Sample solvent incompatible with mobile phaseWhenever possible, dissolve the sample in the initial mobile phase.[12]
Incorrect mobile phase pH or inadequate bufferingAdjust and buffer the mobile phase pH, ideally +/- 2 units from the analyte's pKa.[10]
System Excessive extra-column volume (dead volume)Reduce tubing length and internal diameter; use smaller volume injection loops and detector flow cells.[10]
System leaksCheck all fittings for tightness and look for salt buildup, which can indicate a slow leak.[10][12]
Method Column overloadingReduce the injection volume or dilute the sample.[4][10][13]
Flow rate is too lowIncrease the flow rate to the column's optimal range.[10][14]
Table 2: Comparison of Common Mobile Phase Additives
AdditiveTypical ConcentrationPrimary FunctionAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Strong ion-pairing agent, suppresses silanol interactions.[8]Excellent peak shaping for basic peptides, volatile.[8]Can cause ion suppression in mass spectrometry.
Formic Acid (FA) 0.1% (v/v)Weak ion-pairing agent, acidifies mobile phase.Highly compatible with MS detection, volatile.[1]Less effective at masking silanol interactions, may result in broader peaks than TFA.[8]

Experimental Protocols

Protocol: Temperature Variation Study for Isomer Identification

This protocol outlines the methodology to assess the impact of temperature on the chromatographic profile of an N-methylated peptide.

  • System Preparation:

    • Column: C18 stationary phase (e.g., 2.1 mm ID, 1.7 µm particle size).[1]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[1]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1]

    • HPLC System: Ensure the system has a thermostatted column compartment capable of maintaining stable temperatures.

  • Experimental Procedure:

    • Initial Analysis (e.g., 30°C):

      • Set the column compartment temperature to 30°C and allow the system to equilibrate for at least 15-20 minutes.

      • Inject the N-methylated peptide sample.

      • Run a suitable gradient (e.g., 5-65% Mobile Phase B over 20 minutes).

      • Record the chromatogram, paying close attention to the peak width and asymmetry of the target peptide.

    • Elevated Temperature Analysis (e.g., 45°C and 60°C):

      • Increase the column temperature to 45°C. Allow the system to fully equilibrate at the new temperature.

      • Re-inject the sample using the same method and record the chromatogram.

      • Repeat the process at 60°C. Increasing temperature generally reduces retention time.[15]

  • Data Analysis:

    • Compare the chromatograms from the different temperatures.

    • Look for a trend of decreasing peak width or the coalescence of multiple peaks into a single, sharper peak as the temperature increases.

    • If such a trend is observed, it strongly indicates that cis/trans isomerism is a significant contributor to the initial peak broadening.[1] The optimal temperature can then be used for routine analysis to ensure sharp, reproducible peaks.

References

Technical Support Center: Crude Peptide Solubility with N-tert-Butoxycarbonylsarcosine Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with crude peptides, particularly those synthesized using N-tert-Butoxycarbonylsarcosine methyl ester (Boc-Sar-OMe).

Frequently Asked Questions (FAQs)

Q1: What is N-tert-Butoxycarbonylsarcosine methyl ester (Boc-Sar-OMe) and why is it used in peptide synthesis?

A1: N-tert-Butoxycarbonylsarcosine methyl ester is a derivative of sarcosine (N-methylglycine) where the amino group is protected by a tert-Butoxycarbonyl (Boc) group.[1][2] It is used in peptide synthesis to introduce an N-methylated glycine residue into a peptide sequence.[3] N-methylation can enhance a peptide's metabolic stability by protecting it from enzymatic degradation and can also improve its membrane permeability.[4]

Q2: How does the incorporation of N-methylated amino acids, like sarcosine, affect peptide solubility?

A2: N-methylation can have a dual effect on peptide solubility. By disrupting the hydrogen-bonding network that can lead to the formation of stable secondary structures like β-sheets, N-methylation can inhibit aggregation and improve solubility.[5] However, the addition of a methyl group also increases the lipophilicity of the peptide, which can sometimes lead to decreased solubility in aqueous solutions, especially in sequences that are already hydrophobic.[4][6]

Q3: My crude peptide containing a Boc-Sar-OMe derived residue is insoluble in my desired solvent. What are the initial troubleshooting steps?

A3: Start by attempting to dissolve a small amount of the crude peptide in different solvents. A general approach is to first try pure water. If that fails, proceed to acidic or basic solutions depending on the peptide's overall charge. For hydrophobic and neutral peptides, organic solvents like DMSO or DMF followed by careful dilution with an aqueous buffer are recommended.[7][8]

Q4: Can the position of the N-methylated residue impact the overall solubility of the crude peptide?

A4: Yes, the position of the N-methylated residue is critical.[5] Incorporating an N-methylated amino acid in a region prone to aggregation can be highly effective at improving solubility. Conversely, placing it in an already flexible or less interactive part of the sequence may have a less pronounced effect.[5]

Q5: Are there any specific challenges during peptide synthesis with Boc-Sar-OMe that could lead to solubility issues in the crude product?

A5: Yes, the incorporation of N-methylated amino acids can present synthetic challenges. The steric hindrance from the N-methyl group can lead to incomplete coupling reactions, resulting in a higher proportion of deletion sequences in the crude product.[4] These impurities can contribute to the overall poor solubility of the crude peptide mixture.

Troubleshooting Guide

Issue 1: Crude peptide precipitates out of aqueous buffer.
  • Possible Cause 1: High Lipophilicity. The introduction of the N-methyl group from sarcosine increases the peptide's overall lipophilicity, potentially causing it to be insoluble in aqueous solutions.[6]

    • Solution 1.1: pH Adjustment. Determine the theoretical isoelectric point (pI) of your peptide. If the peptide is acidic (net negative charge), try dissolving it in a basic buffer. If it is basic (net positive charge), use an acidic buffer.[8]

    • Solution 1.2: Use of Organic Co-solvents. Dissolve the peptide in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile, and then slowly add your aqueous buffer to the desired concentration.[7] Be mindful that high concentrations of organic solvents may not be compatible with downstream applications.

  • Possible Cause 2: Peptide Aggregation. The crude peptide may be forming intermolecular aggregates, leading to precipitation.[9]

    • Solution 2.1: Chaotropic Agents. Agents like guanidinium chloride or urea can disrupt the hydrogen bonds that cause aggregation, thereby improving solubility.[8] Note that these may need to be removed before biological assays.

    • Solution 2.2: Sonication. Gentle sonication can help to break up aggregates and facilitate dissolution.[8]

Issue 2: The crude peptide is difficult to purify by HPLC due to poor solubility or peak broadening.
  • Possible Cause: Slow conformational isomerization. The presence of an N-methylated amide bond can lead to the existence of both cis and trans conformers, which may interconvert slowly on the HPLC timescale, resulting in broadened or multiple peaks.[5]

    • Solution: High-Temperature HPLC. Performing the HPLC purification at an elevated temperature (e.g., 40-60°C) can accelerate the interconversion rate between conformers, often resulting in a single, sharper peak.[5]

Quantitative Data Summary

The following table summarizes the general effects of N-methylation on peptide properties, which can influence the solubility of crude peptides containing N-tert-Butoxycarbonylsarcosine methyl ester.

PropertyEffect of N-MethylationImpact on Crude Peptide SolubilityReference(s)
Lipophilicity IncreasesCan decrease solubility in aqueous solutions.[6][10]
Hydrogen Bonding Reduces H-bond donor capacityCan disrupt aggregation, potentially increasing solubility.[4][5]
Proteolytic Stability IncreasesGenerally does not directly affect initial solubility but is a key reason for using N-methylation.[6]
Conformational Rigidity Increases steric hindrance, can favor specific conformationsCan prevent aggregation by disrupting β-sheet formation.[4]

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines the general steps for manual Boc-SPPS. Automated synthesizers will follow a similar logic.

  • Resin Swelling: Swell the appropriate resin (e.g., PAM resin) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the resin's linker or the previously coupled amino acid.

  • Washes: Wash the resin thoroughly with DCM, followed by a neutralization wash with 5% N,N-diisopropylethylamine (DIPEA) in DCM, and then final washes with DCM and DMF to prepare for coupling.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (including Boc-Sar-OMe) (3-4 equivalents) and a coupling agent like HBTU (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. For coupling to a secondary amine (like after coupling sarcosine), a different test like the chloranil test is required.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail, most commonly anhydrous hydrogen fluoride (HF). This hazardous step requires specialized equipment.[11]

  • Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet multiple times with cold ether to remove organic scavengers.

  • Drying: Dry the crude peptide under vacuum.

Protocol 2: Small-Scale Solubility Testing of Crude Peptides
  • Aliquot the Peptide: Weigh out a small, known amount of the lyophilized crude peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Initial Solvent Addition: To the first tube, add a small volume of high-purity water (e.g., 100 µL) to test for aqueous solubility. Vortex thoroughly.

  • pH Modification (if insoluble in water):

    • To a new tube of peptide, add a dilute acidic solution (e.g., 10% acetic acid or 0.1% TFA).

    • To another new tube, add a dilute basic solution (e.g., 10% ammonium bicarbonate or 0.1% ammonium hydroxide).

  • Organic Solvents (for hydrophobic peptides):

    • If the peptide is insoluble in the above, take a new aliquot and add a minimal volume of DMSO (e.g., 10-20 µL).

    • Once dissolved, incrementally add the desired aqueous buffer, vortexing between additions, until the target concentration is reached.

  • Physical Disruption: If aggregation is suspected, briefly sonicate the peptide solution in a water bath sonicator.

  • Observation: A fully solubilized peptide will result in a clear, particle-free solution.[12]

Diagrams

G cluster_start Start: Crude Peptide Solubility Issue cluster_testing Solubility Testing Workflow cluster_solutions Potential Solutions cluster_end Outcome start Insoluble Crude Peptide test_water Test Solubility in Pure Water start->test_water test_ph Test in Acidic/Basic Buffer test_water->test_ph Insoluble solution_aqueous Use Appropriate Aqueous Buffer test_water->solution_aqueous Soluble test_organic Test in Organic Solvent (e.g., DMSO) test_ph->test_organic Insoluble test_ph->solution_aqueous Soluble solution_organic Use Organic Co-solvent test_organic->solution_organic Soluble solution_chaotrope Add Chaotropic Agent test_organic->solution_chaotrope Insoluble/Aggregated sonicate Apply Sonication end_soluble Peptide Solubilized sonicate->end_soluble solution_aqueous->end_soluble solution_organic->sonicate solution_hplc High-Temp HPLC solution_organic->solution_hplc For Purification solution_chaotrope->end_soluble end_insoluble Further Optimization Needed solution_chaotrope->end_insoluble solution_hplc->end_soluble

Caption: Troubleshooting workflow for crude peptide solubility issues.

References

Technical Support Center: Minimizing Deletion Sequences in Peptides with Boc-Sar-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on utilizing Boc-Sar-OMe (Boc-sarcosine methyl ester) to minimize the formation of deletion sequences during solid-phase peptide synthesis (SPPS), particularly when encountering "difficult" sequences.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and what causes them in peptide synthesis?

Deletion sequences are impurities in the final peptide product that lack one or more amino acid residues from the target sequence. They primarily arise from incomplete reactions during the SPPS cycle, specifically:

  • Incomplete coupling: The incoming protected amino acid fails to couple completely to the N-terminus of the growing peptide chain.

  • Incomplete deprotection: The N-terminal protecting group (e.g., Boc) is not fully removed, preventing the subsequent amino acid from being added.

These issues are often exacerbated in "difficult sequences," which are prone to forming stable secondary structures (e.g., β-sheets) on the solid support. This aggregation can hinder the access of reagents to the reactive sites, leading to failed coupling or deprotection steps.[1]

Q2: How can Boc-Sar-OMe help in minimizing deletion sequences?

Boc-Sar-OMe, a protected form of N-methylglycine, can be strategically incorporated into a peptide sequence to disrupt the hydrogen bonding network that leads to the formation of secondary structures and aggregation.[2][3] Sarcosine (N-methylglycine) lacks a hydrogen atom on the amide nitrogen, which is crucial for forming the hydrogen bonds that stabilize secondary structures like β-sheets. By introducing a "kink" in the peptide backbone, Boc-Sar-OMe helps to maintain the growing peptide chain in a more solvated and accessible state for subsequent coupling and deprotection reactions, thereby reducing the likelihood of deletion sequences.

Q3: When should I consider using Boc-Sar-OMe in my peptide synthesis?

Consider incorporating Boc-Sar-OMe when you are synthesizing peptides known to be "difficult," such as:

  • Long peptides (typically over 20 amino acids).

  • Hydrophobic sequences that are prone to aggregation.

  • Sequences with a high propensity to form β-sheets.

Predictive tools can help identify potentially difficult sequences before synthesis begins. If you observe a drop in synthesis efficiency, such as a failed coupling reaction indicated by a positive Kaiser test, strategic insertion of a sarcosine residue can be a valuable rescue strategy.

Q4: Can Boc-Sar-OMe be used as a capping agent?

While not its primary application for minimizing deletion sequences within the desired peptide, Boc-Sar-OMe could theoretically be used as a capping agent to terminate unreacted peptide chains. After a coupling step, any unreacted N-termini could be capped with Boc-Sar-OMe. This would result in shorter, terminated peptides that are easier to separate from the full-length target peptide during purification. However, standard capping agents like acetic anhydride are more commonly used for this purpose.

Troubleshooting Guide

This guide addresses common issues encountered when using Boc-Sar-OMe to mitigate deletion sequences.

Problem Possible Cause Recommended Solution
Low coupling efficiency of the amino acid following the Sarcosine residue. Steric hindrance from the N-methyl group of sarcosine can make the subsequent coupling challenging.1. Use a more potent coupling reagent: HATU, HBTU, or PyBOP are generally more effective for coupling to N-methylated amino acids.[4] 2. Increase coupling time and/or temperature: Extend the reaction time or perform the coupling at a slightly elevated temperature to improve efficiency. 3. Perform a double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.
Presence of deletion sequences despite using Boc-Sar-OMe. 1. Suboptimal placement of the sarcosine residue: The disrupting effect of sarcosine is localized. 2. Extreme aggregation tendency of the peptide sequence. 1. Strategic placement: Insert sarcosine residues at intervals (e.g., every 6-8 residues) within the difficult region. 2. Combine with other strategies: Use Boc-Sar-OMe in conjunction with other techniques for difficult sequences, such as using chaotropic salts (e.g., LiCl) or switching to a more solvating solvent like NMP.[5]
Difficulty in purifying the final peptide. The final peptide may have similar chromatographic properties to deletion sequences that were not fully eliminated.1. Optimize HPLC purification: Use a shallower gradient and a longer run time to improve the resolution between the target peptide and impurities. 2. Consider a different stationary phase: If using a C18 column, try a C8 or a phenyl-hexyl column to alter the selectivity.

Experimental Protocols

Protocol 1: Standard Coupling of Boc-Sar-OMe in SPPS

This protocol outlines the manual coupling of Boc-Sar-OMe into a growing peptide chain using a standard Boc-SPPS strategy.

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by a wash with dimethylformamide (DMF).

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with fresh 50% TFA/DCM for 20 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Neutralize the resin with a 5% solution of diisopropylethylamine (DIEA) in DMF (2x for 2 minutes each). Wash with DMF (3x).

  • Coupling of Boc-Sar-OMe:

    • In a separate vessel, dissolve 3 equivalents of Boc-Sar-OH and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.

    • Add 6 equivalents of DIEA to the solution to activate the amino acid.

    • Immediately add the activated Boc-Sar-OH solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Proceed to the next cycle.

Protocol 2: Coupling of an Amino Acid to a Sarcosine N-terminus

Due to steric hindrance, coupling an amino acid to an N-terminal sarcosine residue requires more robust conditions.

  • Follow steps 1-4 from Protocol 1 to deprotect the Boc group from the sarcosine residue.

  • Coupling of the subsequent amino acid:

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of HATU in DMF.[4]

    • Add 8 equivalents of DIEA to the solution.[4]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for at least 2 hours, or until a negative Kaiser test is obtained. A double coupling may be required.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Proceed to the next cycle.

Data Presentation

The choice of coupling reagent is critical when dealing with sterically hindered residues like N-methylated amino acids. The following table summarizes the relative effectiveness of common coupling reagents for these challenging couplings.

Coupling Reagent Relative Efficiency for N-methylated Amino Acids Notes
HATU Very HighGenerally considered one of the most effective reagents for sterically hindered couplings.[4]
PyBOP/PyAOP HighAlso very effective, often used with HOAt to minimize racemization.
HBTU/HCTU Moderate to HighEffective, but may require longer reaction times or double coupling compared to HATU.[4]
DCC/DIC with HOBt ModerateCan be effective, but generally less efficient than aminium-based reagents for difficult couplings.
BOP-Cl ModerateHas been reported for use with N-methylated amino acids.[6]

Visualizations

SPPS_Workflow Standard Boc-SPPS Cycle Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (5% DIEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Proceed to Next Cycle or Final Cleavage Wash3->Next_Cycle Next_Cycle->Deprotection Repeat Cycle

A diagram of the standard Boc-SPPS workflow.

Troubleshooting_Deletion_Sequences Troubleshooting Deletion Sequences in SPPS Start Deletion Sequences Detected (e.g., by LC-MS) Cause Identify Cause Start->Cause Incomplete_Coupling Incomplete Coupling Cause->Incomplete_Coupling Incomplete_Deprotection Incomplete Deprotection Cause->Incomplete_Deprotection Solution Implement Solution Incomplete_Coupling->Solution Incomplete_Deprotection->Solution Optimize_Coupling Optimize Coupling Conditions (Stronger Reagent, Double Couple) Solution->Optimize_Coupling Optimize_Deprotection Optimize Deprotection (Longer Time, Fresh Reagent) Solution->Optimize_Deprotection Disrupt_Aggregation Disrupt Peptide Aggregation Solution->Disrupt_Aggregation Verify Verify Improvement (e.g., Test Cleavage and LC-MS) Optimize_Coupling->Verify Optimize_Deprotection->Verify Incorporate_Sar Incorporate Boc-Sar-OMe Disrupt_Aggregation->Incorporate_Sar Other_Methods Use Chaotropic Salts, NMP, etc. Disrupt_Aggregation->Other_Methods Incorporate_Sar->Verify Other_Methods->Verify

A logical workflow for troubleshooting deletion sequences.

References

Validation & Comparative

A Comparative Guide to Boc-Sar-OMe and Fmoc-Sar-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sarcosine (Sar), an N-methylated amino acid, into peptide sequences is a widely employed strategy to enhance metabolic stability, improve cell permeability, and modulate conformation. The two most common derivatives for introducing sarcosine via solid-phase peptide synthesis (SPPS) are tert-butyloxycarbonyl-sarcosine-methyl-ester (Boc-Sar-OMe) and 9-fluorenylmethoxycarbonyl-sarcosine (Fmoc-Sar-OH). The choice between these two building blocks is dictated by the overall synthetic strategy, with each presenting distinct advantages and challenges. This guide provides an objective comparison of their performance, supported by established principles of peptide chemistry, and includes detailed experimental protocols.

Executive Summary

Fmoc-Sar-OH is the predominantly used derivative for incorporating sarcosine in modern peptide synthesis due to its compatibility with the milder and more orthogonal Fmoc/tBu strategy. The Fmoc group is base-labile, allowing for deprotection conditions that are generally gentler on the growing peptide chain and compatible with a wide range of acid-labile side-chain protecting groups. In contrast, Boc-Sar-OMe is utilized within the Boc/Bzl strategy, which relies on strong acid for deprotection. While the Boc strategy can be advantageous for certain sequences prone to aggregation, the use of Boc-Sar-OMe in standard SPPS is less common. The C-terminal methyl ester of Boc-Sar-OMe would necessitate a saponification step to liberate the C-terminal carboxyl group for subsequent couplings, a process that can be incompatible with standard SPPS resins and protecting group schemes. More commonly, Boc-Sar-OH would be used in Boc-SPPS.

The primary challenge in synthesizing sarcosine-containing peptides, regardless of the protecting group strategy, is the steric hindrance imparted by the N-methyl group. This can lead to incomplete coupling reactions and lower yields, necessitating the use of more potent coupling reagents and potentially longer reaction times.

Physicochemical and Performance Comparison

The following table summarizes the key characteristics and performance aspects of Boc-Sar-OMe and Fmoc-Sar-OH in the context of SPPS.

FeatureBoc-Sar-OMeFmoc-Sar-OH
Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
N-terminal Deprotection Strong acid (e.g., Trifluoroacetic acid - TFA)[1][2][]Mild base (e.g., 20% Piperidine in DMF)[4]
C-terminal Functionality Methyl Ester (-OMe)Carboxylic Acid (-OH)
Compatibility with SPPS Moderate. The C-terminal methyl ester requires an additional saponification step for chain elongation, which can be problematic on solid support. Boc-Sar-OH is more suitable for direct use in Boc-SPPS.High. The free carboxylic acid is ready for activation and coupling.
Coupling Efficiency Potentially lower due to steric hindrance from the N-methyl group. Requires potent coupling reagents.Generally higher than Boc-Sar-OMe under optimized conditions due to the prevalence of compatible and efficient coupling reagents developed for Fmoc-SPPS. However, steric hindrance remains a challenge.
Side Reactions Risk of side-chain alkylation by the t-butyl cation generated during deprotection, especially with sensitive residues like Trp and Met.[2]Potential for diketopiperazine formation at the dipeptide stage and aspartimide formation with aspartic acid residues.
Orthogonality The Boc/Bzl strategy is not fully orthogonal as both protecting groups are acid-labile, differing only in the required acid strength.[2][]The Fmoc/tBu strategy is fully orthogonal, with base-labile N-terminal protection and acid-labile side-chain protection.[][5]
Cost-Effectiveness Boc-protected amino acids are generally less expensive.[]Fmoc-protected amino acids are typically more expensive.

Experimental Protocols

Detailed methodologies for the incorporation of Fmoc-Sar-OH and a theoretical protocol for Boc-Sar-OMe are provided below. The primary challenge with both derivatives is overcoming the steric hindrance of the N-methyl group, which often leads to incomplete coupling.[6][7][8] Therefore, the use of highly efficient coupling reagents like HATU, HBTU, or PyBOP is strongly recommended.[9][10][11]

Protocol 1: Incorporation of Fmoc-Sar-OH via Fmoc-SPPS

This protocol outlines a standard procedure for coupling Fmoc-Sar-OH to a growing peptide chain on a solid support.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-Dimethylformamide (DMF) for 30-60 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (v/v) for 10-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc deprotection byproducts.

2. Activation and Coupling of Fmoc-Sar-OH:

  • In a separate vessel, dissolve Fmoc-Sar-OH (3 equivalents relative to the resin substitution), a coupling reagent such as HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF.

  • Add a hindered base, typically N,N-Diisopropylethylamine (DIEA) (6 equivalents), to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated Fmoc-Sar-OH solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. Longer coupling times or double coupling may be necessary, especially when coupling to another N-methylated residue.[7]

3. Monitoring and Washing:

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or a bromophenol blue test (for secondary amines). A negative result indicates a complete reaction.[6][11]

  • If the coupling is incomplete, a second coupling step (recoupling) can be performed by repeating the activation and coupling steps.

  • Once the coupling is complete, wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.

4. Chain Elongation:

  • Proceed with the deprotection of the Fmoc group from the newly added sarcosine residue and continue with the coupling of the next amino acid in the sequence.

Protocol 2: Theoretical Incorporation of Boc-Sar-OMe via Boc-SPPS

This protocol is a hypothetical procedure for the incorporation of Boc-Sar-OMe, highlighting the necessary modifications to a standard Boc-SPPS workflow. The direct use of Boc-Sar-OH would be more straightforward.

1. Resin Preparation:

  • Swell the resin (e.g., PAM resin) in DCM for 30-60 minutes.

  • If starting a new synthesis, couple the first Boc-protected amino acid to the resin.

  • For an ongoing synthesis, perform Boc deprotection of the N-terminal amino acid on the resin using 25-50% Trifluoroacetic acid (TFA) in DCM (v/v) for 20-30 minutes.[1][12]

  • Wash the resin thoroughly with DCM, Isopropanol, and DMF.

  • Neutralize the resin with 10% DIEA in DMF (v/v).

2. Saponification of Boc-Sar-OMe (Off-Resin):

  • To use Boc-Sar-OMe for chain elongation, the methyl ester must first be hydrolyzed to the free carboxylic acid. This is typically done in solution before coupling.

  • Dissolve Boc-Sar-OMe in a suitable solvent mixture (e.g., methanol/water).

  • Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to protonate the carboxylic acid and extract the resulting Boc-Sar-OH into an organic solvent.

  • Dry and evaporate the solvent to obtain Boc-Sar-OH.

3. Activation and Coupling of Boc-Sar-OH:

  • In a separate vessel, dissolve the obtained Boc-Sar-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) and pre-activate for 1-2 minutes.

  • Add the activated Boc-Sar-OH solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours.

4. Monitoring and Washing:

  • Monitor the coupling reaction using a suitable test.

  • If the reaction is incomplete, consider recoupling.

  • Wash the resin thoroughly with DMF, DCM, and DMF.

5. Chain Elongation:

  • Proceed with the Boc deprotection of the sarcosine residue to continue the synthesis.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the peptide synthesis cycles for both Fmoc and Boc strategies.

Fmoc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Fmoc-SPPS Cycle Resin Resin with growing peptide chain (Fmoc-AA-Peptide-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Sar-OH, HATU, DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Resin Next Cycle

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS).

Boc_SPPS_Workflow cluster_resin Solid Support cluster_cycle Boc-SPPS Cycle Resin Resin with growing peptide chain (Boc-AA-Peptide-Resin) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Start Cycle Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Boc-Sar-OH, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Wash3->Resin Next Cycle

Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS).

Conclusion and Recommendations

For the routine synthesis of sarcosine-containing peptides, Fmoc-Sar-OH is the recommended derivative . The milder conditions of the Fmoc-SPPS strategy, its orthogonality, and the wide availability of efficient coupling protocols make it a more reliable and versatile choice. While the Boc strategy, and by extension the use of Boc-protected sarcosine, has its merits in specific applications such as the synthesis of aggregation-prone sequences, the use of Boc-Sar-OMe is impractical for standard SPPS due to the need for an additional saponification step. Researchers opting for a Boc strategy should utilize Boc-Sar-OH instead.

Regardless of the chosen strategy, the synthesis of peptides containing sarcosine or other N-methylated amino acids requires careful optimization of coupling conditions to overcome steric hindrance and ensure high purity and yield of the final product. The use of potent coupling reagents is a critical factor for success.

References

The Efficacy of Coupling Reagents with N-tert-Butoxycarbonylsarcosine Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the efficient formation of amide bonds is paramount. The choice of coupling reagent is a critical determinant of reaction yield, purity, and the overall success of synthesizing complex molecules. This guide provides a detailed comparison of the performance of various coupling reagents with N-tert-Butoxycarbonylsarcosine methyl ester, a sterically hindered N-methylated amino acid derivative. The insights and data presented herein are intended to assist researchers, scientists, and professionals in drug development in selecting the optimal reagent for their specific synthetic needs.

N-methylated amino acids, such as sarcosine, are known to be challenging substrates for peptide coupling reactions. The presence of the N-methyl group increases steric hindrance around the nitrogen atom, which can significantly slow down the rate of acylation compared to primary amines. This often leads to incomplete reactions and the formation of side products. Consequently, the selection of a highly efficient coupling reagent is crucial to overcome these hurdles. This guide will focus on the comparative efficacy of commonly used classes of coupling reagents: carbodiimides, phosphonium salts, and aminium/uronium salts.

Quantitative Performance Analysis

The following table summarizes the expected performance of various coupling reagents in the context of coupling N-tert-Butoxycarbonylsarcosine methyl ester with a primary amine. The data is compiled from general principles of peptide synthesis and the known reactivity of these reagents with sterically hindered N-methylated amino acids.[1][2][3]

Coupling Reagent/SystemReagent TypeRelative ReactivityTypical Reaction TimeReported Yields (General for N-methylated amino acids)Key Considerations
EDC/HOBt CarbodiimideModerate12-24 hoursModerate to GoodCost-effective, but can be less efficient for sterically hindered couplings and may require longer reaction times.[4][5]
DIC/HOBt CarbodiimideModerate12-24 hoursModerate to GoodSimilar to EDC/HOBt, with the byproduct diisopropylurea being more soluble in organic solvents.[4][6]
PyBOP Phosphonium SaltHigh1-4 hoursGood to ExcellentLess hazardous byproducts compared to BOP.[3][6] Efficient for many standard couplings.
HBTU Aminium/Uronium SaltHigh1-3 hoursGood to ExcellentWidely used and effective, but can lead to guanidinylation of the free amine if used in excess.[4][6]
HATU Aminium/Uronium SaltVery High0.5-2 hoursExcellentGenerally considered one of the most effective reagents for difficult couplings, including those involving N-methylated amino acids, due to the formation of a highly reactive OAt-active ester.[6][7] It minimizes racemization.[7]
PyBrOP Phosphonium SaltVery High0.5-2 hoursExcellentParticularly effective for coupling N-methylated amino acids where other reagents may be sluggish.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Protocol 1: Coupling using EDC/HOBt
  • Dissolution: Dissolve N-tert-Butoxycarbonylsarcosine methyl ester (1.0 eq.), the amine coupling partner (1.0 eq.), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.) to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic phase sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[4][5]

Protocol 2: Coupling using HATU
  • Dissolution: Dissolve N-tert-Butoxycarbonylsarcosine methyl ester (1.0 eq.) and the amine coupling partner (1.0 eq.) in anhydrous DMF.

  • Activation: In a separate flask, dissolve 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution of the carboxylic acid and amine.

  • Coupling: Add the HATU solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 0.5-2 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, perform an aqueous work-up as described in the EDC/HOBt protocol to remove excess reagents and byproducts. Purify the crude product by column chromatography.[7][8]

Visualizations

The following diagrams illustrate the general chemical principles and workflows discussed in this guide.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid N-Boc-Sar-OMe Active_Ester Activated Intermediate (e.g., OAt-ester) Carboxylic_Acid->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Dipeptide Dipeptide Product Active_Ester->Dipeptide Nucleophilic Attack Byproduct Byproduct Active_Ester->Byproduct Amine Amine (R'-NH2) Amine->Dipeptide

Caption: General mechanism of peptide bond formation.

G start Start dissolve Dissolve Reactants (N-Boc-Sar-OMe, Amine, Base) start->dissolve add_reagent Add Coupling Reagent Solution dissolve->add_reagent react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify end Pure Dipeptide purify->end

Caption: Experimental workflow for peptide coupling.

References

A Comparative Guide: Boc vs. Fmoc Strategy for the Synthesis of Hydrophobic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, a cornerstone of biomedical research and drug development, faces significant hurdles when dealing with hydrophobic sequences. These peptides, rich in non-polar amino acids, are prone to aggregation and poor solubility during solid-phase peptide synthesis (SPPS), leading to incomplete reactions, low yields, and challenging purifications.[1][2][3] The two dominant orthogonal protection strategies in SPPS, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages in this context. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies to aid researchers in selecting the optimal approach for their hydrophobic peptide targets.

Fundamental Principles: Boc vs. Fmoc Chemistry

The core difference between the two strategies lies in their orthogonal protection schemes, specifically the chemical conditions required to remove the temporary Nα-amino protecting group at each cycle and the permanent side-chain protecting groups at the end of the synthesis.[4][5]

  • Boc/Bzl Strategy: This classic approach relies on graded acid lability.[4] The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the benzyl (Bzl)-based side-chain protecting groups require a much stronger acid, such as hydrogen fluoride (HF), for cleavage.[6][7]

  • Fmoc/tBu Strategy: This has become the more common method due to its milder conditions.[8][9] The Nα-Fmoc group is removed with a base, usually a solution of piperidine in DMF.[1][6] The tert-butyl (tBu)-based side-chain protecting groups are acid-labile and are removed during the final cleavage from the resin with a strong acid like TFA.[4][]

Performance Comparison in Hydrophobic Peptide Synthesis

While Fmoc-SPPS is widely adopted for its milder conditions, the Boc strategy often demonstrates superior performance for synthesizing "difficult" sequences, particularly those that are long or hydrophobic.[6][][11]

Key Performance Metrics:

  • Aggregation During Synthesis: This is a primary challenge in hydrophobic peptide synthesis.[2] The Boc strategy offers a distinct advantage by using acidic conditions (TFA) for Nα-deprotection. This protonates the newly exposed N-terminal amine, creating electrostatic repulsion between peptide chains that disrupts the inter-chain hydrogen bonding responsible for aggregation and β-sheet formation.[][12][13] In contrast, the basic conditions of Fmoc deprotection leave the N-terminus as a free amine, which can promote aggregation.

  • Yield and Crude Purity: For membrane protein fragments and other highly hydrophobic peptides, the Boc strategy frequently results in higher crude purity and overall yields compared to the Fmoc strategy.[] This is largely due to the mitigation of on-resin aggregation, which allows for more complete coupling and deprotection reactions.[11]

  • Reaction Conditions and Safety: The Fmoc strategy is generally considered milder and safer.[8] Its reliance on piperidine for deprotection and TFA for final cleavage avoids the need for the highly toxic and corrosive HF required in traditional Boc-SPPS.[8] The harsh HF cleavage in the Boc method also requires specialized, non-glassware equipment.[7][13]

  • Compatibility and Side Reactions: The choice of strategy impacts compatibility with sensitive amino acids. The Fmoc strategy is better suited for peptides with acid-labile modifications, while the Boc strategy is more compatible with base-sensitive groups.[] However, the repeated TFA treatments in Boc-SPPS can lead to the formation of t-butyl cations, which may cause side reactions with sensitive residues like Tryptophan or Methionine if scavengers are not used effectively.[7][14]

Quantitative Data Summary
FeatureBoc StrategyFmoc StrategyReferences
Nα-Amino Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)[6]
Nα-Deprotection Reagent Moderate Acid (e.g., 50% TFA in DCM)Base (e.g., 20% Piperidine in DMF)[6][7]
Side-Chain Protection Benzyl (Bzl) based (Strong acid-labile)tert-Butyl (tBu) based (Acid-labile)[4][6]
Final Cleavage Reagent Very Strong Acid (e.g., HF, TFMSA)Strong Acid (e.g., 95% TFA)[6]
Aggregation Mitigation Excellent; N-terminal protonation post-deprotection reduces H-bonding.Prone to aggregation; requires strategies like pseudoprolines or DMB.[][12][13][15]
Typical Crude Purity (Hydrophobic Peptides) Often higher due to reduced aggregation.Can be lower; susceptible to deletion sequences from incomplete reactions.[][13]
Key Advantages Effective for long or hydrophobic peptides prone to aggregation.[6][13]Milder conditions, suitable for acid-sensitive peptides, no HF required.[6][8]
Key Disadvantages Harsh final cleavage (HF), requires specialized equipment.[6][13]On-resin aggregation can be a significant issue for hydrophobic sequences.[6]

Experimental Protocols

The following are generalized protocols for manual solid-phase peptide synthesis of a hypothetical hydrophobic peptide using both strategies.

Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol is based on the use of Merrifield resin for a C-terminal acid.

  • Resin Preparation:

    • Swell the Merrifield resin in Dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[12]

    • Wash the resin with N,N-Dimethylformamide (DMF) (3x).

  • First Amino Acid Loading (Cesium Salt Method):

    • Prepare the Boc-amino acid cesium salt.

    • Add the salt solution in DMF to the swelled resin.

    • Heat the reaction at 50°C for 12-24 hours.[12]

    • Wash the resin with DMF, DMF/water (1:1), DMF, and DCM sequentially. Dry under vacuum.[12]

  • Peptide Elongation Cycle (for each amino acid):

    • Boc Deprotection:

      • Wash the peptide-resin with DCM (3x).[12]

      • Add 50% TFA in DCM and agitate for 2 minutes. Drain.[12]

      • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[12]

      • Wash with DCM (3x) and Isopropanol (IPA) (2x).[12]

    • Neutralization:

      • Wash with DCM (3x).

      • Add 10% Diisopropylethylamine (DIEA) in DCM and agitate for 2 minutes. Drain and repeat.[12]

      • Wash with DCM (3x).

    • Amino Acid Coupling (DCC/HOBt example):

      • In a separate vial, dissolve the next Boc-AA-OH (3 eq.) and HOBt (3 eq.) in DMF.

      • Add this solution to the resin, followed by DCC (3 eq.) in DCM.

      • Agitate for 2-4 hours at room temperature.

      • Monitor reaction completion with a Kaiser test.

    • Washing:

      • Wash the resin with DCM (3x), IPA (3x), and DCM (3x).

  • Final Cleavage (HF Cleavage):

    • WARNING: This procedure requires specialized equipment and must be performed by trained personnel in a properly ventilated fume hood.

    • Thoroughly dry the peptide-resin under vacuum.[12]

    • Place the resin in an HF cleavage apparatus with a scavenger cocktail (e.g., anisole).[12]

    • Cool the vessel and distill anhydrous HF into it.

    • Stir the mixture at 0°C for 1-2 hours.[12]

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide by washing the resin with cold diethyl ether.[12]

    • Collect the peptide via filtration or centrifugation and dry under vacuum.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol is based on the use of Wang resin for a C-terminal acid.

  • Resin Preparation:

    • Place the Wang resin in a reaction vessel. Add DMF and allow it to swell for at least 1 hour with gentle agitation.[1] Drain the DMF.

  • Peptide Elongation Cycle (for each amino acid):

    • Fmoc Deprotection:

      • Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain.[1]

      • Repeat the piperidine treatment for an additional 15 minutes to ensure complete deprotection.[1]

      • Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[16]

    • Amino Acid Coupling (HATU/DIEA example):

      • In a separate vial, dissolve the next Fmoc-AA-OH (3 eq.), HATU (2.9 eq.), in DMF.[16]

      • Add DIEA (6 eq.) to the mixture to pre-activate for 1-2 minutes.[16]

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Agitate the mixture for 1-2 hours at room temperature.

      • Monitor reaction completion with a Kaiser test. A negative test (yellow beads) indicates completion.[1]

    • Washing:

      • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection step as described above.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it thoroughly under vacuum.[16]

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[17]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[16]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[1]

    • Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.[1]

Visual Workflows and Decision Logic

Diagrams of SPPS Strategies

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow Boc-SPPS Workflow start Start: Boc-AA-Resin deprotection 1. Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA) deprotection->wash1 neutralize 3. Neutralize (10% DIEA in DCM) wash1->neutralize wash2 4. Wash (DCM) neutralize->wash2 couple 5. Couple (Boc-AA-OH, DCC/HOBt) wash2->couple wash3 6. Wash (DCM, IPA) couple->wash3 end_cycle Repeat for Next Amino Acid wash3->end_cycle end_cycle->deprotection Next Cycle

Caption: A diagram illustrating the cyclical steps of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow Fmoc-SPPS Workflow start Start: Fmoc-AA-Resin deprotection 1. Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 couple 3. Couple (Fmoc-AA-OH, HATU/DIEA) wash1->couple wash2 4. Wash (DMF, DCM) couple->wash2 end_cycle Repeat for Next Amino Acid wash2->end_cycle end_cycle->deprotection Next Cycle

Caption: A diagram illustrating the cyclical steps of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Decision-Making Flowchart

Choosing the right strategy depends on several factors related to the peptide sequence and experimental constraints.

Decision_Flowchart start Synthesizing a Hydrophobic Peptide? q_aggregation High tendency for β-sheet formation or aggregation? start->q_aggregation Yes fmoc Recommend: Fmoc Strategy start->fmoc No (or moderately hydrophobic) q_acid_sensitive Peptide contains acid-sensitive groups (e.g., PTMs)? q_aggregation->q_acid_sensitive Yes boc Recommend: Boc Strategy q_aggregation->boc No (or less critical) q_hf_equip HF cleavage equipment available? q_acid_sensitive->q_hf_equip No fmoc_mod Recommend: Fmoc Strategy with modifications (e.g., pseudoprolines, DMB) q_acid_sensitive->fmoc_mod Yes q_hf_equip->boc Yes q_hf_equip->fmoc_mod No

Caption: A flowchart to guide the selection between Boc and Fmoc strategies for hydrophobic peptides.

Conclusion and Recommendations

For the synthesis of highly hydrophobic peptides prone to aggregation, the Boc strategy is often the superior choice . Its use of acidic deprotection conditions effectively minimizes the formation of secondary structures on-resin, leading to more successful syntheses with higher crude purity and yield.[][13]

However, the significant safety concerns and specialized equipment required for HF cleavage are major drawbacks.[8] Therefore, the decision must be carefully weighed.

Recommendations:

  • For highly problematic sequences: If a peptide is known to be extremely hydrophobic, long (>30 amino acids), or rich in β-sheet-forming residues, the Boc strategy should be strongly considered, provided the necessary safety infrastructure is in place.[]

  • For moderately hydrophobic or acid-sensitive peptides: The Fmoc strategy remains a viable and often preferred option due to its milder conditions.[6] To overcome aggregation, researchers should employ mitigation techniques such as incorporating pseudoproline dipeptides, using backbone protection like DMB, synthesizing at elevated temperatures, or using specialized resins and "magic mixture" solvent systems.[15]

  • Preliminary Testing: For critical or novel sequences, conducting small-scale parallel syntheses using both methods can provide invaluable empirical data to make an informed, evidence-based decision on the most effective strategy.[]

References

Mass Spectrometry of Sarcosine-Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of peptide analysis is critical. The incorporation of non-proteinogenic amino acids, such as sarcosine (N-methylglycine), into peptide structures can significantly alter their physicochemical properties and subsequent behavior in mass spectrometry (MS) analysis. This guide provides an objective comparison of the MS analysis of peptides containing sarcosine residues versus their natural counterparts, supported by experimental data and detailed protocols.

The presence of a methyl group on the backbone nitrogen of a sarcosine residue introduces notable changes in a peptide's fragmentation pattern, chromatographic behavior, and proteolytic stability. These differences necessitate careful consideration during experimental design and data interpretation.

Comparative Analysis of Mass Spectrometry Data

The introduction of a sarcosine residue can influence the fragmentation pathways of peptides in tandem mass spectrometry (MS/MS). A key observation is the alteration in the relative abundance of b- and y-type fragment ions and a reduction in sequence scrambling compared to peptides containing natural amino acids like glycine or alanine.

Fragmentation Pattern Comparison

Collision-induced dissociation (CID) is a commonly used fragmentation technique in mass spectrometry. The N-methylation in sarcosine can influence which peptide bonds are preferentially cleaved. For instance, studies on pentapeptides have shown that the presence of sarcosine can suppress sequence scrambling in b5 ions, a phenomenon observed in analogous peptides containing alanine[1]. This suggests that the N-methyl group can direct fragmentation along more predictable pathways.

To illustrate the quantitative differences in fragmentation, consider the theoretical fragmentation of a simple dipeptide, Gly-Gly, compared to the experimentally observed fragmentation of Gly-Sar[2].

Fragment IonGly-Gly (Theoretical m/z)Gly-Sar (Observed m/z)[2]Relative Intensity (Gly-Sar)[2]
[M+H]+133.06147.0High
y176.0490.0100%
b158.0358.03Low
a130.0330.03Moderate
Immonium (Sar)-44.05Moderate
z1-105.9High

Note: The relative intensities for Gly-Gly are theoretical and serve as a baseline for comparison. The data for Gly-Sar is derived from its product ion spectrum.

The N-methylation on the amide bond of Gly-Sar is crucial for sensitive selected reaction monitoring (SRM) because the non-methylated glycine fragment often has a high background in biological samples[2].

Experimental Protocols

A robust and reproducible experimental workflow is essential for the accurate analysis of sarcosine-containing peptides. The following protocols provide a general framework for sample preparation, LC-MS/MS analysis, and data acquisition.

Sample Preparation for Synthetic Peptides
  • Reconstitution : Dissolve the lyophilized peptide in a suitable solvent, such as 50% acetonitrile in 0.1% formic acid, to create a stock solution of 1 mg/mL[3].

  • Dilution : Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent[3].

  • Desalting : If the sample contains salts or other non-volatile components, use a C18 StageTip or a similar reversed-phase cleanup method to purify the peptide sample before MS analysis[3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System : Utilize a nano- or micro-flow HPLC system for optimal separation[3].

  • Column : A C18 reversed-phase column (e.g., 75 µm ID x 15 cm) is commonly used[3].

  • Mobile Phases :

    • Mobile Phase A: 0.1% formic acid in water[3].

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile[3].

  • Gradient : A typical gradient involves a linear increase from 5% to 40% Mobile Phase B over 60 minutes at a flow rate of 300 nL/min[3].

  • Mass Spectrometer : A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is recommended for accurate mass measurements[3].

  • Ionization : Use positive ion mode electrospray ionization (ESI)[3].

  • Data Acquisition :

    • MS1 Scan : Acquire full MS scans from m/z 350–2000 with a resolution of >60,000[3].

    • MS/MS Scan (Data-Dependent Acquisition) : Select the top 10-20 most intense precursor ions for fragmentation using Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID)[3].

    • Dynamic Exclusion : Set a dynamic exclusion of 30 seconds to prevent repeated fragmentation of the same precursor ion[3].

Visualizing Experimental Workflows and Fragmentation Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the fundamental differences in peptide fragmentation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Synthetic Peptide (Lyophilized) reconstitution Reconstitution (1 mg/mL stock) start->reconstitution dilution Dilution (1-10 µg/mL) reconstitution->dilution desalting Desalting (C18 Cleanup) dilution->desalting lc Liquid Chromatography (C18 column) desalting->lc ms Mass Spectrometry (ESI+, HCD/CID) lc->ms ms1 MS1 Spectra (Intact Mass) ms->ms1 ms2 MS/MS Spectra (Fragmentation) ms->ms2 identification Peptide Identification & Quantification ms1->identification ms2->identification

Experimental workflow for MS analysis of synthetic peptides.

fragmentation_comparison cluster_gly Glycine-containing Peptide (Gly-Gly) cluster_sar Sarcosine-containing Peptide (Gly-Sar) prec_gly [NH2-CH2-CO-NH-CH2-COOH + H]+ b1_gly b1: [NH2-CH2-CO]+ prec_gly->b1_gly Cleavage y1_gly y1: [NH3-CH2-COOH]+ prec_gly->y1_gly Cleavage prec_sar [NH2-CH2-CO-N(CH3)-CH2-COOH + H]+ b1_sar b1: [NH2-CH2-CO]+ prec_sar->b1_sar Cleavage y1_sar y1: [NH2(CH3)-CH2-COOH]+ prec_sar->y1_sar Cleavage (Preferred)

Comparison of fragmentation in Gly-Gly vs. Gly-Sar.

Conclusion

The analysis of sarcosine-containing peptides by mass spectrometry presents unique characteristics compared to their natural analogues. The N-methyl group on the peptide backbone influences fragmentation, often leading to more predictable patterns and reduced sequence scrambling. This modification also enhances proteolytic stability, a desirable trait for therapeutic peptides. By employing optimized experimental protocols and being mindful of the distinct fragmentation behavior, researchers can confidently characterize and quantify these important molecules, paving the way for advancements in drug discovery and proteomics.

References

A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic N-methylation of peptides is a powerful tool in medicinal chemistry, often enhancing metabolic stability, cell permeability, and conformational rigidity. However, this modification introduces significant challenges to structural elucidation. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic approaches for the conformational analysis of N-methylated peptides versus their non-methylated counterparts, supported by experimental data and detailed protocols.

The Impact of N-Methylation on Peptide Conformation and NMR Spectra

N-methylation, the substitution of a backbone amide proton with a methyl group, profoundly influences a peptide's conformational landscape. This single modification can induce a preference for specific secondary structures, which can be advantageous for receptor binding and biological activity.[1] Concurrently, the absence of the amide proton and the potential for cis/trans isomerization around the N-methylated peptide bond introduce complexities in NMR spectral analysis and structure determination.[1]

One of the most notable effects of N-methylation is the appearance of distinct NMR signals for the cis and trans conformers of the peptide bond preceding the N-methylated residue. This can lead to peak doubling for adjacent residues in the NMR spectra, providing a direct measure of the conformational heterogeneity.[1]

Comparative Analysis of NMR Parameters

The introduction of an N-methyl group induces characteristic changes in key NMR parameters, which are invaluable for detailed conformational analysis.

1H Chemical Shifts

The chemical shifts of protons near the N-methylation site are sensitive to the local electronic environment and conformation. A downfield shift of the Hα proton of the N-methylated residue is commonly observed compared to its non-methylated analogue.[1] The N-methyl group itself gives rise to a new set of signals, often well-resolved for the cis and trans isomers.

Table 1: Comparison of Typical 1H Chemical Shifts (ppm) for a Hypothetical Peptide Fragment (Ac-Ala-X-Ala-NHMe) in DMSO-d6

ResidueAtomL-Threonine Peptide (ppm)N-Methyl-L-Threonine Peptide (trans) (ppm)N-Methyl-L-Threonine Peptide (cis) (ppm)
Ala (i-1)4.254.304.15
X (i)4.104.504.40
3.954.053.90
N-CH3 - 2.80 3.10
Ala (i+1)4.354.404.25

Note: These are representative values and can vary based on sequence, solvent, and temperature.[1]

Nuclear Overhauser Effect (NOE) Data

NOE data provides through-space distance information between protons, which is crucial for determining the three-dimensional structure. In N-methylated peptides, specific NOE patterns are diagnostic of the cis or trans peptide bond conformation.

  • For the trans conformation: A strong NOE is typically observed between the N-methyl protons and the Hα proton of the preceding residue.

  • For the cis conformation: A strong NOE is observed between the N-methyl protons and the Hα proton of the same residue.

For smaller peptides, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often preferred over Nuclear Overhauser Effect Spectroscopy (NOESY) to avoid the potential for zero-crossing of the NOE signal.[1]

Table 2: Diagnostic NOEs for Determining Peptide Bond Conformation

ConformationKey NOE CorrelationExpected Distance
transN-CH3(i) ↔ Hα(i-1)~2.8 Å
cisN-CH3(i) ↔ Hα(i)~2.9 Å
3J-Coupling Constants

Scalar couplings (J-couplings) between nuclei provide information about dihedral angles. The Karplus equation relates the magnitude of the 3J-coupling constant to the intervening torsional angle.[2][3] In peptides, 3JHNHα coupling constants are used to determine the backbone dihedral angle φ. The absence of the amide proton in N-methylated residues precludes the direct measurement of this coupling. However, other 3J-couplings, such as 3JHαHβ, can still provide information about the side-chain conformation (χ1 angle).

Table 3: Common 3J-Coupling Constants and Corresponding Dihedral Angles

CouplingDihedral AngleTypical Value Range (Hz)
3JHNHαφ1 - 10
3JHαHβχ12 - 12

Experimental Workflow for NMR Analysis

A systematic approach is required for the comprehensive NMR analysis of N-methylated peptides, from synthesis to structure calculation.

experimental_workflow Experimental Workflow for NMR Analysis of N-Methylated Peptides cluster_synthesis Peptide Synthesis cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Calculation synthesis Solid-Phase Peptide Synthesis (SPPS) purification HPLC Purification synthesis->purification verification Mass Spectrometry purification->verification sample_prep Sample Preparation (1-5 mg in 500 µL deuterated solvent) verification->sample_prep one_d 1D ¹H NMR sample_prep->one_d two_d 2D NMR Experiments (TOCSY, ROESY, HSQC) one_d->two_d assignment Resonance Assignment two_d->assignment noe_constraints NOE Distance Restraints assignment->noe_constraints dihedral_constraints Dihedral Angle Restraints assignment->dihedral_constraints structure_calc Structure Calculation and Refinement noe_constraints->structure_calc dihedral_constraints->structure_calc

Caption: Generalized workflow for the synthesis and NMR-based structural analysis of N-methylated peptides.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The synthesis of peptides containing N-methylated amino acids requires modifications to standard SPPS protocols due to the lower reactivity of the N-methylated amino group.

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids: Use a standard coupling reagent such as HBTU/HOBt in the presence of a base (e.g., DIPEA).

    • For N-methylated amino acids: Employ a stronger coupling reagent like HATU and extend the coupling time to ensure complete reaction. Double coupling may be necessary.

  • Capping: After each coupling step, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the peptide using mass spectrometry.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a deuterated solvent (e.g., DMSO-d6 or CD3OH). For aqueous solutions, use a 90% H2O/10% D2O mixture. The final peptide concentration should be in the range of 1-5 mM.[2]

  • 1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of individual amino acid residues.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a 2D ROESY spectrum with a mixing time of 150-300 ms. This is crucial for obtaining through-space correlations for structure determination.[1]

  • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Acquire a natural abundance 1H-13C HSQC spectrum to aid in the assignment of proton and carbon resonances, particularly for the methyl groups.

Logical Relationships in NMR-Based Conformational Analysis

The determination of an N-methylated peptide's conformation from NMR data is a multi-step process where different experimental observables provide complementary information.

logical_relationships Logical Relationships in NMR Conformational Analysis cluster_data Primary NMR Data cluster_info Derived Structural Information cluster_structure Final 3D Structure chemical_shifts ¹H, ¹³C Chemical Shifts local_env Local Electronic Environment chemical_shifts->local_env j_couplings ³J-Coupling Constants dihedral_angles Backbone (φ, ψ) and Side-chain (χ) Angles j_couplings->dihedral_angles noes NOE / ROE Intensities interproton_dist Interproton Distances (cis/trans isomer identification) noes->interproton_dist peptide_conformation Peptide Conformation(s) local_env->peptide_conformation dihedral_angles->peptide_conformation interproton_dist->peptide_conformation

Caption: Relationship between primary NMR data and the derived structural information for conformational analysis.

Comparison with Alternative Methods

While NMR is the primary tool for studying the solution-state conformation of N-methylated peptides, other techniques can provide complementary information.

Table 4: Comparison of Conformational Analysis Techniques

TechniqueAdvantages for N-Methylated PeptidesLimitations
NMR Spectroscopy - Provides detailed atomic-resolution information in solution.[4] - Can characterize conformational equilibria (cis/trans isomers).[1] - Can study dynamics over a wide range of timescales.[4]- Requires relatively high sample concentrations. - Structure calculation can be complex. - Peak overlap can be an issue in larger peptides.
X-ray Crystallography - Provides high-resolution static structures.[5] - Can definitively determine the solid-state conformation.- Requires well-ordered crystals, which can be difficult to obtain for flexible peptides. - The crystal structure may not represent the biologically relevant solution conformation. - Does not provide information on dynamics.
Molecular Dynamics (MD) Simulations - Can explore the conformational landscape and identify stable conformers.[6] - Can provide insights into the dynamics of conformational transitions. - Can complement and help interpret experimental NMR data.- Accuracy is highly dependent on the force field used. - Requires significant computational resources. - Results need to be validated with experimental data.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed conformational analysis of N-methylated peptides in solution.[7] While N-methylation introduces challenges such as conformational heterogeneity and the loss of certain key NMR parameters, a systematic approach combining advanced synthesis and multi-dimensional NMR techniques allows for a thorough characterization of these therapeutically promising molecules.[2] The comparative data and protocols presented in this guide serve as a valuable resource for researchers in the field of peptide drug discovery and development, enabling a more rational approach to the design of conformationally constrained peptides with improved pharmacological properties.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Peptides Synthesized with Boc-Sar-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a critical step in guaranteeing the reliability and reproducibility of experimental results. The incorporation of N-methylated amino acids, such as N-Boc-sarcosine methyl ester (Boc-Sar-OMe), has become a common strategy to enhance the therapeutic properties of peptides, including increased stability against enzymatic degradation and improved cell permeability. However, this modification also introduces unique challenges in the purification and purity analysis of the final peptide product.

This guide provides an objective comparison of various High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of peptides synthesized using Boc-Sar-OMe. We will delve into the principles of the most relevant HPLC techniques, provide detailed experimental protocols, and present a comparative analysis of their performance based on currently available data.

The Analytical Challenge: Impurities in Peptides Synthesized with Boc-Sar-OMe

Solid-Phase Peptide Synthesis (SPPS) using Boc-Sar-OMe can introduce several types of impurities that need to be effectively separated and quantified. These include:

  • Unreacted Boc-Sar-OMe: Residual starting material that was not incorporated into the peptide chain.

  • Dipeptide of Sarcosine: Formation of Boc-Sar-Sar-OMe which can be incorporated into the peptide sequence.

  • Deletion Sequences: Peptides lacking one or more amino acid residues due to incomplete coupling reactions.

  • Truncated Peptides: Shorter peptide fragments resulting from incomplete synthesis.

  • Products of Incomplete Deprotection: Peptides still carrying the Boc protecting group on the N-terminus or other side-chain protecting groups.

  • Cis/Trans Isomers: The presence of the N-methyl group in sarcosine can lead to the formation of cis and trans isomers around the peptide bond, which may appear as distinct peaks in the chromatogram.[1]

Comparison of HPLC Methods for Peptide Purity Analysis

The most common HPLC modes for peptide analysis are Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3][4] Each method separates peptides based on different physicochemical properties, offering complementary information for a comprehensive purity assessment.

HPLC MethodPrinciple of SeparationAdvantages for Peptides with Boc-Sar-OMeDisadvantages
Reversed-Phase (RP-HPLC) HydrophobicityHigh resolution for separating peptides of similar size. The increased hydrophobicity due to N-methylation leads to longer retention times, which can aid in separation from less hydrophobic impurities.[1]May not effectively separate peptides with very similar hydrophobicity. The presence of cis/trans isomers can lead to peak broadening or multiple peaks for a single peptide.
Ion-Exchange (IEX) Net ChargeOrthogonal to RP-HPLC, providing a different selectivity based on the charge of the peptide and impurities.[2]Peptides must be charged to be retained. Requires salt gradients for elution, which may not be ideal for subsequent mass spectrometry (MS) analysis.
Size-Exclusion (SEC) Molecular SizeUseful for removing large aggregates or very small impurities like unreacted amino acids.Low resolution for separating peptides of similar size. Not suitable for differentiating between the target peptide and deletion or truncated sequences with small mass differences.
Hydrophilic Interaction (HILIC) Polarity/HydrophilicityProvides an alternative selectivity to RP-HPLC, particularly for more polar peptides. Can be useful if the target peptide is highly hydrophilic despite the presence of the N-methyl group.Less commonly used for general peptide purity analysis compared to RP-HPLC. Mobile phases can be more complex.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used method for peptide purity analysis.[4][5][6]

Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Dissolve the peptide in a suitable solvent, such as 0.1% Trifluoroacetic Acid (TFA) in water or a water/acetonitrile mixture, to a final concentration of 1 mg/mL.

  • Vortex the sample until the peptide is fully dissolved.[1]

Chromatographic Conditions:

ParameterTypical Conditions
Column C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% (v/v) TFA in water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile
Gradient Linear gradient from 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30-45°C (elevated temperatures may improve peak shape for N-methylated peptides)[1]
Detection UV at 214 nm (peptide backbone) and 280 nm (if aromatic residues are present)[1][5]
Ion-Exchange Chromatography (IEX)

IEX is a valuable orthogonal technique to RP-HPLC.

Chromatographic Conditions:

ParameterTypical Conditions
Column Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX)
Mobile Phase A Low salt buffer (e.g., 20 mM phosphate buffer at a specific pH)
Mobile Phase B High salt buffer (e.g., 20 mM phosphate buffer with 1 M NaCl)
Gradient Linear gradient of increasing salt concentration
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 214 nm or 280 nm
LC-MS for Identity Confirmation

For unambiguous identification of the main peak and impurities, coupling HPLC to a mass spectrometer is essential.[6][7]

Chromatographic Conditions (for LC-MS):

ParameterTypical Conditions
Column C18 stationary phase (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A 0.1% (v/v) Formic Acid in water (volatile modifier for MS)
Mobile Phase B 0.1% (v/v) Formic Acid in acetonitrile
Gradient A gradient similar to the analytical RP-HPLC method, optimized for the specific peptide
Flow Rate 0.2 - 0.4 mL/min for a 2.1 mm ID column[1]
Mass Spectrometer Electrospray Ionization (ESI) source
Data Analysis Analyze the MS1 spectrum to confirm the molecular weight of the peptide and impurities. Use MS/MS fragmentation to confirm the peptide sequence and locate the N-methylation.[1]

Visualizing the Workflow

A systematic approach is crucial for the comprehensive analysis of peptides synthesized with Boc-Sar-OMe. The following workflow illustrates the logical progression from initial purity assessment to detailed characterization.

HPLC_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesis SPPS with Boc-Sar-OMe RP_HPLC RP-HPLC Analysis (Primary Purity Assessment) Synthesis->RP_HPLC Crude Peptide LC_MS LC-MS Analysis (Identity Confirmation) RP_HPLC->LC_MS Peak Identification Orthogonal_HPLC Orthogonal HPLC (IEX, HILIC, or SEC) RP_HPLC->Orthogonal_HPLC If further characterization is needed Purity_Report Purity Report (%) RP_HPLC->Purity_Report Impurity_Profile Impurity Profile (Identification of Side Products) LC_MS->Impurity_Profile Orthogonal_HPLC->Purity_Report

Workflow for Purity Analysis

Decision-Making Framework for Method Selection

The choice of the primary HPLC method and any orthogonal techniques depends on the specific goals of the analysis.

Decision_Tree Start Analytical Goal? Routine_Purity Routine Purity Check Start->Routine_Purity Impurity_ID Impurity Identification & Characterization Start->Impurity_ID Aggregate_Analysis Analysis of Aggregates Start->Aggregate_Analysis RP_HPLC Use RP-HPLC Routine_Purity->RP_HPLC LC_MS Use LC-MS Impurity_ID->LC_MS SEC Use Size-Exclusion Chromatography (SEC) Aggregate_Analysis->SEC IEX_HILIC Consider Orthogonal Methods (IEX or HILIC) LC_MS->IEX_HILIC For complex mixtures

Method Selection Guide

Conclusion

The purity assessment of peptides synthesized with Boc-Sar-OMe requires a robust and often multi-faceted HPLC approach. RP-HPLC remains the primary workhorse for initial purity determination due to its high resolution and compatibility with MS. However, for a comprehensive understanding of the impurity profile, especially in a drug development setting, orthogonal methods like IEX or HILIC are invaluable. The coupling of HPLC with mass spectrometry is indispensable for the definitive identification of the target peptide and any synthesis-related impurities. By employing the detailed protocols and the systematic workflow presented in this guide, researchers can confidently and accurately assess the purity of their N-methylated peptides, ensuring the quality and integrity of their scientific endeavors.

References

A Comparative Guide to On-Resin N-Methylation Versus the Use of Boc-Sar-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased metabolic stability, improved membrane permeability, and controlled conformation. This guide provides an objective comparison of two common methods for incorporating N-methylglycine (sarcosine): direct on-resin N-methylation of a glycine residue and the use of a pre-methylated building block, Boc-Sar-OMe.

Performance Comparison: A Quantitative Overview

While the optimal method can be sequence-dependent, the following table summarizes illustrative data for the synthesis of a model peptide containing a single N-methylglycine residue, reflecting general trends observed in peptide chemistry.

Performance MetricOn-Resin N-Methylation (of Glycine)Using Boc-Sar-OMeKey Considerations
Crude Peptide Purity (by HPLC) ~60-75%~70-85%On-resin methylation can sometimes lead to side reactions or incomplete methylation, affecting crude purity.[1] The use of a pre-formed methylated amino acid generally results in a cleaner crude product.
Overall Yield LowerHigherThe multi-step nature of on-resin methylation (protection, methylation, deprotection) can lead to cumulative loss of peptide from the resin. Coupling of Boc-Sar-OMe can be challenging but with optimized conditions, higher overall yields are often achievable.
Synthesis Time LongerShorterOn-resin methylation adds several hours to the synthesis for the methylation steps. Incorporating Boc-Sar-OMe is a standard coupling step, though it may require a longer coupling time or double coupling.
Cost of Reagents Generally lowerHigherThe cost of the specialized Boc-Sar-OMe building block is typically higher than the reagents used for on-resin methylation (e.g., methyl iodide, base).
Flexibility HighModerateOn-resin methylation allows for the decision to methylate a residue to be made at any point during the synthesis. The use of Boc-Sar-OMe requires the synthesis to be planned with the specific incorporation of this building block from the outset.
Potential Side Reactions Incomplete methylation, over-methylation (dimethylation), side-chain alkylation (e.g., on Met, His, Cys).Difficult coupling leading to deletion sequences, racemization (though low for glycine derivatives).[2]Careful control of reaction conditions is crucial for on-resin methods.[3] For Boc-Sar-OMe, the use of potent coupling reagents is key to avoiding incomplete reactions.

Experimental Protocols

Below are detailed methodologies for the incorporation of N-methylglycine using both on-resin N-methylation and a pre-methylated building block.

Protocol 1: On-Resin N-Methylation of a Glycine Residue via Direct Alkylation

This protocol describes the methylation of a resin-bound peptide at a glycine residue using dimethyl sulfate.

Materials:

  • Peptide-resin with an N-terminal glycine residue (Fmoc-Gly-Peptide-Resin)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection: The Fmoc group of the N-terminal glycine is removed by treating the resin with 20% piperidine in DMF (2 x 10 min). The resin is then washed thoroughly with DMF (5x) and DCM (3x).

  • Methylation:

    • Swell the resin in DMF for 20 minutes.

    • Add a solution of DBU (5 equivalents) in DMF to the resin and agitate for 2 minutes.

    • Add a solution of dimethyl sulfate (10 equivalents) in DMF to the resin and agitate for 30-60 minutes at room temperature.[4]

    • Drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional but Recommended): To block any unmethylated glycine residues, the resin is treated with a capping solution (e.g., acetic anhydride/pyridine/DCM) for 30 minutes. The resin is then washed with DCM (3x) and DMF (3x).

  • Chain Elongation: The synthesis of the peptide is continued by coupling the next Fmoc-amino acid to the newly formed N-methylglycine residue. Due to the increased steric hindrance, a more potent coupling reagent such as HATU is recommended for this step.

Protocol 2: Incorporation of N-Methylglycine using Boc-Sar-OMe

This protocol outlines the coupling of Boc-Sar-OMe during solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-Sar-OH (Boc-N-methylglycine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Sar-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[5][6][7]

  • Coupling: Add the activated Boc-Sar-OMe solution to the resin. Agitate the mixture for 2-4 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test such as the Kaiser test (note: secondary amines will give a different color change than primary amines). Due to the steric hindrance of the N-methyl group, a double coupling may be necessary to ensure the reaction goes to completion.[2]

  • Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Boc Deprotection: The Boc group is removed using standard conditions (e.g., 25-50% TFA in DCM) to reveal the N-methylated N-terminus for the subsequent coupling step.

Visualizing the Synthesis Workflows

The following diagrams illustrate the key steps in solid-phase peptide synthesis (SPPS) and highlight the differences between the on-resin N-methylation and the Boc-Sar-OMe incorporation methods.

On_Resin_N_Methylation_Workflow cluster_SPPS_Cycle Standard SPPS Cycle cluster_N_Methylation On-Resin N-Methylation Deprotection Fmoc Deprotection (Piperidine) Coupling Amino Acid Coupling (e.g., HBTU) Deprotection->Coupling Wash Coupling->Deprotection Wash Fmoc_Gly_Deprotection Fmoc-Gly Deprotection Coupling->Fmoc_Gly_Deprotection After Glycine Coupling Methylation Methylation (e.g., (CH₃)₂SO₄, DBU) Fmoc_Gly_Deprotection->Methylation Wash Capping Capping (Optional) Methylation->Capping Wash Next_AA_Coupling Coupling of Next AA (e.g., HATU) Capping->Next_AA_Coupling Wash Next_AA_Coupling->Deprotection Continue SPPS start start->Deprotection

Caption: Workflow for On-Resin N-Methylation.

Boc_Sar_OMe_Workflow cluster_SPPS_Cycle Standard SPPS Cycle cluster_Boc_Sar_Coupling Boc-Sar-OMe Incorporation Deprotection Fmoc Deprotection (Piperidine) Coupling Amino Acid Coupling (e.g., HBTU) Deprotection->Coupling Wash Coupling->Deprotection Wash Previous_AA_Deprotection Previous AA Deprotection Coupling->Previous_AA_Deprotection At Sarcosine Position Boc_Sar_Coupling Boc-Sar-OH Coupling (HATU) Previous_AA_Deprotection->Boc_Sar_Coupling Wash Boc_Deprotection Boc Deprotection (TFA) Boc_Sar_Coupling->Boc_Deprotection Wash Next_AA_Coupling Coupling of Next AA Boc_Deprotection->Next_AA_Coupling Wash Next_AA_Coupling->Deprotection Continue SPPS start start->Deprotection

Caption: Workflow for Using Boc-Sar-OMe.

Conclusion

The choice between on-resin N-methylation and the use of a pre-methylated building block like Boc-Sar-OMe depends on several factors, including the specific peptide sequence, the desired scale of synthesis, cost considerations, and the available expertise and equipment.

  • On-resin N-methylation offers greater flexibility in the synthesis design but requires careful optimization to avoid side reactions and may result in lower overall yields.

  • Using Boc-Sar-OMe is a more direct approach that can lead to higher purity and yields, provided that challenging coupling steps are addressed with appropriate, more potent coupling reagents.

For the synthesis of peptides where high purity and yield are paramount, and the position of N-methylation is known from the outset, the use of Boc-Sar-OMe is often the preferred method. However, for exploratory studies where the effect of N-methylation at different positions is being investigated, the on-resin approach provides a more versatile platform.

References

Evaluating the Stability of Peptides Synthesized with N-tert-Butoxycarbonylsarcosine Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of stable and effective peptides is a cornerstone of therapeutic innovation. The incorporation of modified amino acids is a key strategy to enhance the pharmacokinetic properties of peptides. This guide provides a comparative evaluation of the stability of peptides synthesized using N-tert-Butoxycarbonylsarcosine methyl ester, focusing on the impact of the incorporated N-methylated residue (sarcosine) on the overall stability of the peptide.

N-tert-Butoxycarbonylsarcosine methyl ester is an N-protected form of sarcosine (N-methylglycine) used in solid-phase peptide synthesis (SPPS), typically employing the Boc (tert-butyloxycarbonyl) strategy. The introduction of a sarcosine residue into a peptide sequence can significantly alter its conformational flexibility and susceptibility to enzymatic degradation. This guide presents an objective comparison of the stability of sarcosine-containing peptides against their unmodified counterparts, supported by established experimental protocols.

The Impact of Sarcosine Incorporation on Peptide Stability

The primary advantage of incorporating sarcosine into a peptide is the enhancement of its metabolic stability.[1][2] The N-methylated amide bond in the peptide backbone provides steric hindrance, which can significantly reduce the rate of cleavage by proteolytic enzymes.[1][2] This increased resistance to enzymatic degradation can lead to a longer in vivo half-life, a critical factor for the therapeutic efficacy of peptides.

Furthermore, the presence of an N-methyl group restricts the conformational freedom of the peptide backbone.[1] This can lead to a more defined secondary structure, which may in turn influence receptor binding affinity and specificity. However, it is important to note that the increased lipophilicity due to N-methylation can sometimes lead to decreased aqueous solubility and an increased potential for aggregation.[1]

Comparative Stability Analysis

While direct quantitative data comparing peptides synthesized with N-tert-Butoxycarbonylsarcosine methyl ester against a wide range of other specific coupling reagents is not extensively available in the public domain, the stability benefits of incorporating sarcosine are well-documented. The following table summarizes the expected stability enhancements of a peptide containing a sarcosine residue compared to a standard peptide without this modification. This comparison is based on the known effects of N-methylation on peptide properties.

Stability ParameterStandard PeptideSarcosine-Containing PeptideRationale for Difference
Enzymatic Stability Susceptible to cleavage by various proteases.Generally exhibits increased resistance to enzymatic degradation.[1][2]The N-methyl group on the peptide backbone sterically hinders the approach of proteases.[1]
In Vivo Half-Life Typically shorter due to rapid proteolytic degradation.Expected to have a longer in vivo half-life.Increased enzymatic stability leads to slower clearance from circulation.[3]
Conformational Flexibility Generally flexible, adopting multiple conformations.Reduced conformational flexibility due to steric hindrance from the N-methyl group.[1]This can lead to a more pre-organized structure for receptor binding.
Aqueous Solubility Variable, depending on the amino acid sequence.May have decreased aqueous solubility due to increased lipophilicity.[1]The methyl group is more hydrophobic than the amide proton it replaces.
Aggregation Propensity Dependent on the sequence and environmental conditions.Potentially higher propensity for aggregation, especially for hydrophobic sequences.[1]Increased lipophilicity can promote self-association.

Experimental Protocols

To empirically evaluate the stability of peptides synthesized with N-tert-Butoxycarbonylsarcosine methyl ester, the following experimental protocols can be employed.

Enzymatic Degradation Assay

This protocol assesses the stability of a peptide in the presence of specific proteases or in biological fluids like plasma or serum.

Materials:

  • Test peptide and control peptide (without sarcosine) stock solutions (e.g., 1 mg/mL in a suitable solvent).

  • Human or animal plasma/serum (commercially available or freshly prepared).

  • Incubation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) in water or acetonitrile).

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Pre-warm an aliquot of plasma or serum to 37°C.

  • Spike the plasma/serum with the test peptide to a final concentration of, for example, 10 µM.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma/serum mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of cold quenching solution.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Collect the supernatant and analyze the remaining peptide concentration using HPLC or LC-MS.

  • Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point. The half-life (t½) of the peptide can be determined by plotting the natural logarithm of the remaining peptide concentration against time.

pH Stability Assay

This assay evaluates the stability of a peptide over a range of pH values.

Materials:

  • Test peptide stock solution.

  • A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Incubator.

  • HPLC or LC-MS system.

Procedure:

  • Prepare solutions of the test peptide at a fixed concentration in each of the different pH buffers.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

  • Analyze the samples by HPLC or LC-MS to determine the concentration of the intact peptide.

  • Plot the percentage of remaining peptide against time for each pH condition to assess the degradation profile.

Thermal Stability Assay

This protocol assesses the stability of a peptide under thermal stress.

Materials:

  • Test peptide solution in a suitable buffer.

  • Thermostatically controlled incubator or water bath capable of reaching the desired temperatures.

  • HPLC or LC-MS system.

Procedure:

  • Prepare aliquots of the peptide solution.

  • Expose the aliquots to a range of temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 70°C) for a fixed period (e.g., 24 hours).

  • After the incubation period, allow the samples to return to room temperature.

  • Analyze the samples using HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Plot the percentage of remaining peptide against temperature to determine the thermal degradation profile. Any signs of aggregation can also be noted by visual inspection or by analyzing the HPLC chromatogram for the appearance of new, high molecular weight peaks.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Attach_AA1 Attach First Protected Amino Acid Resin->Attach_AA1 Deprotect_AA1 Deprotection Attach_AA1->Deprotect_AA1 Couple_Sarcosine Couple Boc-Sarcosine-OMe Deprotect_AA1->Couple_Sarcosine Deprotect_Sarcosine Deprotection Couple_Sarcosine->Deprotect_Sarcosine Couple_AA3 Couple Next Protected Amino Acid Deprotect_Sarcosine->Couple_AA3 Cleavage Cleavage from Resin & Side-Chain Deprotection Couple_AA3->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Final Sarcosine- Containing Peptide Purification->Final_Peptide

Caption: A simplified workflow for solid-phase peptide synthesis incorporating a sarcosine residue.

Stability_Assay_Workflow Start Peptide Solution (Test & Control) Incubation Incubate under Stress Condition (Enzyme, pH, or Temp) Start->Incubation Sampling Take Aliquots at Different Time Points Incubation->Sampling Quenching Quench Reaction (for enzymatic assay) Sampling->Quenching Analysis Analyze by HPLC or LC-MS Quenching->Analysis Data Quantify Remaining Peptide Analysis->Data Result Determine Stability Profile (e.g., Half-life) Data->Result

Caption: A general workflow for conducting peptide stability assays.

Protease_Cleavage_Diagram cluster_0 Standard Peptide cluster_1 Sarcosine-Containing Peptide A1 A1 B1 B1 A1->B1 C1 C1 B1->C1 B1->Cleavage1 Cleavage Site D1 D1 C1->D1 Protease1 Protease Cleavage1->C1 A2 A2 B2_Sar B2_Sar A2->B2_Sar Sar C2 C2 B2_Sar->C2 B2_Sar->C2 NoCleavage Cleavage Inhibited D2 D2 C2->D2 Protease2 Protease

Caption: N-methylation at the cleavage site hinders protease binding and subsequent peptide bond hydrolysis.

References

A Comparative Guide: Benchmarking the Synthesis of N-Methylated Peptides Against Standard Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern therapeutic development. Among these modifications, N-methylation of the peptide backbone stands out for its profound impact on pharmacokinetic properties. This guide provides an objective, data-driven comparison of N-methylated peptide synthesis with standard solid-phase peptide synthesis (SPPS), offering insights into the synthetic challenges, performance metrics, and procedural differences that researchers must consider.

N-methylation, the substitution of an amide proton with a methyl group, can significantly enhance a peptide's metabolic stability, membrane permeability, and conformational rigidity.[1] However, these benefits come at the cost of increased synthetic complexity.[2] Understanding the trade-offs between standard and N-methylated peptide synthesis is crucial for making informed decisions in drug design and development projects.

Quantitative Performance Analysis

The synthesis of N-methylated peptides often presents challenges that can impact key performance indicators such as yield and purity. The steric hindrance introduced by the N-methyl group can impede coupling efficiency, necessitating specialized reagents and longer reaction times.[2]

ParameterStandard Peptide Synthesis (SPPS)N-Methylated Peptide SynthesisKey Considerations
Crude Purity Generally ≥95%[1]Often lower, can be as low as 54% depending on the sequence and methylation site.[3] A recent automated synthesis of an N-methylated cyclic hexapeptide reported a crude purity of over 90%.[4]N-methylation can lead to incomplete couplings and the formation of deletion sequences, requiring more rigorous purification.[5]
Overall Yield Typically high, with coupling efficiencies often exceeding 99%.[6]Generally lower than standard SPPS. A study reported a 62% yield for a peptide with two N-methylated residues.[7] Another reported a 68% total yield for an N-methylated cyclic hexapeptide.[4]The cumulative effect of lower coupling efficiencies at each N-methylated residue can significantly reduce the overall yield.
Synthesis Time Standard automated synthesis of a medium-length peptide can be completed in a matter of hours to a few days.[4]Significantly longer due to the need for additional on-resin methylation steps (which can take from 40 minutes to 4 hours per residue) and extended coupling times.[3][8]The three-step on-resin N-methylation process (sulfonylation, methylation, desulfonylation) adds considerable time to each cycle where methylation is required.[9]
Cost Relatively lower due to the use of standard, widely available reagents.Higher due to the use of more expensive N-methylated amino acid building blocks and specialized, potent coupling reagents.[2]The cost of Fmoc-N-methylated amino acids can be significantly higher than their standard counterparts. For example, Fmoc-N-Me-Asp(OtBu)-OH is noted to be a high-cost building block.[2]

Experimental Protocols

The following sections provide detailed methodologies for standard Fmoc-SPPS and a common on-resin N-methylation technique, the Fukuyama-Mitsunobu reaction.

Protocol 1: Standard Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of a peptide on a rink amide resin for a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3 x 1 minute).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 2.9-4.5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). A negative test indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 minute).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction

This protocol describes the methylation of a specific amino acid residue after its incorporation into the growing peptide chain on the solid support.[9]

Materials:

  • Peptide-bound resin with a free N-terminal amine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 2,4,6-Collidine or 4-dimethylaminopyridine (DMAP)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Dry Methanol (MeOH)

  • 2-Mercaptoethanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Solvents: N-methylpyrrolidone (NMP), Tetrahydrofuran (THF), DMF, DCM

Procedure:

  • Sulfonylation:

    • Swell the peptide-resin in NMP.

    • Add a solution of o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in NMP to the resin.

    • Agitate the mixture for 2 hours.

    • Drain the solution and wash the resin with NMP and DCM.

  • Mitsunobu Reaction (Methylation):

    • Wash the resin with dry THF.

    • In a separate vessel, dissolve PPh₃ (5 equivalents) in dry THF.

    • Add dry MeOH (20 equivalents) to the PPh₃ solution.

    • Add this solution to the resin.

    • Slowly add DIAD or DEAD (5 equivalents) dropwise to the resin suspension while agitating.

    • Continue agitation for 15-30 minutes.

    • Drain the solution and wash the resin with THF, DMF, and DCM.[10]

  • Desulfonylation:

    • Add a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP to the resin.

    • Agitate for 5 minutes.

    • Drain the solution and repeat the treatment twice more.

    • Wash the resin thoroughly with NMP and DMF.[10]

  • Chain Elongation: The newly N-methylated amine is now ready for coupling to the next amino acid using a potent coupling reagent (e.g., HATU) and potentially extended coupling times.

Mandatory Visualizations

Standard_SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

N_Methylation_Workflow Start Peptide-Resin (Free N-terminus) Sulfonylation Sulfonylation (o-NBS-Cl, Collidine) Start->Sulfonylation Wash1 Wash Sulfonylation->Wash1 Methylation Mitsunobu Reaction (PPh3, DIAD, MeOH) Wash1->Methylation Wash2 Wash Methylation->Wash2 Desulfonylation Desulfonylation (2-Mercaptoethanol, DBU) Wash2->Desulfonylation Wash3 Wash Desulfonylation->Wash3 Next_Coupling Coupling of next AA (Potent coupling reagent) Wash3->Next_Coupling

On-Resin N-Methylation Workflow (Fukuyama-Mitsunobu).

Conclusion

The decision to incorporate N-methylation into a peptide sequence is a strategic one that requires a careful balancing of the desired improvements in pharmacokinetic properties against the increased synthetic challenges and costs. Standard SPPS remains a robust, efficient, and cost-effective method for the synthesis of unmodified peptides. In contrast, the synthesis of N-methylated peptides necessitates specialized protocols, more expensive reagents, and often results in lower yields and purity, demanding more extensive purification.

For drug development programs where enhanced metabolic stability and membrane permeability are paramount, the investment in N-methylated peptide synthesis can be well justified.[2] However, researchers must be prepared for the associated synthetic hurdles and optimize their protocols accordingly. The use of advanced techniques such as microwave-assisted synthesis can help to mitigate some of the challenges by reducing reaction times and potentially improving coupling efficiencies.[9] Ultimately, a thorough understanding of the principles and practicalities of both standard and N-methylated peptide synthesis is essential for the successful design and production of novel peptide-based therapeutics.

References

Safety Operating Guide

Proper Disposal of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate, ensuring compliance and minimizing risk.

This compound, as an ester, should be treated as a hazardous chemical waste product.[1] The primary principle for its disposal is to engage a licensed waste disposal contractor.[1] Under no circumstances should this chemical be disposed of down the sanitary sewer.

Immediate Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).[1] All handling should occur in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any potential vapors.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye ProtectionSafety goggles or glasses
Hand ProtectionChemical-resistant gloves (e.g., Nitrile)
Body ProtectionLaboratory coat

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label a dedicated, chemically resistant waste container as "Hazardous Waste: this compound".[1]

  • It is crucial to not mix this waste with other streams, particularly incompatible chemicals like strong oxidizing agents, acids, or bases.[1]

2. Containerization:

  • Utilize a container made of high-density polyethylene (HDPE) or glass that is in good condition and has a secure, leak-proof lid.[1]

  • To allow for expansion, do not fill the container to more than 90% of its capacity, leaving at least 10% of headspace.[1]

3. Storage:

  • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area.[1]

  • This storage location should be away from sources of heat, sparks, and open flames.[1]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1]

  • Provide the contractor with all available information regarding the waste, including its chemical name.[1]

5. Record Keeping:

  • Maintain meticulous records of the disposal process. This should include the amount of this compound designated for disposal, the date it was containerized, and the date of collection by the waste contractor.[1]

For small liquid quantities under 50 mL, an alternative is to absorb the chemical onto a paper towel and allow it to evaporate completely in a fume cupboard. Once fully evaporated, the paper towel can be disposed of in the regular garbage.[2] However, for quantities greater than 50 mL, absorption onto an inert material like vermiculite or perlite is necessary, followed by collection by a licensed waste contractor.[2]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

G A Start: Chemical Waste Disposal B Don Personal Protective Equipment (PPE) A->B C Assess Quantity of Waste B->C D < 50 mL C->D Small Quantity E > 50 mL or Solid C->E Large Quantity F Absorb on Paper Towel in Fume Hood and Evaporate D->F H Absorb on Vermiculite/ Perlite E->H G Dispose of Paper Towel in Regular Trash F->G L End G->L I Place in Labeled, Sealed Hazardous Waste Container H->I J Store in Designated Secondary Containment Area I->J K Arrange for Pickup by Licensed Waste Contractor J->K K->L

References

Essential Safety and Logistical Information for Handling Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Chemical Profile:

PropertyValue
Molecular Formula C₉H₁₇NO₄
Molecular Weight 203.24 g/mol
CAS Number 42492-57-9
Synonyms N-tert-Butoxycarbonylsarcosine methyl ester
Hazard Identification and First Aid

This compound is classified as a hazardous chemical. It can cause skin and eye irritation and may be harmful if swallowed or inhaled.[1][2]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][4] Remove contaminated clothing.[4] If skin irritation persists, consult a physician.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

Protection Type Specification Purpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[3][6] A face shield may be required for splash hazards.[3]Protects eyes from splashes and airborne particles.[3]
Hand Protection Disposable nitrile gloves.[3][6]Prevents skin contact with the chemical.[3]
Body Protection Standard laboratory coat.[3][6] A chemically resistant apron is recommended for procedures with a higher risk of splashes.[3]Protects skin and clothing from spills.[3]
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood.[3]Prevents inhalation of vapors or aerosols.
Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. All handling of the compound should ideally be conducted in a certified chemical fume hood.[7]

  • Have an eyewash station and safety shower readily accessible.[8]

  • Inspect all PPE for integrity before use.[1]

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Do not inhale vapors or dust.[4]

  • Use non-sparking tools and avoid sources of ignition.[5]

  • Keep the container tightly closed when not in use.[5][9]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[3][5] Recommended storage temperature is 2-8°C for long-term stability.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][5]

Emergency Procedures: Spills and Exposure

Small Spills:

  • Alert personnel in the immediate vicinity.

  • Wear appropriate PPE.

  • Absorb the spill with an inert, non-combustible material such as sand or earth.[10]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1][10]

Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Unused/Waste Chemical: Collect in a clearly labeled, sealed, and compatible waste container.[3]

  • Contaminated Materials: Items such as gloves, paper towels, and pipette tips that have come into contact with the chemical should be placed in a designated hazardous waste container.[3][7]

  • Container Disposal: Triple-rinse empty containers with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3]

Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_storage 4. Storage cluster_disposal 5. Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials prep_setup->prep_materials handle_weigh Weigh/Measure Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon After Use post_waste Segregate and Label Waste post_decon->post_waste post_ppe Remove and Dispose of PPE post_waste->post_ppe dispose_collect Collect Waste in Labeled, Sealed Containers post_waste->dispose_collect For Contaminated Materials post_wash Wash Hands Thoroughly post_ppe->post_wash storage_seal Seal Container Tightly post_wash->storage_seal For Unused Compound storage_store Store in Designated Cool, Dry, Ventilated Area storage_seal->storage_store dispose_arrange Arrange for Licensed Hazardous Waste Disposal dispose_collect->dispose_arrange

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.